molecular formula C41H49FN5O8P B598442 Dmt-2'-f-dc(ac) amidite CAS No. 159414-99-0

Dmt-2'-f-dc(ac) amidite

Cat. No.: B598442
CAS No.: 159414-99-0
M. Wt: 789.8 g/mol
InChI Key: CNFKJHKDSRXNFL-UTXREMQHSA-N
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Description

2'-F-Ac-dC Phosphoramidite (CAS 159414-99-0) is a critical building block for the solid-phase synthesis of modified oligonucleotides. This analog incorporates a fluorine atom at the 2' position of the ribose sugar and features an acetyl-protected exocyclic amine on the cytosine base. The 2'-fluoro modification significantly enhances the properties of the resulting oligonucleotide by conferring high nuclease resistance, which increases its stability in biological fluids like serum, and by improving binding affinity (melting temperature) to complementary RNA strands. These characteristics make it invaluable in the development of advanced research tools and therapeutics, including antisense oligonucleotides, nuclease-resistant siRNAs for RNA interference (RNAi), and high-affinity aptamers. The compound is supplied with a 5'-O-(4,4'-dimethoxytrityl) (DMT) group and a 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite group, ensuring compatibility with standard automated oligonucleotide synthesis protocols. The N4-acetyl protection on the nucleobase is stable during synthesis and is efficiently removed during standard deprotection conditions. Rigorous quality control, including 31P NMR and HPLC analysis, confirms a high purity level of ≥98% and a coupling efficiency of ≥99%, guaranteeing reliable and consistent performance for your research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H49FN5O8P/c1-27(2)47(28(3)4)56(53-25-11-23-43)55-38-35(54-39(37(38)42)46-24-22-36(44-29(5)48)45-40(46)49)26-52-41(30-12-9-8-10-13-30,31-14-18-33(50-6)19-15-31)32-16-20-34(51-7)21-17-32/h8-10,12-22,24,27-28,35,37-39H,11,25-26H2,1-7H3,(H,44,45,48,49)/t35-,37-,38-,39-,56?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFKJHKDSRXNFL-UTXREMQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H49FN5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736409
Record name N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-2'-fluorocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

789.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159414-99-0
Record name N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-2'-fluorocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Dmt-2'-f-dc(ac) amidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmt-2'-f-dc(ac) amidite, chemically known as N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a critical building block in the chemical synthesis of modified oligonucleotides. Its unique structural features, particularly the 2'-fluoro (2'-F) modification on the deoxyribose sugar, impart valuable properties to the resulting oligonucleotides, making them highly suitable for a range of therapeutic and diagnostic applications. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and key applications.

The 2'-fluoro modification offers a strategic advantage by enhancing both the nuclease resistance and the thermal stability of oligonucleotides.[1][2][3] This increased stability is crucial for in vivo applications, such as antisense therapies and RNA interference (RNAi), where degradation by cellular enzymes is a significant hurdle. Furthermore, oligonucleotides incorporating 2'-F residues have been shown to form stable A-form helices when hybridized to RNA targets, a desirable conformation for many biological applications.[1] this compound is a key reagent in the synthesis of small interfering RNAs (siRNAs), aptamers, and cyclic dinucleotides that can act as agonists of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.[4][5]

Physicochemical Properties

The chemical structure of this compound is meticulously designed for efficient solid-phase oligonucleotide synthesis. The dimethoxytrityl (DMT) group at the 5' position provides a temporary, acid-labile protecting group, essential for the stepwise addition of nucleotides. The acetyl (Ac) group protects the exocyclic amine of cytidine, preventing unwanted side reactions during synthesis. The 3'-phosphoramidite moiety, with its cyanoethyl protecting group, is the reactive component that enables the formation of the internucleotide phosphodiester linkage.

PropertyValueReference
Chemical Name N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramiditeN/A
Molecular Formula C41H49FN5O8P[6]
Molecular Weight 789.83 g/mol [6]
CAS Number 159414-99-0[6]
Appearance White to off-white powderN/A
Purity ≥99% (31P-NMR), ≥99.0% (RP-HPLC)[6]
Solubility Soluble in anhydrous acetonitrile (B52724)N/A
Storage -20°C under inert atmosphereN/A

Applications in Oligonucleotide Synthesis

The primary application of this compound is in the automated solid-phase synthesis of 2'-fluoro-modified oligonucleotides. The incorporation of this amidite confers enhanced stability and binding affinity to the resulting nucleic acid strands.

Key Features and Applications

G Amidite This compound Modification 2'-Fluoro Modification Amidite->Modification Provides Properties Enhanced Properties Modification->Properties Leads to Applications Key Applications Properties->Applications Enables Nuclease_Resistance Increased Nuclease Resistance Properties->Nuclease_Resistance Thermal_Stability Increased Thermal Stability (Tm) Properties->Thermal_Stability A_Form_Helix Promotes A-Form Helix with RNA Properties->A_Form_Helix siRNA siRNA Synthesis Applications->siRNA Antisense Antisense Oligonucleotides Applications->Antisense Aptamers Aptamers Applications->Aptamers STING_Agonists STING Agonist Synthesis (Cyclic Dinucleotides) Applications->STING_Agonists

Key features and applications of this compound.
Stability of 2'-Fluoro-Modified Oligonucleotides

The 2'-fluoro modification significantly enhances the stability of oligonucleotides against nuclease degradation and increases the melting temperature (Tm) of duplexes.

ComparisonObservationReference
Nuclease Stability 2'-F-modified siRNA has a half-life >24 hours in serum, while unmodified siRNA is completely degraded within 4 hours.[3]
Thermal Stability (Tm) Each 2'-F substitution increases the Tm of an RNA:RNA duplex by approximately 1.8-2.0°C.[7][8]
Chemical Stability More stable to chemical hydrolysis at high pH compared to unmodified RNA.[9]
Acid Stability Dramatically increased stability in simulated gastric fluid (pH ~1.2) compared to DNA and RNA.[2]

Experimental Protocols

Solid-Phase Synthesis of 2'-Fluoro-Modified Oligonucleotides

This protocol outlines the standard cycle for incorporating this compound into a growing oligonucleotide chain on an automated DNA/RNA synthesizer.

Materials:

  • This compound

  • Anhydrous acetonitrile (synthesis grade)

  • Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Controlled pore glass (CPG) solid support

Protocol:

  • Preparation: Dissolve this compound in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install on a designated port on the synthesizer.

  • Synthesis Cycle:

    • Step 1: Deblocking (Detritylation): The CPG-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT group from the terminal nucleotide, exposing the 5'-hydroxyl group.

    • Step 2: Coupling: The this compound solution is mixed with the activator solution and delivered to the synthesis column. The activated phosphoramidite (B1245037) reacts with the free 5'-hydroxyl group of the growing chain. An extended coupling time of 3 minutes is recommended for 2'-fluoro phosphoramidites to ensure high coupling efficiency.[6][8]

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

    • Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.

  • Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.

Recommended Synthesis Cycle Parameters:

StepReagentTimeTypical Efficiency
Deblocking3% TCA in DCM60-90 seconds>99%
Coupling0.1 M Amidite + 0.25 M ETT3 minutes>99%[10]
CappingAcetic Anhydride/NMI30-45 seconds>99.5%
Oxidation0.02 M I2 in THF/H2O/Pyridine30-45 seconds>99.5%

Experimental Workflow for Solid-Phase Oligonucleotide Synthesis

G cluster_synthesis Solid-Phase Synthesis Cycle (Automated) cluster_postsynthesis Post-Synthesis Processing Start Start with CPG-bound first nucleoside (5'-DMT on) Deblocking 1. Deblocking (Remove 5'-DMT) Start->Deblocking Coupling 2. Coupling (Add this compound + Activator) Deblocking->Coupling Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Stabilize phosphate linkage) Capping->Oxidation EndCycle Chain Elongated by one nucleotide Oxidation->EndCycle EndCycle->Deblocking Repeat for next nucleotide Cleavage Cleavage from CPG support EndCycle->Cleavage After final nucleotide Deprotection Base and Phosphate Deprotection Cleavage->Deprotection Purification Purification (e.g., HPLC, PAGE) Deprotection->Purification Analysis Analysis (e.g., Mass Spec, CE) Purification->Analysis FinalProduct Purified Oligonucleotide Analysis->FinalProduct

Workflow for solid-phase synthesis and processing of oligonucleotides.
Cleavage and Deprotection Protocol

Due to the N4-acetyl protecting group on cytidine, a two-step deprotection protocol is often employed. The "UltraFAST" deprotection method using a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) is highly effective.[11][12][13]

Materials:

  • Ammonium hydroxide/40% Methylamine 1:1 (v/v) (AMA)

  • Ammonium hydroxide (conc.)

Protocol:

  • Cleavage and Deprotection:

    • Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.

    • Add AMA solution to the vial.

    • Incubate at 65°C for 10 minutes. This step cleaves the oligonucleotide from the support and removes the cyanoethyl and acetyl protecting groups.

  • Alternative Deprotection:

    • For oligonucleotides sensitive to methylamine, deprotection can be carried out with concentrated ammonium hydroxide at 55°C for 8-17 hours.[6][8]

  • Work-up:

    • After deprotection, cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.

    • Evaporate the solution to dryness.

    • Resuspend the oligonucleotide pellet in an appropriate buffer for purification.

Recommended Deprotection Conditions:

ReagentTemperatureTimeNotes
NH4OH / 40% Methylamine (1:1)65°C10 minutes"UltraFAST" method. Highly efficient for Ac-dC.[13]
Concentrated NH4OH55°C8-17 hoursStandard deprotection. Longer incubation time required.[8]
t-Butylamine/water (1:3)60°C6 hoursAlternative mild deprotection.[12]

Application in STING Pathway Activation

This compound can be used to synthesize cyclic dinucleotides (CDNs), which are potent activators of the STING pathway. The cGAS-STING pathway is a crucial part of the innate immune system that detects cytosolic DNA, a hallmark of viral infection and cellular damage.[5] Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, initiating a robust anti-viral and anti-tumor immune response.

The cGAS-STING Signaling Pathway

G cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_golgi ER-Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (viral or self) cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer Binds & Activates STING_active STING Translocation & Activation STING_dimer->STING_active Translocates to TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_dimer IRF3 (dimer) IRF3->IRF3_dimer Dimerizes & Translocates IFN_genes Type I Interferon Genes IRF3_dimer->IFN_genes Induces Transcription

The cGAS-STING signaling pathway for innate immune activation.

Conclusion

This compound is an indispensable reagent for the synthesis of modified oligonucleotides with enhanced stability and therapeutic potential. The 2'-fluoro modification provides a distinct advantage for applications requiring nuclease resistance and high binding affinity, particularly in the development of siRNA therapeutics and novel immune-modulatory agents like STING agonists. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working in the field of nucleic acid chemistry and drug development, enabling the efficient and reliable synthesis of high-quality, modified oligonucleotides.

References

An In-depth Technical Guide to Dmt-2'-f-dc(ac) Amidite: Structure, Synthesis, and Application in Oligonucleotide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dmt-2'-f-dc(ac) amidite, a crucial building block in the synthesis of modified oligonucleotides for therapeutic and research applications. We will delve into its chemical structure, outline the experimental protocols for its synthesis and use, and present its key properties in a structured format.

Core Concepts: Understanding the Significance

This compound, chemically known as N4-acetyl-5'-O-(4, 4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine-3'-CE-Phosphoramidite, is a modified nucleoside phosphoramidite. Its importance lies in the introduction of a fluorine atom at the 2' position of the deoxyribose sugar. This single modification imparts significant and favorable properties to the resulting oligonucleotides, including enhanced stability against nuclease degradation and increased binding affinity to target RNA sequences. These characteristics are highly desirable in the development of therapeutic modalities such as small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and aptamers.

Data Presentation: Key Chemical and Physical Properties

The following table summarizes the essential quantitative data for this compound.

PropertyValue
Chemical Name N4-acetyl-5'-O-(4, 4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine-3'-CE-Phosphoramidite
Synonyms 2'-F-Ac-dC Phosphoramidite, DMT-2'Fluoro-dC(ac) Phosphoramidite
CAS Number 159414-99-0[1][2][3][]
Molecular Formula C41H49FN5O8P[1][2][3][]
Molecular Weight 789.83 g/mol [1][3][]
Appearance White to off-white powder[][5]
Purity (HPLC) ≥98.0%[]
Storage Conditions -20°C[][5]

Chemical Structure

The chemical structure of this compound is composed of four key functional groups, each with a specific role in automated oligonucleotide synthesis.

G cluster_0 Oligonucleotide Synthesis Cycle A 1. Detritylation: Removal of 5'-DMT group from the solid-supported oligonucleotide. B 2. Coupling: Reaction of the free 5'-OH with this compound in the presence of an activator (e.g., tetrazole). A->B C 3. Capping: Acetylation of any unreacted 5'-OH groups to prevent the formation of deletion mutants. B->C D 4. Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine solution). C->D Repeat Repeat cycle for next nucleotide D->Repeat Elongation End Final Deprotection and Cleavage D->End Final Cycle Start Start with solid support-bound nucleoside Start->A Repeat->A

References

An In-depth Technical Guide to Dmt-2'-f-dc(ac) amidite (CAS: 159414-99-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmt-2'-f-dc(ac) amidite, with the CAS number 159414-99-0, is a chemically modified phosphoramidite (B1245037) building block essential for the synthesis of oligonucleotides with enhanced biological properties. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its incorporation into oligonucleotides, and an exploration of the functional implications of the resulting 2'-fluoro modification, particularly in the context of innate immunity.

The introduction of a fluorine atom at the 2' position of the deoxycytidine sugar moiety imparts oligonucleotides with increased resistance to nuclease degradation and improved thermal stability when hybridized to complementary RNA strands. These characteristics make it a valuable reagent in the development of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers. This document serves as a technical resource for researchers leveraging this powerful modification in their work.

Chemical and Physical Properties

This compound, also known by its synonyms including 2'-F-Ac-dC Phosphoramidite and N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine-3'-CE-Phosphoramidite, is a white to off-white powder.[1][2] Its key quantitative properties are summarized in the tables below for easy reference and comparison.

Table 1: General Properties
PropertyValueReferences
CAS Number 159414-99-0[1][2][3][4][5]
Molecular Formula C41H49FN5O8P[1][2][3][4][5]
Molecular Weight 789.83 g/mol [1][2][3][4][5]
Appearance White to off-white powder[1][2]
Table 2: Purity and Quality Specifications
SpecificationValueReferences
Purity (by 31P NMR) ≥99.0%[1][6]
Purity (by RP-HPLC) ≥98.0% - ≥99.0%[1][2]
Total Impurities (by HPLC) ≤ 1.0%[1]
Water Content (Karl Fischer) ≤0.3%[6]
Table 3: Storage and Stability
ConditionDurationReferences
-20°C 1 month (sealed, away from moisture and light)[3]
-80°C 6 months (sealed, away from moisture and light)[3]

Experimental Protocols: Oligonucleotide Synthesis

The incorporation of this compound into an oligonucleotide chain follows the standard phosphoramidite solid-phase synthesis cycle. The general steps are outlined below.

Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis proceeds in a 3' to 5' direction on a solid support, typically controlled pore glass (CPG). Each cycle of nucleotide addition consists of four main steps: detritylation, coupling, capping, and oxidation.

  • Step 1: Detritylation

    • Objective: To remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction.

    • Reagent: A solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).

    • Procedure: The acid solution is passed through the synthesis column for a specific duration to effect complete removal of the DMT group. The column is then washed with a neutral solvent like acetonitrile (B52724) to remove the acid and the liberated DMT cation.

  • Step 2: Coupling

    • Objective: To form a phosphite (B83602) triester linkage between the 5'-hydroxyl group of the support-bound nucleoside and the incoming this compound.

    • Reagents:

      • This compound solution in anhydrous acetonitrile.

      • An activator solution, such as 0.45 M 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), or 2,5-dicyanoimidazole (DCI) in acetonitrile.

    • Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the 5'-hydroxyl group. A coupling time of approximately 3 minutes is generally recommended for 2'-fluoro modified amidites.[7]

  • Step 3: Capping

    • Objective: To block any unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles, thereby preventing the formation of deletion mutations (n-1 sequences).

    • Reagents:

    • Procedure: The capping reagents are delivered to the column to acetylate the unreacted 5'-hydroxyl groups.

  • Step 4: Oxidation

    • Objective: To convert the unstable phosphite triester linkage into a more stable pentavalent phosphate (B84403) triester.

    • Reagent: A solution of iodine in a mixture of THF, pyridine, and water.

    • Procedure: The iodine solution is passed through the column, leading to the oxidation of the P(III) to P(V).

This four-step cycle is repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.

  • Cleavage from Support and Base Deprotection:

    • Reagent: Concentrated aqueous ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

    • Procedure: The solid support is treated with the cleavage/deprotection solution. For oligonucleotides containing 2'-fluoro modifications, deprotection with aqueous methylamine at approximately 35°C for 30 minutes is a suitable condition.[5] Alternatively, AMA treatment at room temperature for 2 hours can be used; however, heating in AMA may lead to some degradation of the 2'-fluoro nucleotides.[7] This step cleaves the succinyl linker, releasing the oligonucleotide from the CPG support, and removes the acyl protecting groups (acetyl in this case) from the cytosine base and the cyanoethyl groups from the phosphate backbone.

  • Final 5'-DMT Group Removal (if "Trityl-on" purification is performed):

    • Reagent: 80% aqueous acetic acid.

    • Procedure: The oligonucleotide is treated with the acidic solution to remove the final 5'-DMT group, followed by purification.

Functional Implications of 2'-Fluoro Modification

The incorporation of 2'-fluoro-deoxycytidine into oligonucleotides has profound effects on their biological activity, particularly concerning their interaction with the innate immune system.

Differential Activation of Pattern Recognition Receptors

Oligonucleotides containing 2'-fluoro modifications can differentially modulate the activity of pattern recognition receptors (PRRs), which are key components of the innate immune system responsible for detecting foreign nucleic acids.

  • Toll-Like Receptors (TLRs): The 2'-fluoro modification has been shown to abrogate the activation of endosomal TLRs, such as TLR3 and TLR7, which typically recognize double-stranded and single-stranded RNA, respectively.[4] This can be advantageous for therapeutic applications where avoiding an inflammatory response is desirable.

  • RIG-I-Like Receptors (RLRs): In contrast to its effect on TLRs, the 2'-fluoro modification can enhance the activation of the cytoplasmic RNA sensor, Retinoic acid-Inducible Gene I (RIG-I).[4] RIG-I recognizes 5'-triphosphorylated RNAs, a hallmark of viral replication. Enhanced RIG-I activation by 2'-fluoro-modified RNAs can lead to increased production of type I interferons and programmed cell death in cancer cells, suggesting a potential application in immunotherapy.[4]

Signaling Pathways

The differential activation of PRRs by 2'-fluoro-modified oligonucleotides triggers distinct downstream signaling cascades.

  • TLR Signaling Pathway (Inhibited):

    TLR_Pathway cluster_endosome Endosome TLR3 TLR3 TRIF TRIF TLR3->TRIF TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 2F_RNA 2'-Fluoro RNA 2F_RNA->TLR3 Inhibition 2F_RNA->TLR7 Inhibition TRAF3 TRAF3 TRIF->TRAF3 IRAKs IRAKs MyD88->IRAKs TBK1/IKKi TBK1/IKKi TRAF3->TBK1/IKKi TRAF6 TRAF6 IRAKs->TRAF6 IRF3 IRF3 TBK1/IKKi->IRF3 IKK Complex IKK Complex TRAF6->IKK Complex IFN Production IFN Production IRF3->IFN Production NF-kB NF-kB IKK Complex->NF-kB Inflammatory\nCytokines Inflammatory Cytokines NF-kB->Inflammatory\nCytokines

    Caption: Inhibition of TLR3 and TLR7 signaling by 2'-fluoro modified RNA.

  • RIG-I Signaling Pathway (Enhanced):

    RIG_I_Pathway cluster_cytoplasm Cytoplasm RIG_I RIG-I MAVS MAVS RIG_I->MAVS Recruitment 2F_5ppp_RNA 2'-Fluoro 5'ppp-RNA 2F_5ppp_RNA->RIG_I Activation TRAF3 TRAF3 MAVS->TRAF3 TRAF6 TRAF6 MAVS->TRAF6 TBK1/IKKi TBK1/IKKi TRAF3->TBK1/IKKi IRF3/7 IRF3/7 TBK1/IKKi->IRF3/7 Type I IFN\nProduction Type I IFN Production IRF3/7->Type I IFN\nProduction IKK Complex IKK Complex TRAF6->IKK Complex NF-kB NF-kB IKK Complex->NF-kB Inflammatory\nCytokines Inflammatory Cytokines NF-kB->Inflammatory\nCytokines

    Caption: Enhanced activation of the RIG-I signaling pathway by 2'-fluoro 5'ppp-RNA.

Experimental Workflow for Assessing Immunomodulatory Effects

The following diagram outlines a typical workflow for synthesizing a 2'-fluoro-modified oligonucleotide and evaluating its impact on innate immune signaling pathways.

Experimental_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_cell_culture Cell-Based Assays cluster_analysis Downstream Analysis Amidite_Prep Prepare Dmt-2'-f-dc(ac) amidite solution Solid_Phase_Synth Automated Solid-Phase Synthesis Amidite_Prep->Solid_Phase_Synth Cleavage_Deprotection Cleavage and Deprotection Solid_Phase_Synth->Cleavage_Deprotection Purification Purification (e.g., HPLC) Cleavage_Deprotection->Purification QC Quality Control (e.g., Mass Spec) Purification->QC Transfection Transfect cells with 2'-F-Oligonucleotide QC->Transfection Cell_Culture Culture Immune Cells (e.g., PBMCs, Macrophages) Cell_Culture->Transfection Incubation Incubate for a defined period Transfection->Incubation Cytokine_Analysis Cytokine Measurement (e.g., ELISA, Luminex) Incubation->Cytokine_Analysis Gene_Expression Gene Expression Analysis (e.g., qRT-PCR for IFNs) Incubation->Gene_Expression Signaling_Analysis Pathway Activation (e.g., Western Blot for phospho-IRF3, NF-kB) Incubation->Signaling_Analysis

Caption: Workflow for evaluating the immunomodulatory effects of 2'-fluoro-modified oligonucleotides.

Conclusion

This compound is a critical reagent for the synthesis of modified oligonucleotides with significant potential in therapeutic and research applications. Its ability to confer nuclease resistance and enhance thermal stability, coupled with its unique immunomodulatory properties, makes it a versatile tool for drug development professionals and scientists. The differential effects on TLR and RIG-I signaling pathways open up possibilities for designing oligonucleotides with either immunostimulatory or immunosuppressive profiles, depending on the therapeutic goal. This guide provides the foundational technical information required to effectively utilize this important chemical entity in the design and synthesis of next-generation nucleic acid-based therapeutics.

References

A Technical Guide to 2'-Fluoro-N-acetyl-deoxycytidine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2'-Fluoro-N-acetyl-deoxycytidine phosphoramidite (B1245037) is a critical building block in the chemical synthesis of modified oligonucleotides. The introduction of a fluorine atom at the 2' position of the ribose sugar ring imparts unique and highly desirable structural and biological properties. Due to the high electronegativity of fluorine, this modification locks the sugar into an RNA-like C3'-endo conformation, which pre-organizes the oligonucleotide backbone into an A-form helix upon hybridization.[1][2][3][4] This guide provides an in-depth overview of its properties, synthesis protocols, and applications for researchers, scientists, and professionals in drug development.

Core Properties and Characteristics

The defining feature of 2'-fluoro modified nucleosides is their ability to significantly enhance the thermal stability and binding affinity of oligonucleotides. This modification is a cornerstone of therapeutic and diagnostic nucleic acid development.

Chemical and Physical Properties: The following table summarizes the key chemical identifiers and physical properties for 5'-Dimethoxytrityl-N-acetyl-2'-deoxy-2'-fluorocytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.

PropertyValueReference
Molecular Formula C41H49FN5O8P[]
Molecular Weight 790.83 g/mol
CAS Number 159414-99-0[]
Appearance White to off-white powder
Storage Conditions Store at < -15°C in a dry, inert atmosphere. Keep container well-sealed.[6]
Standard Diluent Anhydrous Acetonitrile[7]

Hybridization and Structural Properties: The 2'-fluoro modification profoundly influences the behavior of oligonucleotides in duplex formation.

PropertyDescriptionReference
Sugar Pucker Conformation C3'-endo (RNA-like)[1][2]
Duplex Helix Geometry A-form[1][7]
Thermal Stability (Tm) vs. RNA Increases Tm by approximately 2.0°C per modification. Duplex stability follows the order: DNA < RNA < 2'-OMe-RNA < 2'-F-RNA.[2][4][7]
Thermal Stability (Tm) vs. DNA Increases Tm by approximately 1.3°C per modification.[1]
Nuclease Resistance Standard phosphodiester linkages are not resistant to nucleases. However, corresponding phosphorothioate (B77711) linkages are highly nuclease resistant.[2][3]
RNase H Substrate Uniformly modified 2'-F-RNA/RNA duplexes are not substrates for RNase H. Chimeric 2'-F-RNA/DNA oligonucleotides are effective at recruiting RNase H.[2][3]

Synthesis and Experimental Protocols

The incorporation of 2'-Fluoro-N-acetyl-deoxycytidine into an oligonucleotide follows standard phosphoramidite chemistry on an automated solid-phase synthesizer.

cluster_structure Chemical Structure structure

Figure 1: Structure of 2'-F-Ac-C-CE Phosphoramidite

2.1. Automated Oligonucleotide Synthesis Cycle The synthesis is a cyclic process involving four key steps for each monomer addition.[]

G detritylation Step 1: Detritylation (Acidic Wash) coupling Step 2: Coupling (Amidite + Activator) detritylation->coupling Frees 5'-OH capping Step 3: Capping (Acetic Anhydride) coupling->capping Adds new base oxidation Step 4: Oxidation (Iodine Solution) capping->oxidation Blocks unreacted 5'-OH oxidation->detritylation Stabilizes P(III) to P(V) Starts next cycle

Figure 2: Automated Oligonucleotide Synthesis Cycle

2.2. Experimental Protocol: Incorporation and Deprotection The following parameters are recommended for efficient synthesis and post-synthesis processing.

StepReagent / ConditionDetailsReference
Coupling 2'-F-Ac-C Phosphoramidite / Tetrazole ActivatorA 3-minute coupling time is recommended for optimal efficiency.[3]
Cleavage & Deprotection (Method A) Concentrated Ammonium HydroxideIncubate for 17 hours at 55°C. This removes the cyanoethyl phosphate (B84403) and N-acetyl protecting groups.[3]
Cleavage & Deprotection (Method B) 1:1 mixture of 30% Ammonium Hydroxide / 40% Methylamine (AMA)Incubate for 2 hours at room temperature. Caution: Heating AMA can lead to degradation of 2'-fluoro nucleotides.[3]

Applications in Research and Drug Development

The superior binding affinity and tunable nuclease resistance of 2'-fluoro-modified oligonucleotides make them invaluable tools in therapeutics and diagnostics.[8][9]

  • Antisense Oligonucleotides (ASOs): Chimeric ASOs containing 2'-fluoro modifications exhibit enhanced binding to target mRNA and, when combined with DNA gaps, can effectively trigger RNase H-mediated degradation.[2][] This leads to potent and specific gene silencing.

  • Small Interfering RNA (siRNA): Incorporating 2'-fluoro pyrimidines into siRNA duplexes increases their stability in human plasma and can enhance their inhibitory activity, making them more robust candidates for RNA interference (RNAi) therapies.[7][]

  • Aptamers: Aptamers synthesized with 2'-fluoro modifications show higher binding affinities to their targets and possess greater resistance to nuclease degradation compared to their RNA counterparts.[1][7] This enhances their therapeutic and diagnostic potential.

  • Splicing Modulation: Antisense oligonucleotides bearing 2'-fluoro modifications have demonstrated favorable properties for modulating the splicing of pre-mRNA, offering a therapeutic strategy for certain genetic disorders.[1]

  • Antiviral and Anticancer Agents: Modified nucleosides, including 2'-fluoro variants, are explored as direct antiviral and anticancer agents, often functioning by inhibiting viral polymerases or cellular DNA synthesis.[6][11]

Mechanism of Action: Antisense Inhibition The primary mechanism for many 2'-fluoro-modified antisense oligonucleotides involves the targeted degradation of messenger RNA (mRNA).

cluster_cell Cell Cytoplasm aso 2'-Fluoro ASO (Chimeric) duplex ASO:mRNA Duplex aso->duplex Binds to mRNA mrna Target mRNA mrna->duplex rnaseh RNase H duplex->rnaseh Recruits cleavage mRNA Cleavage rnaseh->cleavage Catalyzes inhibition Protein Translation Inhibited cleavage->inhibition

Figure 3: Antisense Oligonucleotide (ASO) Mechanism of Action

Conclusion: 2'-Fluoro-N-acetyl-deoxycytidine phosphoramidite is a powerful and versatile monomer for the synthesis of modified oligonucleotides. Its ability to confer an RNA-like conformation, enhance thermal stability, and, when used in phosphorothioate linkages, improve nuclease resistance has solidified its role in the development of next-generation nucleic acid therapeutics and advanced diagnostic tools. The well-defined protocols for its incorporation and deprotection allow for its reliable use in a wide array of research and clinical applications.

References

In-Depth Technical Guide: Dmt-2'-f-dc(ac) amidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as Dmt-2'-f-dc(ac) amidite. This molecule is a crucial building block in the synthesis of modified oligonucleotides, particularly those utilized in antisense therapy, siRNA, and aptamer development. The incorporation of a 2'-fluoro modification enhances the nuclease resistance and binding affinity of the resulting oligonucleotide.

Core Data Presentation

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Weight 789.83 g/mol [1][][3][][5][6]
Chemical Formula C₄₁H₄₉FN₅O₈P[1][][3][][5][6]
CAS Number 159414-99-0[1][][][5][6]

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The following is a detailed methodology for the solid-phase synthesis of oligonucleotides using this compound and other phosphoramidites. This process is typically automated on a DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction.[5]

1. Immobilization of the First Nucleoside: The synthesis begins with the first nucleoside attached to a solid support, commonly controlled pore glass (CPG) beads, through a cleavable linker.[3] The 5'-hydroxyl group of this initial nucleoside is protected by a dimethoxytrityl (DMT) group.[5]

2. Synthesis Cycle (Repeated for each nucleotide addition):

  • Step 1: Detritylation (Deblocking)

    • The DMT protecting group on the 5'-hydroxyl of the support-bound nucleoside is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane.[3][5]

    • This exposes the 5'-hydroxyl group, making it available for reaction with the next phosphoramidite (B1245037).[3]

    • The orange-colored DMT cation released can be measured spectrophotometrically to monitor the efficiency of each coupling step.[5]

  • Step 2: Coupling

    • The this compound (or another desired phosphoramidite) is activated by an activating agent, such as 5-(ethylthio)-1H-tetrazole (ETT) or tetrazole.

    • The activated phosphoramidite is then delivered to the synthesis column, where its 3'-phosphorus atom couples with the free 5'-hydroxyl group of the support-bound nucleoside chain.[1] This reaction forms an unstable phosphite (B83602) triester linkage.[3]

  • Step 3: Capping

    • To prevent the elongation of unreacted (failed) sequences in subsequent cycles, a capping step is performed.[5]

    • Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[5] This renders them inert to further coupling reactions.[5]

  • Step 4: Oxidation

    • The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate (B84403) triester by oxidation.[]

    • This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[1]

3. Final Cleavage and Deprotection:

  • Once the desired oligonucleotide sequence has been assembled, the oligonucleotide is cleaved from the solid support using a reagent such as concentrated ammonium (B1175870) hydroxide.[1][5]

  • This treatment also removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases (e.g., acetyl group on cytosine).[5] The oligonucleotide is then purified, typically by HPLC.

Visualization of Experimental Workflow

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis.

Oligonucleotide_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated per Nucleotide) Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add Activated Amidite) Detritylation->Coupling Exposed 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping New Nucleotide Added Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Capped Failures Oxidation->Detritylation Stable Phosphate Ready for next cycle End Final Product: Cleavage & Deprotection Oxidation->End Final Cycle Complete Start Start: 1st Nucleoside on Solid Support Start->Detritylation

Caption: Workflow of the four-step solid-phase oligonucleotide synthesis cycle.

References

Synthesis of Dmt-2'-f-dc(ac) Amidite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly referred to as Dmt-2'-f-dc(ac) amidite. This phosphoramidite (B1245037) is a crucial building block in the synthesis of modified oligonucleotides, which have broad applications in therapeutics, diagnostics, and biomedical research. The presence of the 2'-fluoro modification enhances nuclease resistance and binding affinity to target RNA sequences, making it a valuable component in the development of antisense oligonucleotides, siRNAs, and aptamers.

This document details the synthetic pathway, experimental protocols, and quantitative data associated with the preparation of this compound.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with the commercially available nucleoside, 2'-fluoro-2'-deoxycytidine. The synthesis involves three primary transformations:

  • Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of 2'-fluoro-2'-deoxycytidine is selectively protected with the acid-labile 4,4'-dimethoxytrityl (DMT) group. This ensures that the 5'-position is masked during the subsequent phosphitylation of the 3'-hydroxyl group.

  • Acetylation of the Exocyclic Amine: The N4-exocyclic amine of the cytosine base is protected with an acetyl group. This prevents side reactions at the amine functionality during oligonucleotide synthesis.

  • Phosphitylation of the 3'-Hydroxyl Group: The final step involves the introduction of the phosphoramidite moiety at the 3'-hydroxyl position. This is typically achieved by reacting the protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base.

The overall synthetic scheme is depicted in the following workflow diagram.

Synthesis_Workflow cluster_0 Synthesis of this compound Start 2'-fluoro-2'-deoxycytidine Step1 5'-O-DMT Protection Start->Step1 DMT-Cl, Pyridine (B92270) Intermediate1 5'-O-DMT-2'-fluoro-2'-deoxycytidine Step1->Intermediate1 Yield: ~85-90% Step2 N4-Acetylation Intermediate1->Step2 Acetic Anhydride (B1165640) Intermediate2 N4-acetyl-5'-O-DMT-2'-fluoro-2'-deoxycytidine Step2->Intermediate2 Yield: ~85-95% Step3 3'-O-Phosphitylation Intermediate2->Step3 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA End This compound Step3->End Yield: ~80-90%

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for nucleoside modifications and phosphoramidite synthesis. Researchers should adapt these procedures as necessary based on their specific laboratory conditions and available reagents.

2.1. Step 1: Synthesis of 5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine

This procedure details the selective protection of the 5'-hydroxyl group of 2'-fluoro-2'-deoxycytidine.

  • Materials:

  • Procedure:

    • 2'-fluoro-2'-deoxycytidine is co-evaporated with anhydrous pyridine and dried under high vacuum.

    • The dried nucleoside is dissolved in anhydrous pyridine.

    • DMT-Cl (typically 1.1 to 1.5 equivalents) is added portion-wise to the solution at room temperature with stirring.

    • The reaction is monitored by thin-layer chromatography (TLC) until completion (typically 2-4 hours).

    • The reaction is quenched by the addition of methanol.

    • The solvent is removed under reduced pressure, and the residue is dissolved in DCM.

    • The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

    • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane.

    • Fractions containing the product are pooled and evaporated to yield 5'-O-DMT-2'-fluoro-2'-deoxycytidine as a white foam.

2.2. Step 2: Synthesis of N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine

This protocol describes the acetylation of the exocyclic amine of the cytosine base.

  • Materials:

    • 5'-O-DMT-2'-fluoro-2'-deoxycytidine

    • Anhydrous pyridine

    • Acetic anhydride

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexane

    • Ethyl acetate

  • Procedure:

    • 5'-O-DMT-2'-fluoro-2'-deoxycytidine is dissolved in anhydrous pyridine.

    • Acetic anhydride (typically 2-5 equivalents) is added dropwise to the solution at 0 °C.

    • The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by TLC.

    • The reaction is quenched by the addition of cold water or ice.

    • The mixture is extracted with DCM.

    • The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

    • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford N4-acetyl-5'-O-DMT-2'-fluoro-2'-deoxycytidine.

2.3. Step 3: Synthesis of this compound

This final step introduces the phosphoramidite moiety at the 3'-hydroxyl position.

  • Materials:

    • N4-acetyl-5'-O-DMT-2'-fluoro-2'-deoxycytidine

    • Anhydrous dichloromethane (DCM)

    • N,N-Diisopropylethylamine (DIPEA)

    • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Anhydrous acetonitrile

    • Anhydrous hexane

  • Procedure:

    • N4-acetyl-5'-O-DMT-2'-fluoro-2'-deoxycytidine is dried under high vacuum.

    • The dried nucleoside is dissolved in anhydrous DCM, and DIPEA (typically 2-3 equivalents) is added.

    • The solution is cooled to 0 °C, and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (typically 1.2-1.5 equivalents) is added dropwise under an inert atmosphere (e.g., argon or nitrogen).

    • The reaction is stirred at room temperature for 1-2 hours, with progress monitored by TLC or ³¹P NMR.

    • The reaction is quenched with saturated sodium bicarbonate solution.

    • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

    • The solvent is evaporated, and the crude product is purified by precipitation from a solution in a minimal amount of DCM or ethyl acetate into cold hexane.

    • The resulting white powder, this compound, is collected by filtration and dried under vacuum.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates. The yields are based on typical results reported for similar nucleoside phosphoramidite syntheses.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
5'-O-DMT-2'-fluoro-2'-deoxycytidineNot availableC₃₀H₃₂FN₃O₆561.6085-90
N4-acetyl-5'-O-DMT-2'-fluoro-2'-deoxycytidine159414-98-9C₃₂H₃₄FN₃O₇603.6385-95
This compound159414-99-0C₄₁H₄₉FN₅O₈P789.8380-90

Application in Oligonucleotide Synthesis

The synthesized this compound is used in automated solid-phase oligonucleotide synthesis. The general cycle for incorporating this modified nucleoside is outlined below.

Oligo_Synthesis_Cycle cluster_1 Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (Removal of DMT) Coupling 2. Coupling (Addition of Amidite) Detritylation->Coupling Activator (e.g., Tetrazole) Capping 3. Capping (Blocking unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Detritylation Next Cycle

Caption: Standard phosphoramidite oligonucleotide synthesis cycle.

During the coupling step, the this compound is activated and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support. Subsequent capping, oxidation, and detritylation steps allow for the sequential addition of further nucleotides.

Conclusion

The synthesis of this compound is a well-established process that provides a valuable tool for the development of modified oligonucleotides. The protocols outlined in this guide, along with the associated quantitative data, offer a comprehensive resource for researchers in the fields of nucleic acid chemistry and drug development. Careful execution of these synthetic steps and appropriate purification techniques are essential for obtaining high-purity phosphoramidite suitable for automated oligonucleotide synthesis.

The Gatekeeper of Oligonucleotide Synthesis: An In-depth Technical Guide to the Role of the DMT Group in Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology and therapeutic development, the precise and efficient synthesis of oligonucleotides is a cornerstone technology. The phosphoramidite (B1245037) method stands as the gold standard for this process, enabling the creation of custom DNA and RNA sequences with high fidelity. Central to the success of this chemistry is the strategic use of protecting groups, and none is more critical than the 4,4'-dimethoxytrityl (DMT) group. This technical guide provides a comprehensive examination of the multifaceted role of the DMT group in phosphoramidite chemistry, detailing its function, the mechanics of its application and removal, and its pivotal role in ensuring the integrity of synthetic oligonucleotides.

The Core Function of the DMT Group: A Guardian of the 5'-Hydroxyl

The primary and most crucial role of the DMT group in phosphoramidite chemistry is the reversible protection of the 5'-hydroxyl group of the nucleoside phosphoramidite monomer.[1][][3][4] This protection is fundamental to the controlled, stepwise, and directional elongation of the oligonucleotide chain, which proceeds in the 3' to 5' direction.[5] By "capping" the 5' end, the DMT group prevents unwanted side reactions, most notably the uncontrolled polymerization of phosphoramidite monomers during the coupling step.[1][3] This ensures that each coupling reaction occurs specifically and exclusively at the free 5'-hydroxyl group of the growing oligonucleotide chain, which is anchored to a solid support.[6]

The selection of the DMT group for this essential task is not arbitrary; it possesses a unique combination of properties that make it ideally suited for automated solid-phase synthesis:

  • Steric Hindrance: The bulky nature of the DMT group provides substantial steric protection for the 5'-hydroxyl, effectively preventing its participation in unintended reactions.[7]

  • Acid Lability: The DMT group exhibits remarkable stability under the neutral and basic conditions required for the coupling and oxidation steps of the synthesis cycle. However, it is readily and quantitatively cleaved under mild acidic conditions, a property that is fundamental to the cyclic nature of phosphoramidite synthesis.[1][]

  • Monitoring Capability: Upon cleavage with acid, the DMT group is released as a stable dimethoxytrityl cation. This cation has a strong absorbance at 495 nm and imparts a characteristic bright orange color to the deblocking solution.[9][10] The intensity of this color is directly proportional to the amount of DMT cation released, providing a real-time spectrophotometric method to monitor the efficiency of each coupling step.[11][12]

The Phosphoramidite Synthesis Cycle: A Symphony of Controlled Reactions

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The DMT group plays a central role in this four-step process: deblocking (detritylation), coupling, capping, and oxidation.[1][13]

Deblocking (Detritylation): Unleashing the Reactive Site

The synthesis cycle begins with the removal of the DMT protecting group from the 5'-hydroxyl of the nucleotide attached to the solid support.[14][15] This is achieved by treating the support-bound oligonucleotide with a mild acid, typically a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758).[16][17] The acid protonates one of the methoxy (B1213986) groups of the DMT ether, leading to its cleavage and the release of the brightly colored DMT cation. This step leaves a free 5'-hydroxyl group, which is the reactive site for the subsequent coupling reaction.[15]

Coupling: Forging the Phosphite (B83602) Triester Linkage

With the 5'-hydroxyl group deprotected, the next phosphoramidite monomer, itself protected at the 5' position with a DMT group, is introduced along with an activator, such as 1H-tetrazole or a derivative like 5-(ethylthio)-1H-tetrazole (ETT).[16][18] The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group.[1][19] The free 5'-hydroxyl of the growing chain then attacks the phosphorus atom of the activated phosphoramidite, forming an unstable phosphite triester linkage.[18] This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[1]

Capping: Terminating Unwanted Growth

Despite the high efficiency of the coupling reaction, a small fraction of the 5'-hydroxyl groups (typically 0.1-1%) may fail to react.[5][20] If left unreacted, these "failure sequences" would be available to couple with the incoming phosphoramidite in the next cycle, leading to the synthesis of oligonucleotides with internal deletions (n-1 shortmers).[5] To prevent this, a capping step is introduced to permanently block these unreacted 5'-hydroxyl groups.[14][20] This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI).[9][19] The resulting acetylated ends are unreactive in subsequent coupling steps.[20]

Oxidation: Stabilizing the Backbone

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the subsequent detritylation step.[9][19] Therefore, it must be oxidized to a more stable pentavalent phosphate (B84403) triester.[1][16] This is accomplished by treating the oligonucleotide with a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine (B92270) or lutidine.[9][16] This oxidation step completes the synthesis cycle, and the process is repeated until the desired oligonucleotide sequence is assembled.

Quantitative Data in Phosphoramidite Chemistry

The efficiency of each step in the phosphoramidite synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide. The following tables summarize key quantitative data related to this process.

ParameterTypical ValueSignificanceReference(s)
Coupling Efficiency (per step) > 99%A small decrease significantly impacts the overall yield of the full-length product, especially for longer oligonucleotides.[1][14]
Overall Yield of a 20-mer (at 99% coupling efficiency) ~82%Demonstrates the cumulative effect of coupling efficiency on the final product yield.[13]
Overall Yield of a 50-mer (at 99% coupling efficiency) ~61%Highlights the challenge of synthesizing long oligonucleotides with high purity.[13]
Overall Yield of a 50-mer (at 98.5% coupling efficiency) ~52%Illustrates the dramatic drop in yield with a slight decrease in coupling efficiency.[20]
DMT Cation Absorbance Maximum 495 nmAllows for real-time monitoring of coupling efficiency during synthesis.[9]
StepReagent(s)Typical ConditionsPurposeReference(s)
Deblocking (Detritylation) 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in DichloromethaneRoom temperature, 20-110 secondsRemoval of the 5'-DMT protecting group.[16][21]
Coupling Phosphoramidite (5-fold excess), Activator (e.g., 0.25 M ETT) in Acetonitrile (B52724)Room temperature, 30 seconds for standard basesFormation of the phosphite triester linkage.[16]
Capping Acetic Anhydride and N-Methylimidazole in THF/PyridineRoom temperature, 12-30 secondsAcetylation of unreacted 5'-hydroxyl groups to prevent failure sequence elongation.[9][21][22]
Oxidation 0.02-0.1 M Iodine in THF/Water/PyridineRoom temperatureOxidation of the unstable phosphite triester to a stable phosphate triester.[9][16]

Experimental Protocols

The following are detailed methodologies for the key steps in the phosphoramidite synthesis cycle and for the post-synthesis purification of oligonucleotides.

Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines a single cycle of nucleotide addition in an automated DNA synthesizer.

  • Deblocking (Detritylation):

    • Flush the synthesis column with anhydrous dichloromethane (DCM).

    • Deliver a solution of 3% trichloroacetic acid (TCA) in DCM to the column and incubate for 60-120 seconds.

    • Collect the eluent containing the DMT cation for spectrophotometric analysis of coupling efficiency.

    • Wash the column thoroughly with anhydrous acetonitrile to remove all traces of acid.

  • Coupling:

    • Simultaneously deliver a solution of the desired phosphoramidite (typically 0.1 M in anhydrous acetonitrile) and a solution of an activator (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile) to the synthesis column.

    • Allow the coupling reaction to proceed for 30-60 seconds for standard DNA phosphoramidites. Longer coupling times may be required for modified phosphoramidites.

    • Wash the column with anhydrous acetonitrile.

  • Capping:

    • Deliver Capping Reagent A (e.g., acetic anhydride/pyridine/THF) and Capping Reagent B (e.g., 16% N-methylimidazole in THF) to the synthesis column.

    • Allow the capping reaction to proceed for 30 seconds.

    • Wash the column with anhydrous acetonitrile.

  • Oxidation:

    • Deliver a solution of 0.02 M iodine in a mixture of THF/pyridine/water to the column.

    • Allow the oxidation reaction to proceed for 30 seconds.

    • Wash the column thoroughly with anhydrous acetonitrile to remove residual water and iodine.

    • The cycle is now complete, and the process is repeated with the next phosphoramidite in the sequence.

DMT-ON Reverse-Phase HPLC Purification

This protocol is used for the purification of synthetic oligonucleotides where the final DMT group is left on (DMT-on) to aid in separation.

  • Cleavage and Deprotection:

    • After synthesis, treat the solid support with concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) at elevated temperature (e.g., 55°C) for several hours to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups. The 5'-DMT group remains intact.

  • Sample Preparation:

    • Evaporate the ammonia solution to dryness.

    • Resuspend the crude DMT-on oligonucleotide in an appropriate aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, pH 7.0).

  • HPLC Separation:

    • Equilibrate a reverse-phase HPLC column (e.g., C18) with a low percentage of organic solvent (e.g., 5% acetonitrile in 0.1 M triethylammonium acetate).

    • Inject the crude DMT-on oligonucleotide sample.

    • Wash the column with the low organic solvent mobile phase to elute the more polar, DMT-off failure sequences.

    • Elute the desired DMT-on oligonucleotide using a gradient of increasing organic solvent concentration (e.g., a linear gradient from 5% to 50% acetonitrile).

    • Collect the fractions containing the major peak corresponding to the DMT-on product.

  • Post-Purification Detritylation:

    • Pool the fractions containing the purified DMT-on oligonucleotide and evaporate to dryness.

    • Resuspend the sample in 80% aqueous acetic acid and let it stand at room temperature for 15-30 minutes to cleave the DMT group.[23]

    • Neutralize the solution and desalt the purified, DMT-off oligonucleotide using a method such as ethanol (B145695) precipitation or size-exclusion chromatography.

Visualizing the Process: Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes in phosphoramidite chemistry.

Phosphoramidite_Synthesis_Cycle Phosphoramidite Synthesis Cycle start Start: Solid Support with Free 5'-OH coupling 2. Coupling Phosphoramidite + Activator start->coupling deblocking 1. Deblocking (Detritylation) Acid Treatment deblocking->coupling capping 3. Capping Acetic Anhydride coupling->capping oxidation 4. Oxidation Iodine Solution capping->oxidation oxidation->deblocking Next Cycle cycle_end Elongated Chain with 5'-DMT oxidation->cycle_end Final Cycle

Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.

DMT_Protection_Deprotection DMT Group Protection and Deprotection nucleoside Nucleoside with Free 5'-OH protected_amidite 5'-DMT Protected Phosphoramidite nucleoside->protected_amidite Protection dmt_cl DMT-Cl deprotected_oligo Oligonucleotide with Free 5'-OH protected_amidite->deprotected_oligo Deprotection (Detritylation) dmt_cation DMT+ Cation (Orange Color) protected_amidite->dmt_cation Release acid Mild Acid (TCA or DCA)

Caption: The reversible protection of the 5'-hydroxyl group by the DMT group.

DMT_On_Purification_Workflow DMT-On Purification Workflow synthesis Oligonucleotide Synthesis (Final DMT group remains) cleavage Cleavage & Base Deprotection (Ammonia) synthesis->cleavage crude_mixture Crude Mixture: DMT-On (Product) + DMT-Off (Failures) cleavage->crude_mixture rp_hplc Reverse-Phase HPLC crude_mixture->rp_hplc dmt_off_elution Elution of DMT-Off (Failure Sequences) rp_hplc->dmt_off_elution Low Organic Solvent dmt_on_collection Collection of DMT-On (Full-Length Product) rp_hplc->dmt_on_collection High Organic Solvent final_detritylation Final Detritylation (Aqueous Acetic Acid) dmt_on_collection->final_detritylation pure_product Purified DMT-Off Oligonucleotide final_detritylation->pure_product

Caption: Workflow for the purification of oligonucleotides using the DMT-on strategy.

Conclusion

The 4,4'-dimethoxytrityl group is an indispensable component of modern phosphoramidite-based oligonucleotide synthesis. Its robust protection of the 5'-hydroxyl group, coupled with its facile and quantifiable removal, enables the precise and efficient assembly of DNA and RNA sequences. The ability to leverage the DMT group for both reaction control and purification underscores its elegance and utility. A thorough understanding of the role and chemistry of the DMT group is, therefore, essential for any researcher, scientist, or drug development professional working in the field of nucleic acid therapeutics and diagnostics. The continued optimization of reagents and protocols related to the DMT group and the overall phosphoramidite cycle will undoubtedly contribute to future advancements in the synthesis of ever-longer and more complex oligonucleotides for a wide array of applications.

References

The Versatility of 2'-Fluoro Modified Oligonucleotides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of chemical modifications has revolutionized the therapeutic and diagnostic potential of oligonucleotides. Among these, the 2'-fluoro (2'-F) modification of the ribose sugar has emerged as a cornerstone for enhancing the properties of nucleic acid-based molecules. This in-depth technical guide explores the multifaceted applications of 2'-fluoro modified oligonucleotides, detailing their impact on stability, binding affinity, and biological activity. It further provides structured data, experimental methodologies, and visual representations of key processes to empower researchers in harnessing the full potential of this powerful chemical modification.

Core Advantages of 2'-Fluoro Modification

The substitution of the 2'-hydroxyl group with a fluorine atom imparts several advantageous characteristics to oligonucleotides, making them highly suitable for a range of applications. The high electronegativity of fluorine influences the sugar pucker, favoring a C3'-endo conformation characteristic of A-form helices found in RNA.[1][2] This pre-organization contributes to enhanced binding affinity and thermodynamic stability of duplexes.

Key benefits include:

  • Increased Nuclease Resistance: The 2'-F modification provides significant protection against degradation by endo- and exonucleases present in serum and within cells, prolonging the half-life of the oligonucleotide in biological systems.[2][3][4] Unmodified oligonucleotides are rapidly degraded, often within minutes, whereas 2'-F modified counterparts can exhibit half-lives of many hours.[2][3]

  • Enhanced Binding Affinity: 2'-F modified oligonucleotides exhibit a higher melting temperature (Tm) when hybridized to their complementary RNA or DNA targets.[5][6] This increased affinity can translate to improved potency and specificity. The Tm increase is often reported to be in the range of 1-2.5°C per modification.[5][7]

  • Improved In Vivo Efficacy: The combination of enhanced stability and binding affinity often leads to superior performance in preclinical and clinical settings.[2]

  • Reduced Immunostimulation: In the context of siRNAs, 2'-F modifications have been shown to reduce the innate immune response that can be triggered by unmodified siRNAs.[2][8]

Applications in Therapeutics

The favorable properties of 2'-fluoro modified oligonucleotides have led to their widespread adoption in various therapeutic modalities.

Aptamers

Aptamers are structured single-stranded oligonucleotides that bind to specific target molecules with high affinity and specificity. The incorporation of 2'-F pyrimidines is a common strategy in the development of therapeutic aptamers to increase their stability and in vivo residence time.[1][3]

A prominent example is Pegaptanib (Macugen®) , an anti-VEGF aptamer approved for the treatment of neovascular (wet) age-related macular degeneration.[2] This aptamer is modified with 2'-fluoro pyrimidines, which contributes to its extended half-life in human plasma.[3]

Small Interfering RNAs (siRNAs)

RNA interference (RNAi) is a powerful mechanism for gene silencing. However, the therapeutic use of siRNAs is hampered by their poor stability and potential for off-target effects. The incorporation of 2'-F modifications into one or both strands of an siRNA duplex can overcome these limitations.[2][9]

2'-F modifications are well-tolerated within the RNA-induced silencing complex (RISC) and can enhance the nuclease resistance and thermal stability of the siRNA duplex.[2][10] Several clinically advanced siRNA therapeutics, such as Givosiran, Lumasiran, and Inclisiran, incorporate 2'-F modifications in combination with other chemical alterations to optimize their drug-like properties.[11]

Antisense Oligonucleotides (ASOs)

Antisense oligonucleotides are designed to bind to a specific mRNA sequence, leading to the inhibition of protein translation. While traditional ASOs often rely on a DNA "gap" to elicit RNase H-mediated cleavage of the target mRNA, 2'-F modifications are typically incorporated into the "wings" of these gapmer designs.[12][13] This strategic placement enhances the nuclease resistance and binding affinity of the ASO without interfering with the RNase H mechanism.

Chimeric ASOs combining 2'-F with other modifications like 2'-O-methyl (2'-OMe) or locked nucleic acid (LNA) have been investigated for applications such as exon skipping in Duchenne muscular dystrophy.[14]

Quantitative Data Summary

The following tables summarize key quantitative data on the properties of 2'-fluoro modified oligonucleotides based on available literature.

PropertyUnmodified Oligonucleotide2'-Fluoro Modified OligonucleotideReference(s)
Serum Half-life ~5 minutesUp to >24 hours[2][3]
Melting Temperature (Tm) Increase per Modification N/A+1.8 to +2.5 °C (vs. DNA/RNA)[6][7]
IC50 (Factor VII siRNA in HeLa cells) 0.95 nM0.50 nM[2]

Table 1: Comparison of Properties between Unmodified and 2'-Fluoro Modified Oligonucleotides.

Oligonucleotide TypeModificationKey FindingReference(s)
Anti-thrombin DNA aptamerUnmodifiedHalf-life of 108 seconds in vivo.[3]
Macugen (anti-VEGF aptamer)2'-Fluoro pyrimidinesHalf-life of up to 18 hours in human plasma.[3]
Factor VII siRNAUnmodifiedCompletely degraded in serum within 4 hours.[2]
Factor VII siRNA2'-Fluoro modifiedHalf-life greater than 24 hours in serum.[2]
Antisense Oligo (chimeric)2'-F RNA/DNATm increase of 1.8°C per 2'-F RNA residue.[6]

Table 2: Specific Examples of 2'-Fluoro Modified Oligonucleotides and their Properties.

Experimental Protocols

This section provides an overview of key experimental methodologies for working with 2'-fluoro modified oligonucleotides.

Synthesis of 2'-Fluoro Modified Oligonucleotides

Principle: 2'-Fluoro modified oligonucleotides are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry. The process involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support.

Methodology:

  • Solid Support: A solid support, commonly controlled pore glass (CPG), functionalized with the first nucleoside is packed into a synthesis column.

  • Deprotection (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using a solution of a weak acid, such as dichloroacetic acid in dichloromethane.

  • Coupling: The 2'-fluoro modified phosphoramidite monomer, activated by a catalyst like tetrazole or 5-ethylthiotetrazole, is added to the column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.[15][16]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride (B1165640) and 1-methylimidazole) to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.[15]

  • Cycle Repetition: Steps 2-5 are repeated for each subsequent nucleotide to be added to the sequence.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the base and phosphate protecting groups are removed using a concentrated ammonium (B1175870) hydroxide (B78521) solution.[16] For sequences containing ribonucleotides, an additional desilylation step with a fluoride (B91410) source (e.g., triethylamine (B128534) trihydrofluoride) is required.[16]

Purification of 2'-Fluoro Modified Oligonucleotides

Principle: Purification is essential to remove truncated sequences, protecting groups, and other impurities from the crude synthesis product. High-performance liquid chromatography (HPLC) is a common method for purifying 2'-fluoro modified oligonucleotides.

Methodology:

  • Method Selection: Reverse-phase HPLC is often used for "trityl-on" purification, where the final DMT group is left on the full-length product, allowing for its separation based on hydrophobicity. Anion-exchange HPLC separates oligonucleotides based on their charge.

  • Sample Preparation: The crude oligonucleotide solution is filtered to remove any particulate matter.

  • Chromatography:

    • Reverse-Phase HPLC: The sample is loaded onto a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in a buffer (e.g., triethylammonium (B8662869) acetate) is used to elute the oligonucleotides. The DMT-on product is retained longer and can be collected.

    • Anion-Exchange HPLC: The sample is loaded onto an anion-exchange column. A salt gradient (e.g., sodium perchlorate (B79767) or sodium chloride) is used to elute the oligonucleotides, with longer molecules eluting at higher salt concentrations.

  • Detritylation (for Trityl-on Purification): The collected DMT-on fraction is treated with an acid (e.g., 80% acetic acid) to remove the DMT group.

  • Desalting: The purified oligonucleotide is desalted using size-exclusion chromatography or ethanol (B145695) precipitation to remove salts from the HPLC buffers.

In Vitro Nuclease Resistance Assay

Principle: This assay evaluates the stability of 2'-fluoro modified oligonucleotides in the presence of nucleases, typically by incubating them in serum or with specific nucleases and analyzing the degradation over time.

Methodology:

  • Oligonucleotide Labeling: The 5' end of the oligonucleotide is typically labeled with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or a fluorescent dye.

  • Incubation: The labeled oligonucleotide is incubated in a solution containing serum (e.g., 50% fetal bovine serum) or a specific nuclease (e.g., snake venom phosphodiesterase) at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a quenching solution (e.g., formamide (B127407) loading buffer with EDTA).

  • Gel Electrophoresis: The samples are resolved on a denaturing polyacrylamide gel.

  • Analysis: The gel is visualized using autoradiography (for ³²P) or fluorescence imaging. The percentage of intact oligonucleotide at each time point is quantified to determine the rate of degradation and the half-life.

Mandatory Visualizations

RNA Interference (RNAi) Pathway for a 2'-Fluoro Modified siRNA

RNAi_Pathway cluster_cytoplasm Cytoplasm siRNA 2'-F Modified siRNA Duplex Dicer Dicer siRNA->Dicer Processing (if long dsRNA) RISC_loading RISC Loading Complex siRNA->RISC_loading Direct Loading Dicer->RISC_loading RISC Activated RISC (with guide strand) RISC_loading->RISC Passenger strand ejection mRNA Target mRNA RISC->mRNA Target Recognition Cleavage mRNA Cleavage RISC->Cleavage mRNA->Cleavage Degradation mRNA Fragments Cleavage->Degradation

Caption: Workflow of the RNAi pathway initiated by a 2'-fluoro modified siRNA duplex.

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) for 2'-F Modified Aptamers

SELEX_Workflow cluster_selex SELEX Cycle Library Initial Library (with 2'-F pyrimidines) Incubation Incubation & Binding Library->Incubation Target Target Molecule Target->Incubation Partition Partitioning (Bound vs. Unbound) Incubation->Partition Elution Elution of Bound Oligos Partition->Elution Collect bound Amplification RT-PCR Amplification (using modified NTPs) Elution->Amplification Next_Round Enriched Library for Next Round Amplification->Next_Round Next_Round->Incubation Repeat cycles

Caption: The SELEX process for generating 2'-fluoro modified aptamers.

Gapmer Antisense Oligonucleotide Mechanism

Gapmer_ASO cluster_nucleus Nucleus ASO Gapmer ASO (2'-F Wings, DNA Gap) Hybridization ASO:mRNA Hybridization ASO->Hybridization mRNA Target pre-mRNA mRNA->Hybridization RNaseH RNase H1 Hybridization->RNaseH Recruitment Cleavage mRNA Cleavage at DNA:RNA hybrid Hybridization->Cleavage RNaseH->Cleavage Inhibition Inhibition of Translation Cleavage->Inhibition

Caption: Mechanism of action for a gapmer ASO with 2'-fluoro modified wings.

Potential Challenges and Considerations

While 2'-fluoro modifications offer significant advantages, it is important to be aware of potential drawbacks. In some contexts, extensive 2'-F modification of phosphorothioate (B77711) ASOs has been associated with hepatotoxicity, potentially through off-target protein interactions.[17][18] Specifically, interactions with proteins of the Drosophila behavior/human splicing (DBHS) family have been reported, leading to their degradation.[13][18] Therefore, careful evaluation of the toxicity profile of highly modified oligonucleotides is crucial during drug development.

Conclusion

The 2'-fluoro modification is a powerful and versatile tool in the design of oligonucleotides for therapeutic and research applications. Its ability to confer nuclease resistance, enhance binding affinity, and improve in vivo stability has been instrumental in the advancement of aptamers, siRNAs, and antisense oligonucleotides. By understanding the fundamental properties, applications, and experimental considerations associated with 2'-fluoro modified oligonucleotides, researchers can better design and implement these molecules to achieve their desired biological outcomes. The continued exploration of this and other chemical modifications will undoubtedly pave the way for the next generation of nucleic acid-based therapeutics.

References

A Technical Guide to DMT-2'-F-dC(Ac) Amidite for RNA Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for high-resolution structures of RNA molecules is pivotal for understanding their biological functions and for the rational design of RNA-targeted therapeutics. Chemical modifications of RNA are instrumental in overcoming the inherent challenges of RNA crystallography, such as conformational heterogeneity and susceptibility to nuclease degradation. Among these, the incorporation of 2'-deoxy-2'-fluoro-cytidine, facilitated by the use of 5'-O-DMT-N4-acetyl-2'-deoxy-2'-fluoro-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), commonly known as DMT-2'-F-dC(Ac) amidite, has emerged as a powerful strategy. This in-depth technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this key phosphoramidite in the field of RNA structural biology.

Properties and Advantages of 2'-Fluoro Modification

This compound is a specialized phosphoramidite used in the solid-phase synthesis of RNA oligonucleotides. The key feature of this reagent is the fluorine atom at the 2' position of the ribose sugar. This modification imparts several advantageous properties to the resulting RNA molecule, making it particularly well-suited for crystallographic studies.

The 2'-fluoro group preorganizes the sugar pucker into a C3'-endo conformation, which is characteristic of A-form RNA helices.[1] This conformational rigidity reduces the inherent flexibility of the RNA backbone, thereby promoting the formation of well-ordered crystals. Furthermore, the high electronegativity of the fluorine atom enhances the thermal stability of RNA duplexes.[1][2] This increased stability is primarily driven by favorable enthalpic contributions, which strengthen Watson-Crick base pairing and stacking interactions.[3][4]

Crucially, the substitution of the 2'-hydroxyl group with a fluorine atom has a minimal impact on the overall A-form helical geometry of the RNA duplex.[3][4] This structural mimicry ensures that the crystallized RNA is in a biologically relevant conformation. Additionally, the 2'-fluoro modification confers significant resistance to nuclease degradation, a critical factor during the often-lengthy processes of RNA synthesis, purification, and crystallization.[1][5]

Quantitative Data Summary

The stabilizing effect of 2'-fluoro modifications on RNA duplexes has been quantified in several studies. The following tables summarize key quantitative data related to the use of this compound and the properties of the resulting 2'-fluoro-modified RNA.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₄₁H₄₉FN₅O₈P[6]
Molecular Weight 789.83 g/mol [6]
Appearance White to off-white powder[6]
Purity (HPLC) ≥98.0%[6]
Storage Condition -20°C[6]

Table 2: Impact of 2'-Fluoro Modification on RNA Duplex Stability

ModificationChange in Melting Temperature (Tm) per modificationReference
2'-F-RNA/RNA duplex+1.8 °C[1]
2'-F-RNA/DNA duplex+0.5 °C[1]
Single 2'-F-RNA substitution in a DNA/DNA dodecamer+1.2 °C[1]

Experimental Protocols

The successful application of this compound in RNA crystallography relies on robust experimental protocols for oligonucleotide synthesis, deprotection, and purification. The following sections provide a detailed methodology synthesized from established practices.

Oligonucleotide Synthesis

The synthesis of 2'-fluoro-modified RNA oligonucleotides is performed using standard automated solid-phase phosphoramidite chemistry.[7][8]

Workflow for Solid-Phase Synthesis of 2'-Fluoro-Modified RNA

G cluster_synthesis Automated Synthesis Cycle cluster_reagents Key Reagents Deblocking 1. Detritylation (DMT group removal) Coupling 2. Coupling (Amidite addition) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Unreacted 5'-OH blocking) Coupling->Capping Chain elongation Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Prevents failure sequences Oxidation->Deblocking Stabilizes linkage for next cycle Amidite This compound (and other amidites) Amidite->Coupling Activator Activator (e.g., Tetrazole) Activator->Coupling Support Solid Support (e.g., CPG)

Caption: Automated solid-phase synthesis cycle for incorporating 2'-fluoro-modified nucleotides.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M solution of this compound and other required phosphoramidites (standard RNA, DNA, or other modified amidites) in anhydrous acetonitrile.[9]

    • Prepare a 0.25 M solution of an activator, such as 5-ethylthio-1H-tetrazole (ETT), in anhydrous acetonitrile.[10]

    • Use standard solutions for deblocking (e.g., 3% trichloroacetic acid in dichloromethane), capping (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF), and oxidation (e.g., iodine in THF/pyridine/water).[10]

  • Automated Synthesis:

    • The synthesis is performed on a standard automated DNA/RNA synthesizer.

    • Detritylation: The 5'-dimethoxytrityl (DMT) group is removed from the solid support-bound nucleotide to expose the 5'-hydroxyl group.

    • Coupling: The DMT-2'-F-dC(Ac) phosphoramidite is activated by the activator and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. Extended coupling times (e.g., 6-15 minutes) may be beneficial for modified amidites to ensure high coupling efficiency.[9][10]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an iodine solution.

    • This cycle is repeated until the desired full-length oligonucleotide is synthesized.

Deprotection and Purification

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. The deprotection strategy must be carefully chosen to be compatible with all nucleobases present in the sequence. For mixed oligonucleotides containing both 2'-fluoro and 2'-TBDMS-protected hydroxyl groups, a two-step deprotection protocol is required.

G Cleavage 1. Cleavage from Solid Support & Base/Phosphate Deprotection TBDMS_Removal 2. 2'-TBDMS Group Removal (for mixed sequences) Cleavage->TBDMS_Removal Ammonia/Ethanol or Methylamine treatment Precipitation 3. Precipitation/Desalting TBDMS_Removal->Precipitation TEA·3HF treatment Purification 4. Final Purification (e.g., PAGE) Precipitation->Purification Removes salts Crystallization Ready for Crystallization Purification->Crystallization Yields pure RNA

References

The Strategic Application of Dmt-2'-f-dc(ac) Amidite in the Synthesis of 2'-Fluorinated Cyclic Purine Dinucleotides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic purine (B94841) dinucleotides (CDNs) are critical second messengers in both prokaryotic and eukaryotic signaling, playing a pivotal role in innate immunity through the activation of the cGAS-STING pathway. The strategic incorporation of modifications, such as 2'-fluorination, can enhance their therapeutic potential by improving stability and modulating biological activity. This technical guide provides an in-depth exploration of the use of N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, or Dmt-2'-f-dc(ac) amidite, in the solid-phase synthesis of these promising CDN analogs. This document details the chemical properties of the amidite, a comprehensive, though generalized, experimental protocol for synthesis, and an overview of the relevant biological pathways.

Introduction to Cyclic Purine Dinucleotides and 2'-Fluoro Modifications

Cyclic purine dinucleotides, such as cyclic di-GMP (c-di-GMP) and cyclic di-AMP (c-di-AMP), are signaling molecules that regulate a wide array of physiological processes in bacteria, including biofilm formation and virulence. In mammals, these molecules, along with the endogenously produced 2'3'-cGAMP, are potent activators of the Stimulator of Interferon Genes (STING) pathway, a cornerstone of the innate immune response to cytosolic DNA. This activation triggers the production of type I interferons and other pro-inflammatory cytokines, making CDNs and their analogs attractive candidates for vaccine adjuvants, cancer immunotherapies, and antiviral agents.

The introduction of a fluorine atom at the 2' position of the ribose sugar offers several advantages. The high electronegativity of fluorine can alter the sugar pucker conformation, influencing the overall structure and binding affinity of the CDN to its target proteins. Furthermore, the 2'-fluoro modification can confer increased resistance to nuclease degradation, thereby enhancing the in vivo stability and bioavailability of the CDN analog.

The Key Building Block: this compound

The successful chemical synthesis of 2'-fluorinated CDNs relies on the use of specialized phosphoramidite (B1245037) building blocks. This compound is a crucial reagent for incorporating a 2'-fluoro-deoxycytidine moiety into a growing oligonucleotide chain.

Chemical Properties

The key features of this compound are:

  • 5'-DMT (Dimethoxytrityl) group: A bulky, acid-labile protecting group on the 5'-hydroxyl function. Its removal allows for the stepwise addition of subsequent nucleotides. The release of the DMT cation provides a convenient method for monitoring the coupling efficiency spectrophotometrically.

  • 2'-Fluoro group: The key modification that imparts the desired biological and chemical properties to the final CDN.

  • N4-Acetyl (ac) group: Protects the exocyclic amine of the cytosine base during synthesis.

  • 3'-Phosphoramidite group: The reactive moiety that, upon activation, forms a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the preceding nucleotide. The diisopropylamino and 2-cyanoethyl groups are standard protecting groups for the phosphorus atom.

Quality and Handling Specifications

Proper handling and storage of the amidite are critical for successful synthesis.

ParameterSpecification
Appearance White to off-white powder
Purity (by 31P NMR) ≥ 98.0%
Purity (by RP-HPLC) ≥ 98.0%
Storage -20°C under an inert atmosphere (e.g., Argon)
Handling Minimize exposure to moisture and air

Experimental Protocol: Solid-Phase Synthesis of a 2'-Fluoro-Substituted Cyclic Dinucleotide

The following is a generalized protocol for the solid-phase synthesis of a 2'-fluoro-substituted cyclic dinucleotide using phosphoramidite chemistry. This protocol is based on standard oligonucleotide synthesis procedures and should be optimized for the specific sequence and instrumentation used.

Materials and Reagents
  • This compound and other required nucleoside phosphoramidites (e.g., for purine bases)

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • Anhydrous acetonitrile (B52724) (synthesis grade)

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

  • Capping solution A (e.g., Acetic anhydride/Pyridine/THF)

  • Capping solution B (e.g., 16% N-Methylimidazole in THF)

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated Ammonium (B1175870) hydroxide)

  • Ammonia/Methylamine (AMA) solution

  • Triethylamine trihydrofluoride (TEA·3HF) for removal of 2'-silyl protecting groups (if applicable)

Synthesis Workflow

The synthesis is performed on an automated DNA/RNA synthesizer and follows a cyclical process of deblocking, coupling, capping, and oxidation.

experimental_workflow cluster_cycle Solid-Phase Synthesis Cycle deblocking 1. Deblocking (DMT Removal) coupling 2. Coupling (Amidite Addition) deblocking->coupling Exposes 5'-OH capping 3. Capping (Terminate Failures) coupling->capping Forms Phosphite Triester oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation Blocks Unreacted 5'-OH oxidation->deblocking Stabilizes Linkage linear_oligo Linear Dinucleotide on Support oxidation->linear_oligo Repeat Cycle for Second Nucleotide start Start: CPG Solid Support start->deblocking cleavage 5. Cleavage from Support & Base Deprotection linear_oligo->cleavage cyclization 6. Intramolecular Cyclization cleavage->cyclization final_deprotection 7. Final Deprotection cyclization->final_deprotection purification 8. Purification (e.g., RP-HPLC) final_deprotection->purification characterization 9. Characterization (MS, NMR, HPLC) purification->characterization final_product Purified Cyclic Dinucleotide characterization->final_product

Caption: Automated solid-phase synthesis workflow for cyclic dinucleotides.

Step 1: Deblocking The CPG support is treated with the deblocking solution to remove the DMT group from the 5'-hydroxyl of the first nucleoside. The orange color of the resulting trityl cation can be monitored to assess coupling efficiency from the previous cycle.

Step 2: Coupling The this compound (or other desired amidite) is activated by the activator solution and coupled to the free 5'-hydroxyl of the support-bound nucleoside.

Step 3: Capping To prevent the formation of deletion mutants, any unreacted 5'-hydroxyl groups are acetylated using the capping solutions.

Step 4: Oxidation The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.

These four steps are repeated to elongate the dinucleotide chain.

Step 5: Cleavage and Base Deprotection The linear dinucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and the phosphate backbone (cyanoethyl groups) are removed by incubation with concentrated ammonium hydroxide (B78521) or AMA.

Step 6: Intramolecular Cyclization The linear, deprotected dinucleotide is subjected to an intramolecular cyclization reaction to form the cyclic phosphodiester bond. This is typically achieved in dilute solution to favor the intramolecular reaction over intermolecular dimerization.

Step 7: Final Deprotection Any remaining protecting groups, such as 2'-silyl groups if RNA amidites were used in conjunction, are removed.

Step 8: Purification The crude cyclic dinucleotide is purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).

Step 9: Characterization The identity and purity of the final product are confirmed by mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and analytical HPLC.

Quantitative Data and Characterization

While specific yield and purity data for the synthesis of cyclic purine dinucleotides using this compound are not extensively reported in the literature, the following table outlines the expected characterization data for a successfully synthesized 2'-fluoro-substituted cyclic dinucleotide. Researchers should aim to collect this data to validate their synthesis.

AnalysisParameterTypical Expected Result
RP-HPLC Purity> 95%
Retention TimeConsistent with the specific CDN
Mass Spectrometry Molecular WeightCorresponds to the calculated mass of the target CDN
31P NMR Chemical ShiftPeaks in the characteristic phosphodiester region
1H NMR Proton SignalsResonances consistent with the nucleoside protons
19F NMR Fluorine SignalResonance corresponding to the 2'-fluoro group
Yield Overall YieldHighly dependent on sequence and optimization

Biological Context: The cGAS-STING Signaling Pathway

The synthesized 2'-fluorinated cyclic purine dinucleotides are expected to interact with the cGAS-STING pathway, a key component of the innate immune system.

cGAS_STING_pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Compartment cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (Pathogen or self-derived) cGAS cGAS dsDNA->cGAS Binds and activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING Dimer cGAMP->STING_dimer Binds and activates STING_activated Activated STING STING_dimer->STING_activated Translocates TBK1 TBK1 STING_activated->TBK1 Recruits and activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFN_genes Interferon Genes pIRF3_dimer->IFN_genes Induces transcription cluster_nucleus cluster_nucleus pIRF3_dimer->cluster_nucleus Translocates Type_I_IFN Type I Interferons IFN_genes->Type_I_IFN Secretion Secretion & Autocrine/Paracrine Signaling Type_I_IFN->Secretion

Caption: The cGAS-STING signaling pathway for innate immune activation.

Upon detection of cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) is activated and synthesizes the second messenger 2'3'-cGAMP.[1] cGAMP then binds to STING, which is located on the endoplasmic reticulum. This binding event induces a conformational change in STING, leading to its translocation to the Golgi apparatus.[2] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of genes encoding type I interferons and other inflammatory cytokines. These secreted interferons then signal in an autocrine and paracrine manner to establish an antiviral state in surrounding cells.

Conclusion

The chemical synthesis of 2'-fluorinated cyclic purine dinucleotides represents a promising avenue for the development of novel immunomodulatory therapeutics. This compound is a critical component in the solid-phase synthesis of these analogs. While a generalized protocol based on established phosphoramidite chemistry provides a robust starting point, further optimization and detailed characterization are essential for the successful production of high-quality, biologically active molecules. The ability to rationally design and synthesize these modified CDNs will undoubtedly accelerate research into the cGAS-STING pathway and the development of next-generation therapies for a range of diseases.

References

Methodological & Application

Application Notes and Protocols for Dmt-2'-F-dC(ac) Amidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleosides into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. The 2'-fluoro (2'-F) modification, in particular, offers significant advantages, including increased nuclease resistance and enhanced binding affinity to target RNA sequences.[1] This document provides a detailed protocol for the solid-phase synthesis of oligonucleotides incorporating the Dmt-2'-F-dC(ac) amidite, a key building block for introducing 2'-fluoro-2'-deoxycytidine residues.

The protocols outlined below are based on standard phosphoramidite (B1245037) chemistry and are intended to serve as a comprehensive guide for researchers. Adherence to these guidelines will facilitate the successful synthesis, deprotection, and purification of high-quality 2'-F modified oligonucleotides for a range of applications, from basic research to drug discovery.

Data Presentation

Table 1: this compound Specifications
PropertySpecification
Full Chemical Name N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro-cytidine, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Molecular Formula C₄₁H₄₉FN₅O₈P
Molecular Weight 789.83 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥98.0%
Storage Conditions -20°C, under inert gas (Argon or Nitrogen)
Table 2: Recommended Synthesis Cycle Parameters
StepReagent/SolventTimeNotes
1. Detritylation 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)60 - 120 secondsThe orange color of the DMT cation can be monitored to assess coupling efficiency from the previous cycle.
2. Coupling 0.1 M this compound in Acetonitrile (B52724) + Activator (e.g., 0.45 M Tetrazole)5 - 15 minutesA longer coupling time compared to standard DNA amidites is recommended to ensure high coupling efficiency. Double coupling can be employed for critical sequences.
3. Capping Cap A (Acetic Anhydride/Pyridine/THF) and Cap B (N-Methylimidazole/THF)30 - 60 secondsTo block unreacted 5'-hydroxyl groups and prevent the formation of deletion mutants.
4. Oxidation 0.02 M Iodine in THF/Pyridine/Water30 - 60 secondsTo convert the phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
Table 3: Deprotection and Cleavage Conditions
StepReagentTemperatureDurationPurpose
1. Cleavage & Base Deprotection Ammonium Hydroxide/Methylamine (AMA) (1:1, v/v)65°C10 - 15 minutesCleaves the oligonucleotide from the solid support and removes the acetyl protecting group from the cytidine (B196190) base and the cyanoethyl protecting groups from the phosphate backbone.
2. Evaporation SpeedVac or Nitrogen streamRoom TemperatureTo drynessRemoves the AMA solution.
Table 4: Purification and Quality Control Parameters
MethodColumnMobile PhaseGradientFlow RateDetection
RP-HPLC C18 reverse-phaseA: 0.1 M TEAA, pH 7.0; B: Acetonitrile5-50% B over 30 min1.0 mL/minUV at 260 nm
Mass Spectrometry ESI-TOF---Negative ion mode

Experimental Protocols

Amidite Preparation
  • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Under an inert atmosphere (e.g., in a glove box or under a stream of argon), dissolve the amidite in anhydrous acetonitrile to a final concentration of 0.1 M.

  • Connect the amidite solution to the designated port on the automated DNA/RNA synthesizer.

Solid-Phase Oligonucleotide Synthesis

The synthesis is performed on an automated DNA/RNA synthesizer using the standard phosphoramidite chemistry cycle. The parameters for each step should be adjusted as detailed in Table 2.

  • Detritylation: The dimethoxytrityl (DMT) protecting group is removed from the 5'-hydroxyl of the growing oligonucleotide chain by treatment with 3% TCA in DCM.

  • Coupling: The prepared this compound solution is activated and delivered to the synthesis column to react with the free 5'-hydroxyl group. A coupling time of 5-15 minutes is recommended.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent their participation in subsequent coupling steps.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

These four steps are repeated for each subsequent nucleotide addition until the desired sequence is assembled.

Cleavage and Deprotection
  • After the final synthesis cycle, transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

  • Add 1.5 mL of a pre-mixed solution of Ammonium Hydroxide/Methylamine (AMA) (1:1, v/v).

  • Seal the vial tightly and place it in a heating block at 65°C for 10-15 minutes.

  • Allow the vial to cool to room temperature.

  • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.

  • Evaporate the AMA solution to dryness using a SpeedVac or a gentle stream of nitrogen.

  • Resuspend the oligonucleotide pellet in an appropriate volume of sterile, nuclease-free water.

Purification

Purification of the synthesized oligonucleotide is crucial to remove truncated sequences and other impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method.

  • Equilibrate the C18 RP-HPLC column with the starting mobile phase conditions (e.g., 95% Buffer A, 5% Buffer B).

  • Inject the resuspended oligonucleotide sample onto the column.

  • Elute the oligonucleotide using a linear gradient of acetonitrile (Buffer B) as specified in Table 4.

  • Collect the fractions corresponding to the full-length product peak, which is identified by its retention time.

  • Combine the collected fractions and lyophilize to obtain the purified oligonucleotide as a white powder.

Quality Control

The purity and identity of the final oligonucleotide should be confirmed by analytical techniques.

  • Analytical RP-HPLC: Analyze a small aliquot of the purified product to assess its purity.

  • Mass Spectrometry: Determine the molecular weight of the oligonucleotide to confirm the correct sequence was synthesized.

Mandatory Visualization

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Detritylation 1. Detritylation (Remove 5'-DMT group) Coupling 2. Coupling (Add this compound) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Stabilize phosphate linkage) Capping->Oxidation Oxidation->Detritylation Repeat for next cycle Cleavage_Deprotection Cleavage & Deprotection (AMA, 65°C) Oxidation->Cleavage_Deprotection Final Cycle Complete Purification Purification (RP-HPLC) Cleavage_Deprotection->Purification QC Quality Control (HPLC & Mass Spec) Purification->QC end_product Purified 2'-F Oligonucleotide QC->end_product start Start Synthesis start->Detritylation Dmt_2F_dC_ac_Amidite_Reaction cluster_reactants Reactants cluster_reaction Coupling Reaction cluster_product Product Amidite Dmt-2'-F-dC(ac) Phosphoramidite Activation Activation (e.g., Tetrazole) Amidite->Activation Oligo Growing Oligonucleotide (on solid support with free 5'-OH) Coupling Nucleophilic Attack (Formation of Phosphite Triester) Oligo->Coupling Activation->Coupling Activated Amidite Coupled_Oligo Extended Oligonucleotide (n+1 length) Coupling->Coupled_Oligo

References

Application Notes and Protocols for the Standard Use of 2'-Fluoro Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the standard protocols for utilizing 2'-fluoro phosphoramidites in the synthesis of modified oligonucleotides. The inclusion of a fluorine atom at the 2' position of the ribose sugar confers unique and advantageous properties to oligonucleotides, including increased thermal stability of duplexes with RNA targets and enhanced nuclease resistance, making them valuable tools in therapeutics and diagnostics.

Introduction to 2'-Fluoro Modified Oligonucleotides

Oligonucleotides containing 2'-fluoro modifications exhibit an A-form helical geometry, similar to RNA, which leads to the formation of more stable duplexes with complementary RNA strands. This increased binding affinity, with a reported increase in melting temperature (Tm) of approximately 1-2°C per modification, is a significant advantage for applications such as antisense therapy and siRNA.[1][2] While 2'-fluoro modifications alone do not confer complete resistance to nuclease degradation, they can be combined with other modifications, such as phosphorothioate (B77711) linkages, to create highly stable oligonucleotides for in vivo applications.[3][4]

Solid-Phase Synthesis of 2'-Fluoro Oligonucleotides

The synthesis of 2'-fluoro modified oligonucleotides follows the well-established phosphoramidite (B1245037) chemistry on an automated solid-phase synthesizer.[5][6] The cycle of detritylation, coupling, capping, and oxidation is repeated for each nucleotide addition. However, a key deviation for 2'-fluoro phosphoramidites is the coupling step, which requires an extended reaction time to achieve high coupling efficiencies.

Key Synthesis Parameters
ParameterStandard DNA Phosphoramidites2'-Fluoro PhosphoramiditesRationale
Coupling Time ~90 seconds3 minutes The steric hindrance from the 2'-fluoro group necessitates a longer reaction time to ensure complete coupling and maximize synthesis yield.[1][7]
Activator Standard activators (e.g., Tetrazole, DCI)Standard activators (e.g., Tetrazole, DCI)No change from standard DNA synthesis protocols is typically required.
Oxidation Standard iodine solutionStandard iodine solutionThe phosphite (B83602) triester is oxidized to a stable phosphate (B84403) triester using standard protocols.

Experimental Protocol: Solid-Phase Synthesis

This protocol outlines the key steps for synthesizing a 2'-fluoro modified oligonucleotide on an automated DNA synthesizer.

  • Preparation of Reagents:

    • Dissolve 2'-fluoro phosphoramidites (e.g., DMTr-2'-F-dA(Bz)-CE Phosphoramidite, DMTr-2'-F-dC(Ac)-CE Phosphoramidite, DMTr-2'-F-dG(iBu)-CE Phosphoramidite, DMTr-2'-F-dU-CE Phosphoramidite) in anhydrous acetonitrile (B52724) to the synthesizer's recommended concentration.

    • Ensure all other synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent) are fresh and properly installed on the synthesizer.

  • Synthesizer Programming:

    • Program the desired oligonucleotide sequence into the synthesizer.

    • For all coupling steps involving a 2'-fluoro phosphoramidite, set the coupling time to 3 minutes .[1][7]

    • Standard protocols for detritylation, capping, and oxidation can be used.

  • Synthesis Execution:

    • Initiate the synthesis run on the solid support (e.g., CPG) functionalized with the initial nucleoside.

    • The synthesizer will automatically perform the repeated cycles of detritylation, coupling, capping, and oxidation.

  • Post-Synthesis:

    • Upon completion of the synthesis, the solid support now contains the full-length, protected oligonucleotide.

    • The support is dried and transferred for cleavage and deprotection.

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_post_synthesis Post-Synthesis Processing Deblocking Deblocking (Detritylation) Coupling Coupling (3 min for 2'-F) Deblocking->Coupling Repeat for each base Capping Capping Coupling->Capping Repeat for each base Oxidation Oxidation Capping->Oxidation Repeat for each base Oxidation->Deblocking Repeat for each base Cleavage Cleavage from Solid Support Deprotection Base & Phosphate Deprotection Cleavage->Deprotection Purification Purification Deprotection->Purification QC Quality Control Purification->QC end End QC->end start Start start->Deblocking

Caption: Overall workflow for 2'-fluoro oligonucleotide synthesis.

Deprotection of 2'-Fluoro Oligonucleotides

Following synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed. The deprotection of oligonucleotides containing 2'-fluoro modifications is similar to that of standard DNA oligonucleotides.[8] Several deprotection methods are available, and the choice depends on the specific base protecting groups used and the desired speed of the process.

Comparative Deprotection Protocols
Deprotection MethodReagentTemperatureTimeNotes
Standard Ammonia Concentrated Ammonium (B1175870) Hydroxide (B78521)55°C8 - 17 hoursA widely used and effective method.[1][7]
Ammonia/Methylamine (AMA) 1:1 mixture of Ammonium Hydroxide and 40% Methylamine65°C10 minutesA much faster deprotection method.[7] Note: Heating in AMA can lead to some degradation of 2'-fluoro nucleotides; room temperature for 2 hours is an alternative.[1]
UltraFAST Deprotection AMA65°C5 minutesRequires acetyl (Ac) protected dC to avoid base modification.[8]

Experimental Protocol: Deprotection

This protocol provides a general procedure for the deprotection of a 2'-fluoro modified oligonucleotide using AMA.

  • Cleavage and Deprotection:

    • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

    • Add the AMA solution (1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine) to the vial, ensuring the support is fully submerged.

    • Seal the vial tightly and place it in a heating block at 65°C for 10 minutes.[7]

    • Alternatively, for sensitive modifications, incubate at room temperature for 2 hours.[1]

  • Evaporation:

    • After incubation, allow the vial to cool to room temperature.

    • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.

    • Evaporate the AMA solution to dryness using a vacuum concentrator.

  • Resuspension:

    • Resuspend the dried oligonucleotide pellet in an appropriate buffer (e.g., nuclease-free water or 0.1 M TEAA) for purification.

deprotection_scheme Oligo_Protected Protected Oligo on Solid Support (with Base & Phosphate Protecting Groups) Cleavage_Deprotection Cleavage & Deprotection (e.g., AMA, 65°C, 10 min) Oligo_Protected->Cleavage_Deprotection Oligo_Deprotected Deprotected Oligonucleotide in Solution Cleavage_Deprotection->Oligo_Deprotected Evaporation Evaporation of Deprotection Reagent Oligo_Deprotected->Evaporation Oligo_Dry Dried Oligonucleotide Pellet Evaporation->Oligo_Dry Resuspension Resuspension in Buffer Oligo_Dry->Resuspension Oligo_Purification Oligonucleotide Ready for Purification Resuspension->Oligo_Purification

Caption: Key steps in the deprotection of a 2'-fluoro oligonucleotide.

Purification of 2'-Fluoro Oligonucleotides

Purification is a critical step to remove failure sequences (shorter, incomplete oligonucleotides) and other impurities generated during synthesis and deprotection. Standard purification methods used for DNA oligonucleotides are also applicable to 2'-fluoro modified oligonucleotides.[2]

Purification Methods
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method that separates oligonucleotides based on their hydrophobicity.[9] The presence of the 5'-DMT group (DMT-on purification) allows for excellent separation of the full-length product from failure sequences. Ion-pair reverse-phase (IP-RP) chromatography is a common and effective variation.[9]

  • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method separates oligonucleotides based on their charge, which is proportional to their length. It is effective for resolving full-length products from shorter failure sequences.[9]

  • Solid-Phase Extraction (SPE): Cartridge-based purification, often in a reverse-phase mode with the DMT group on, provides a rapid method for desalting and removing a significant portion of failure sequences.[10]

  • Fluorous Affinity Purification: This method utilizes a fluorous tag on the 5'-end of the oligonucleotide for highly selective capture on a fluorous-functionalized solid support.[11][12][13] This technique offers high recovery and is particularly well-suited for longer oligonucleotides.[12]

Experimental Protocol: DMT-on RP-HPLC Purification

This protocol outlines a general procedure for the purification of a DMT-on 2'-fluoro oligonucleotide.

  • Sample Preparation:

    • Resuspend the crude, deprotected oligonucleotide pellet in the HPLC mobile phase A.

  • HPLC Conditions:

    • Column: A suitable reverse-phase column (e.g., C18).

    • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient of increasing acetonitrile concentration to elute the oligonucleotide. The exact gradient will depend on the length and sequence of the oligonucleotide.

    • Detection: UV absorbance at 260 nm.

  • Fraction Collection:

    • The DMT-on full-length product will be the most retained peak. Collect the fractions corresponding to this peak.

  • DMT Removal (Detritylation):

    • Pool the collected fractions.

    • Add an acid, such as 80% acetic acid, to cleave the DMT group. The solution will turn orange upon successful cleavage.

    • Incubate for 15-30 minutes at room temperature.

  • Desalting:

    • The purified and detritylated oligonucleotide must be desalted to remove the HPLC buffer salts. This can be achieved by methods such as ethanol (B145695) precipitation or using a desalting column.

phosphoramidite_structure cluster_structure 2'-Fluoro Phosphoramidite Structure Base Base (Protected A, C, G, or U) Sugar Ribose Sugar Base->Sugar N-glycosidic bond Fluoro F Sugar->Fluoro 2' position DMT 5'-DMT Group Sugar->DMT 5' position Phosphoramidite 3'-Phosphoramidite Moiety (-P(OCE)N(iPr)2) Sugar->Phosphoramidite 3' position

Caption: Structure of a 2'-fluoro phosphoramidite building block.

Handling and Storage

  • Handling: Purified 2'-fluoro oligonucleotides should be handled in a nuclease-free environment to prevent degradation.

  • Storage: For short-term storage, oligonucleotides can be stored in solution at 4°C for up to two weeks.[2] For long-term storage, they should be stored at -20°C, where they are stable for at least six months.[2] Lyophilized oligonucleotides are stable for extended periods at -20°C.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of 2'-fluoro (2'-F) modifications into oligonucleotides represents a significant advancement in therapeutic and diagnostic applications. These analogs, where the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom, confer unique and advantageous properties to the resulting oligonucleotides. The high electronegativity of fluorine shifts the sugar pucker to a C3'-endo conformation, similar to that of RNA, which leads to increased binding affinity (Tm) for complementary RNA targets. This enhanced affinity, coupled with improved nuclease resistance, makes 2'-fluoro modified oligonucleotides powerful tools in the development of antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers.[1][2][3][4] This document provides detailed application notes, recommended coupling times, and comprehensive protocols for the efficient synthesis of 2'-fluoro modified oligonucleotides.

Key Advantages of 2'-Fluoro Modified Oligonucleotides:

  • Enhanced Binding Affinity: The RNA-like A-form helix adopted by 2'-F RNA strands leads to a significant increase in the melting temperature (Tm) of duplexes with RNA targets, with an approximate increase of 1.8°C per modification.[5]

  • Increased Nuclease Resistance: While 2'-F modifications alone offer some protection against nuclease degradation, their combination with phosphorothioate (B77711) linkages provides substantial resistance to enzymatic cleavage, prolonging their half-life in biological systems.[1]

  • Reduced Immunostimulation: Fully 2'-F-modified siRNAs have been shown to avoid triggering an innate immune response, a critical factor for in vivo applications.[1]

  • Versatility in Gene Silencing: 2'-F modifications are well-tolerated in both antisense and siRNA constructs, supporting RNase H-mediated cleavage of target mRNA in antisense applications and robust RNA interference (RNAi) activity in siRNA designs.[2][6]

Recommended Coupling Times for 2'-Fluoro Amidites

The coupling efficiency of 2'-fluoro phosphoramidites is a critical parameter for the successful synthesis of high-quality, full-length oligonucleotides. While standard DNA synthesis coupling times are often short (around 30 seconds), the steric hindrance introduced by the 2'-substituent in modified amidites necessitates longer reaction times to achieve optimal coupling efficiencies.

Based on available data from manufacturers and peer-reviewed literature, a longer coupling time is generally recommended for 2'-fluoro amidites compared to their deoxy counterparts. While specific optimization may be required depending on the synthesizer, activator, and specific sequence, the following table summarizes recommended coupling times and reported efficiencies.

2'-Fluoro AmiditeRecommended Coupling Time (minutes)Reported Coupling Efficiency (%)Reference
2'-Fluoro-Uridine (fU)3Not specifiedGlen Research
2'-Fluoro-N3'→P5' phosphoramidates3~94-96[7]
General Modified Nucleotides (including 2'-F)10 - 30Not specified
Fluoro Cyclohexenyl Nucleic Acid (F-CeNA)5>95
2'-Fluoropyrimidine20 - 30Not specified[8]

Note: It is highly recommended to perform a preliminary synthesis of a short test sequence to determine the optimal coupling time for your specific experimental setup. Coupling efficiency can be monitored by trityl cation release.

Experimental Protocols

I. Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides

This protocol outlines the standard steps for the automated solid-phase synthesis of oligonucleotides containing 2'-fluoro modifications using phosphoramidite (B1245037) chemistry.

Materials and Reagents:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • 2'-Fluoro phosphoramidites (fA, fC, fG, fU) and any other required standard or modified phosphoramidites (0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.45 M Tetrazole in anhydrous acetonitrile (B52724) or 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM))

  • Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: 10% N-Methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)

  • Anhydrous acetonitrile for washing steps

Protocol:

The synthesis cycle consists of four main steps that are repeated for each nucleotide addition:

  • Deblocking (Detritylation):

    • The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking solution.

    • The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and the liberated DMT cation. The orange color of the DMT cation can be used to quantify the coupling efficiency of the previous cycle.

  • Coupling:

    • The 2'-fluoro phosphoramidite and the activator solution are simultaneously delivered to the synthesis column.

    • The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Crucially, allow for an extended coupling time of 3-10 minutes for 2'-fluoro amidites to ensure high coupling efficiency.

    • After the coupling reaction, the column is washed with anhydrous acetonitrile.

  • Capping:

    • Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutants in subsequent cycles.

    • The column is then washed with anhydrous acetonitrile.

  • Oxidation:

    • The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by the oxidizing solution.

    • The column is washed with anhydrous acetonitrile to remove excess iodine and other reagents.

These four steps are repeated until the desired full-length oligonucleotide is synthesized.

II. Cleavage and Deprotection

Following synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.

Materials and Reagents:

Protocol:

  • Cleavage from Solid Support and Removal of Protecting Groups:

    • Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.

    • Add the cleavage/deprotection solution. A common and efficient method is to use AMA at room temperature for 2 hours or at 65°C for 10-15 minutes.[9] For oligonucleotides containing only 2'-fluoro modifications, deprotection with aqueous methylamine (40%) at 25-45°C for 30 minutes is also effective.[10]

    • Alternatively, concentrated ammonium hydroxide can be used at 55°C for 8-12 hours.

    • After the incubation, centrifuge the vial and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Drying:

    • Evaporate the solution to dryness using a centrifugal vacuum evaporator.

  • Purification:

    • The crude oligonucleotide can be purified by various methods, including polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification, depending on the length and purity requirements of the final product.

Signaling Pathways and Experimental Workflows

2'-Fluoro modified oligonucleotides are instrumental in modulating gene expression through two primary mechanisms: antisense inhibition and RNA interference.

Antisense Mechanism of Action

Antisense oligonucleotides are single-stranded DNA or RNA analogs that bind to a specific mRNA target through Watson-Crick base pairing. This binding can inhibit gene expression through several mechanisms, including RNase H-mediated degradation of the mRNA, steric hindrance of ribosome binding, or modulation of pre-mRNA splicing. 2'-Fluoro modifications are often incorporated into the "wings" of gapmer antisense oligonucleotides to enhance binding affinity and nuclease resistance, while the central DNA "gap" remains to recruit RNase H.

Antisense_Mechanism ASO ASO mRNA mRNA ASO->mRNA Hybridization Ribosome Ribosome ASO->Ribosome RNaseH RNaseH ASO->RNaseH mRNA->Ribosome Translation mRNA->Ribosome Degradation Degradation mRNA->Degradation mRNA->RNaseH Block Block mRNA->Block Protein Protein Ribosome->Protein Synthesis RNaseH->Degradation Cleavage

RNA Interference (RNAi) Pathway

siRNAs are double-stranded RNA molecules that can trigger the sequence-specific degradation of a target mRNA. The incorporation of 2'-fluoro modifications into siRNA duplexes enhances their stability and can improve their silencing potency. The guide strand of the siRNA is loaded into the RNA-induced silencing complex (RISC), which then uses this strand to identify and cleave the complementary mRNA.

RNAi_Pathway dsRNA dsRNA Dicer Dicer dsRNA->Dicer Processing siRNA siRNA Dicer->siRNA RISC_loading RISC_loading siRNA->RISC_loading Loading RISC_active RISC_active RISC_loading->RISC_active Passenger strand cleavage mRNA mRNA RISC_active->mRNA Target Recognition & Binding Cleaved_mRNA Cleaved_mRNA mRNA->Cleaved_mRNA Cleavage Degradation Degradation Cleaved_mRNA->Degradation Degradation

Experimental Workflow for Oligonucleotide Synthesis

The following diagram illustrates the overall workflow for the synthesis and preparation of 2'-fluoro modified oligonucleotides.

Oligo_Synthesis_Workflow Start Start Design Oligonucleotide Sequence Design Start->Design Synthesis Automated Solid-Phase Synthesis Design->Synthesis Cleavage Cleavage from Solid Support Synthesis->Cleavage Deprotection Base and Phosphate Deprotection Cleavage->Deprotection Purification Purification (e.g., HPLC, PAGE) Deprotection->Purification QC Quality Control (e.g., Mass Spec, CE) Purification->QC Final_Product Purified 2'-Fluoro Modified Oligonucleotide QC->Final_Product

References

Application Notes and Protocols for Deprotection of 2'-Fluoro Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotides containing 2'-fluoro (2'-F) modifications are of significant interest in therapeutics and diagnostics due to their enhanced nuclease resistance, high binding affinity to target RNA, and ability to elicit RNase H activity.[1][2] The successful synthesis of these modified oligonucleotides hinges on efficient and reliable deprotection strategies to remove protecting groups from the nucleobases and the phosphate (B84403) backbone, and to cleave the oligonucleotide from the solid support. This document provides detailed application notes and protocols for the deprotection of oligonucleotides containing 2'-fluoro modifications.

Deprotection Chemistries

The choice of deprotection strategy for 2'-fluoro modified oligonucleotides depends on the overall composition of the oligonucleotide, including the presence of other modifications and the type of protecting groups used during synthesis. Unlike 2'-O-methylated RNA, 2'-F RNA is generally treated similarly to DNA during deprotection.[3][4] Standard deprotection can often be accomplished using ammonium (B1175870) hydroxide (B78521), even at elevated temperatures.[1][5] For faster deprotection, mixtures containing methylamine (B109427) are frequently employed.

Key Deprotection Reagents and Conditions

A summary of common deprotection conditions for 2'-fluoro modified oligonucleotides is presented below.

Reagent(s)TemperatureDurationNotes
Ammonium Hydroxide (28% NH₄OH)55°C8 hoursA standard and widely used method for cleavage and deprotection.[6]
Aqueous NH₄OH:EtOH (3:1)Room Temp.48 hoursA milder, longer deprotection condition.[7]
Aqueous Methylamine (40%)25°C - 45°C30 minutesA faster deprotection method. It is particularly noted that oligonucleotides with 2'-deoxy-2'-fluoro nucleotides can degrade under inappropriate conditions, and this method is suggested for their deprotection.[8]
Ammonium Hydroxide/Methylamine (AMA)65°C10 minutesA very rapid deprotection method.[9]
Triethylamine trihydrofluoride (TEA·3HF)65°C15 minutes - 2.5 hoursUsed for the removal of 2'-hydroxyl protecting groups (e.g., TBDMS) when the oligonucleotide also contains ribonucleotides. This step is performed after the initial base and phosphate deprotection.[8][9]

Experimental Protocols

Protocol 1: Standard Deprotection using Aqueous Ammonium Hydroxide

This protocol is suitable for standard 2'-fluoro modified oligonucleotides without other base-labile modifications.

Materials:

  • Oligonucleotide synthesis column containing the 2'-F modified oligonucleotide on a solid support.

  • Concentrated Ammonium Hydroxide (28-30%).

  • 1.5 mL screw-cap tubes.

  • Heating block or oven.

  • SpeedVac or lyophilizer.

Procedure:

  • Carefully open the synthesis column and transfer the solid support (e.g., CPG beads) to a 1.5 mL screw-cap tube.

  • Add 1 mL of concentrated ammonium hydroxide to the tube.

  • Securely cap the tube and seal with parafilm.

  • Incubate the tube at 55°C for 8 hours.[6]

  • Allow the tube to cool to room temperature.

  • Centrifuge the tube briefly to pellet the solid support.

  • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a SpeedVac or by lyophilization.

  • The dried oligonucleotide can be resuspended in an appropriate buffer for quantification and purification.

Protocol 2: Rapid Deprotection using Aqueous Methylamine

This protocol is a faster alternative for the deprotection of 2'-fluoro modified oligonucleotides.

Materials:

  • Oligonucleotide synthesis column.

  • 40% Aqueous Methylamine.

  • 1.5 mL screw-cap tubes.

  • Heating block.

  • SpeedVac or lyophilizer.

Procedure:

  • Transfer the solid support from the synthesis column to a 1.5 mL screw-cap tube.

  • Add 1 mL of 40% aqueous methylamine solution.

  • Tightly cap the tube and seal with parafilm.

  • Incubate the tube at 35°C for 30 minutes.[8]

  • Cool the tube to room temperature.

  • Centrifuge to pellet the support and transfer the supernatant to a new tube.

  • Dry the oligonucleotide solution using a SpeedVac.

Protocol 3: Deprotection of 2'-F Oligonucleotides containing Ribonucleotides

This protocol includes an additional step for the removal of 2'-hydroxyl protecting groups (e.g., TBDMS) from ribonucleotides present in the same sequence.

Materials:

  • Oligonucleotide synthesis column.

  • 40% Aqueous Methylamine.

  • Triethylamine trihydrofluoride (TEA·3HF).

  • N-Methylpyrrolidinone (NMP) or Dimethyl sulfoxide (B87167) (DMSO).

  • 1.5 mL screw-cap tubes.

  • Heating block.

  • SpeedVac or lyophilizer.

Procedure:

  • Perform the initial deprotection with 40% aqueous methylamine at 35°C for 30 minutes as described in Protocol 2.[8]

  • After transferring the supernatant, dry the oligonucleotide completely in a SpeedVac.

  • To the dried pellet, add a solution of TEA·3HF in a solvent like NMP or DMSO. For example, a solution can be prepared by combining 1.5 mL NMP, 750 µl Triethylamine, and 1 mL TEA·3HF.[10]

  • Incubate the mixture at 65°C for 1.5 to 2.5 hours to remove the 2'-hydroxyl protecting groups.[9][10]

  • After incubation, cool the reaction on ice.

  • The oligonucleotide can then be precipitated using a suitable method, such as adding 3M sodium acetate (B1210297) and 1-butanol, followed by incubation at -70°C and centrifugation.[10]

  • Wash the resulting pellet with ethanol (B145695) and dry.

Workflow and Diagrams

The overall process from synthesis to purified 2'-fluoro modified oligonucleotide can be visualized as a series of sequential steps.

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification & Analysis Synthesis Solid-Phase Synthesis (with 2'-F phosphoramidites) Cleavage Cleavage from Solid Support Synthesis->Cleavage Base_Deprotection Base & Phosphate Deprotection Cleavage->Base_Deprotection Silyl_Deprotection 2'-OH Deprotection (if RNA is present) Base_Deprotection->Silyl_Deprotection Optional Purification Purification (e.g., HPLC, PAGE) Base_Deprotection->Purification Silyl_Deprotection->Purification Analysis Quality Control (e.g., Mass Spec, CE) Purification->Analysis Final_Product Purified 2'-F Oligo Analysis->Final_Product

Caption: General workflow for the synthesis and deprotection of 2'-fluoro modified oligonucleotides.

The decision-making process for choosing a deprotection protocol can be illustrated as follows:

Deprotection_Decision_Tree Start Start: Oligo with 2'-F Modification Check_RNA Contains Ribonucleotides? Start->Check_RNA Check_Labile Contains other base-labile groups? Check_RNA->Check_Labile No Protocol_3 Protocol 3: Methylamine followed by TEA·3HF Check_RNA->Protocol_3 Yes Protocol_2 Protocol 2: Aqueous Methylamine Check_Labile->Protocol_2 No (Rapid) Protocol_1 Protocol 1: Aqueous NH4OH Check_Labile->Protocol_1 No (Standard) Mild_Deprotection Use Ultra-Mild Deprotection Conditions Check_Labile->Mild_Deprotection Yes

Caption: Decision tree for selecting a deprotection protocol for 2'-fluoro modified oligonucleotides.

Orthogonal Protection Strategies

For complex oligonucleotides with multiple modifications, an orthogonal protection strategy is crucial.[11][12] This involves using protecting groups that can be removed under different conditions, allowing for selective deprotection of certain parts of the molecule while others remain protected. For instance, base-labile 5'-O-protecting groups can be used in conjunction with acid-labile 2'-O-protecting groups for oligoribonucleotide synthesis.[11] While 2'-fluoro modifications do not have a 2'-hydroxyl protecting group, the principle of orthogonal protection is important when they are combined with other modified nucleotides that do, such as standard ribonucleotides.

Purification and Analysis

Following deprotection, the crude oligonucleotide mixture should be purified to remove failure sequences, residual protecting groups, and salts. Common purification methods include:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP-HPLC) and anion-exchange (AEX-HPLC) are powerful techniques for purifying oligonucleotides to a high degree.

  • Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE is effective for purifying longer oligonucleotides and resolving sequences with high purity.

After purification, the identity and purity of the 2'-fluoro modified oligonucleotide should be confirmed by methods such as mass spectrometry (e.g., ESI-MS or MALDI-TOF) and capillary electrophoresis (CE).

Conclusion

The deprotection of 2'-fluoro modified oligonucleotides can be achieved through various reliable methods. The choice of protocol depends on the specific requirements of the oligonucleotide sequence, including the presence of other modifications and the desired speed of deprotection. The protocols and workflows provided in this document offer a comprehensive guide for researchers to successfully deprotect and purify these valuable molecules for a wide range of applications.

References

Application Note: AMA Deprotection of Dmt-2'-f-dc(ac) Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of modified nucleotides is a cornerstone of modern oligonucleotide therapeutics and diagnostics, conferring desirable properties such as enhanced nuclease resistance and binding affinity. The Dmt-2'-f-dc(ac) amidite is a key building block for introducing 2'-fluoro modifications at cytosine residues, which are known to increase the thermal stability of duplexes. Efficient and reliable deprotection of these modified oligonucleotides is critical to ensure high purity and yield of the final product. Ammonium (B1175870) hydroxide (B78521)/methylamine (B109427) (AMA), a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine, has become the reagent of choice for rapid deprotection.[1][2][3] This application note provides a detailed protocol and technical data for the successful deprotection of oligonucleotides containing 2'-fluoro-N-acetyl-deoxycytidine using AMA.

The use of an acetyl (Ac) protecting group on the exocyclic amine of deoxycytidine is mandatory for AMA deprotection.[1][4][5] Unlike the more traditional benzoyl (Bz) group, the acetyl group is hydrolyzed almost instantaneously, which prevents a transamination side reaction with methylamine that would otherwise lead to the formation of N4-methyl-deoxycytidine, an undesired impurity.[4][5] The 2'-fluoro modification is stable under these standard AMA deprotection conditions.

Key Advantages of AMA Deprotection:

  • Speed: Dramatically reduces deprotection time to as little as 5-10 minutes at elevated temperatures, a significant improvement over traditional ammonium hydroxide methods that can take several hours.[2][3]

  • Efficiency: Ensures complete removal of base and phosphate (B84403) protecting groups.

  • Purity: When used with acetyl-protected cytosine, it minimizes the formation of side products, leading to higher purity oligonucleotides.[4]

Data Summary

The following tables summarize typical deprotection conditions and expected outcomes for oligonucleotides containing this compound.

Table 1: Recommended AMA Deprotection Conditions

ParameterConditionNotes
ReagentAmmonium Hydroxide / 40% Methylamine (1:1, v/v)Prepare fresh or use a commercially available stable formulation.
Temperature65 °COptimal for rapid deprotection.[3][6]
Time10 minutesSufficient for complete deprotection of standard protecting groups.[3]
Alternative (Room Temp)Room Temperature for 2 hoursAn option for more sensitive modifications, though slower.[3][7]

Table 2: Protecting Group Compatibility and Deprotection Times with AMA at 65°C

Base Protecting GroupRecommended for AMATypical Deprotection Time (65 °C)
dA(Bz)Yes5-10 minutes
dC(Ac) Mandatory < 5 minutes [5]
dG(iBu)Yes5-10 minutes
dG(dmf)Yes5 minutes
dT--
2'-Fluoro Stable N/A

Experimental Protocols

Materials:

  • Oligonucleotide synthesis column containing the Dmt-2'-f-dc(ac) modified oligonucleotide on Controlled Pore Glass (CPG) support.

  • AMA solution: Equal volumes of Ammonium Hydroxide (28-30% NH₃) and Methylamine (40% aqueous solution).

  • 2 mL screw-cap vials or microcentrifuge tubes.

  • Heating block or water bath.

  • Syringes and luer-lock fittings for the synthesis column.

  • SpeedVac or other centrifugal vacuum concentrator.

  • Nuclease-free water.

  • Buffer for final resuspension (e.g., TE buffer).

Protocol 1: Standard AMA Deprotection

This protocol is suitable for most oligonucleotides containing 2'-fluoro modifications and standard base protecting groups (with Ac for dC).

  • Preparation:

    • Remove the synthesis column from the synthesizer.

    • Dry the CPG support by passing a stream of argon or nitrogen through the column for 2-5 minutes.

  • Cleavage and Deprotection:

    • Prepare the AMA deprotection solution by mixing equal volumes of ammonium hydroxide and 40% aqueous methylamine in a fume hood.

    • Draw 1 mL of the AMA solution into a syringe.

    • Attach the syringe to the luer-lock fitting of the synthesis column.

    • Slowly push approximately 200 µL of the AMA solution through the column to wet the support, and collect this initial eluent in a 2 mL screw-cap vial.

    • Push the remaining AMA solution through the column into the same vial.

    • Seal the vial tightly. Ensure the cap is rated for the temperature to be used.

    • Place the vial in a heating block or water bath set to 65 °C for 10 minutes.[6][7]

  • Sample Recovery:

    • After heating, remove the vial and allow it to cool to room temperature.

    • Carefully open the vial in a fume hood to release any pressure.

    • Dry the sample completely using a centrifugal vacuum concentrator (e.g., SpeedVac). No heating is required for this step.

  • Resuspension:

    • Resuspend the dried oligonucleotide pellet in a desired volume of nuclease-free water or buffer (e.g., 1X TE buffer).

    • Quantify the oligonucleotide concentration using UV-Vis spectrophotometry at 260 nm.

Protocol 2: Room Temperature AMA Deprotection

This protocol is an alternative for oligonucleotides that may contain other, more heat-labile modifications.

  • Preparation:

    • Follow Step 1 from Protocol 1.

  • Cleavage and Deprotection:

    • Follow the reagent preparation and column elution steps (2a-2d) from Protocol 1.

    • Seal the vial tightly and let it stand at room temperature for 2 hours.[3]

  • Sample Recovery and Resuspension:

    • Follow Steps 3 and 4 from Protocol 1.

Visualizations

Below are diagrams illustrating the key chemical structure and the experimental workflow.

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Cleavage & Deprotection cluster_recovery Product Recovery & QC Synthesis 1. Solid-Phase Synthesis (Dmt-2'-f-dc(ac) incorporation) Drying 2. Dry CPG Support (Argon/Nitrogen Stream) Synthesis->Drying Cleavage 3. Elute with AMA Solution (NH4OH / MeNH2, 1:1) Drying->Cleavage Heating 4. Heat at 65°C for 10 min (or RT for 2h) Cleavage->Heating Drying_Final 5. Dry Oligo (Centrifugal Vacuum) Heating->Drying_Final Resuspend 6. Resuspend in Buffer Drying_Final->Resuspend QC 7. Quantification (A260) & Analysis (HPLC/MS) Resuspend->QC

Caption: Experimental workflow for AMA deprotection.

Caption: Dmt-2'-f-dc(ac) Phosphoramidite Structure.

References

Application Notes and Protocols: DMT-2'-F-dC(Ac) Amidite for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly referred to as DMT-2'-F-dC(Ac) amidite, is a critical building block for the synthesis of modified oligonucleotides. The incorporation of a fluorine atom at the 2' position of the ribose sugar confers unique and advantageous properties to the resulting oligonucleotide. These properties include enhanced binding affinity to complementary RNA and DNA strands, increased resistance to nuclease degradation, and a predisposition for an A-form helical structure, which is crucial for applications like siRNA and antisense therapies.[1][2][3] This document provides detailed application notes and protocols for the effective use of this compound in automated DNA/RNA synthesis.

Properties and Handling

This compound is a white to off-white powder that requires specific handling and storage to maintain its quality and ensure high coupling efficiency during synthesis.[4][5][6]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
Chemical Name N-acetyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluoro-cytidine, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite][7]
Molecular Formula C₄₁H₄₉FN₅O₈P[6][7][8]
Molecular Weight 789.83 g/mol [6][7][8]
Appearance White to off-white powder[4][5][6]
Purity (HPLC/³¹P-NMR) ≥98.0%[5][6]
Storage Condition -20°C, under dry, inert atmosphere (e.g., Argon)[4][5][6][9]
Solubility Soluble in anhydrous acetonitrile (B52724)[10][11]

Handling and Storage Protocol:

  • Storage: Upon receipt, store the phosphoramidite (B1245037) at -20°C in a desiccated environment.[4][9] The vial should be tightly sealed to prevent moisture ingress.

  • Handling: Before opening, allow the vial to warm to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the powder, which can significantly reduce coupling efficiency.[11] All handling should be performed under an inert gas atmosphere (e.g., in a glove box or using a stream of argon).

  • Solution Stability: Phosphoramidite solutions in anhydrous acetonitrile are susceptible to degradation, primarily through hydrolysis.[12] It is recommended to use freshly prepared solutions for synthesis. If a solution is to be stored, it should be kept at -20°C over molecular sieves and used within a few days. The stability of dC amidites is generally better than dG and dA amidites but lower than T amidites.[12]

Compatibility with DNA Synthesizers

This compound is compatible with all commercial DNA/RNA synthesizers that utilize standard phosphoramidite chemistry.[4][13] This includes instruments from manufacturers such as Applied Biosystems (ABI), MerMade, and Polygen.[4][14] The standard synthesis protocols may require minor modifications, particularly in the coupling step, to ensure optimal incorporation of this modified nucleoside.

Experimental Protocols

Protocol for Automated Oligonucleotide Synthesis

This protocol outlines the standard four-step cycle of phosphoramidite chemistry adapted for the incorporation of this compound.

Workflow for Oligonucleotide Synthesis:

G cluster_prep Preparation cluster_synthesis Automated Synthesis cluster_post Post-Synthesis Amidite This compound Amidite_Sol Dissolve Amidite in Anhydrous Acetonitrile Amidite->Amidite_Sol Reagents Prepare Synthesis Reagents (Activator, Acetonitrile, etc.) Reagents->Amidite_Sol Synthesizer Load Reagents and Amidite onto DNA Synthesizer Amidite_Sol->Synthesizer Cycle Perform Synthesis Cycles Synthesizer->Cycle Cleavage Cleavage from Solid Support Cycle->Cleavage Deprotection Base and Phosphate (B84403) Deprotection Cleavage->Deprotection Purification Purify Oligonucleotide (e.g., HPLC, PAGE) Deprotection->Purification QC Quality Control (e.g., Mass Spec, CE) Purification->QC

Caption: Overall workflow from amidite preparation to purified oligonucleotide.

Table 2: Recommended Parameters for Synthesis Cycle

StepReagent / ConditionTypical ConcentrationRecommended TimeNotes
1. Deblocking Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane (DCM)3-5%60-90 secRemoves the 5'-DMT protecting group from the growing chain.
2. Coupling This compound + Activator (e.g., ETT or DCI)0.08 - 0.15 M5-15 minThe electronegative fluorine can affect nucleophilicity; extending the coupling time is recommended to ensure high efficiency.[1][10]
3. Capping Acetic Anhydride (Cap A) + N-Methylimidazole (Cap B)Standard30-45 secBlocks any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.[15]
4. Oxidation Iodine in THF/Pyridine/Water0.02 - 0.1 M30-60 secConverts the unstable phosphite (B83602) triester linkage to a stable phosphate triester.[10][15]
Deprotection Protocols

The choice of deprotection protocol is critical and depends on the presence of other sensitive modifications in the oligonucleotide sequence. The N4-acetyl group on the 2'-F-dC is more labile than the standard benzoyl group on dC and is required for some rapid deprotection schemes.[16][17]

Table 3: Comparison of Deprotection Protocols

ProtocolReagent CompositionTemperatureTimeSuitability
Standard Concentrated Ammonium Hydroxide55°C8-16 hoursStandard for most DNA oligos. Cleaves from support and removes base/phosphate protecting groups.[10][18]
Ultrafast (AMA) Ammonium Hydroxide / 40% Methylamine (1:1)65°C10-15 minRapid deprotection. Requires the use of Ac-dC to prevent base modification.[16][17][19]
Ammonia-Free 0.5 M LiOH (aq) + 3.5 M Triethylamine in Methanol75°C60 minUseful for applications where ammonia (B1221849) residues are undesirable.[20]
Ultra-Mild 0.05 M Potassium Carbonate in MethanolRoom Temp2-4 hoursFor oligonucleotides with extremely sensitive modifications. Requires UltraMILD protecting groups on other bases.[17][19]

Detailed Deprotection Protocol (Ultrafast AMA):

  • After synthesis, transfer the solid support (CPG) to a 2 mL pressure-tight vial.

  • Add 1.0 mL of pre-mixed AMA solution (Ammonium Hydroxide / 40% Methylamine, 1:1 v/v).

  • Seal the vial tightly and place it in a heating block at 65°C for 15 minutes.

  • After heating, cool the vial to room temperature.

  • Carefully open the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the solution to dryness using a centrifugal vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer for purification.

Decision Tree for Deprotection:

G start Start: Oligo Synthesis Complete q1 Are other sensitive (e.g., dye, UltraMILD) modifications present? start->q1 a1_yes Use Ultra-Mild Protocol (e.g., K2CO3 in MeOH) q1->a1_yes Yes a1_no Is rapid deprotection required? q1->a1_no No end1 Purified Oligo a1_yes->end1 a2_yes Use Ultrafast AMA Protocol a1_no->a2_yes Yes a2_no Use Standard Protocol (Ammonium Hydroxide) a1_no->a2_no No end2 Purified Oligo a2_yes->end2 end3 Purified Oligo a2_no->end3

Caption: Decision guide for selecting an appropriate deprotection method.

Performance Data and Applications

The inclusion of 2'-Fluoro modifications significantly impacts the biophysical properties of oligonucleotides, making them highly suitable for therapeutic and diagnostic applications.

Table 4: Impact of 2'-Fluoro Modification on Oligonucleotide Properties

PropertyEffect of 2'-F ModificationSignificanceReferences
Duplex Stability (Tm) Increases Tm by +1 to +5°C per modificationEnhanced binding affinity to target DNA/RNA sequences.[1][2][3]
Nuclease Resistance Significantly increasedLonger half-life in biological systems, crucial for in vivo applications.[2][3]
Conformation Promotes an A-form (RNA-like) duplex geometryImportant for substrates of RNAi machinery (e.g., siRNAs) and RNase H activity.[1]
Hydrolytic Stability More stable against chemical hydrolysis at high pH than unmodified RNAIncreased stability during handling and in various buffer conditions.[2]

Applications:

  • Antisense Oligonucleotides (ASOs): The high binding affinity and nuclease resistance make 2'-F modified oligos excellent candidates for ASOs that modulate gene expression.[13]

  • Small Interfering RNAs (siRNAs): Incorporating 2'-F nucleotides into siRNA duplexes can enhance their stability and silencing activity.[10][13]

  • Aptamers: The modification can improve the structural stability and binding properties of aptamers for diagnostic and therapeutic targets.[13]

  • CRISPR Guide RNAs: Enhancing the stability of guide RNAs is a key area of research where 2'-F modifications are being explored.[13]

Phosphoramidite Synthesis Cycle:

G Deblocking 1. Deblocking (DMT Off) Coupling 2. Coupling (Add 2'-F-dC) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Chain Extended Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Failures Capped Oxidation->Deblocking Ready for Next Cycle

Caption: The four key steps of the phosphoramidite synthesis cycle.

Disclaimer: These protocols and notes are intended as a guide. Optimal conditions for synthesis and deprotection may vary depending on the specific oligonucleotide sequence, length, other modifications, and the synthesizer used. It is recommended to perform small-scale trial syntheses to optimize protocols for your specific application.

References

Application Notes and Protocols: Incorporation of 2'-Fluoro-deoxycytidine into RNA Strands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of 2'-fluoro-deoxycytidine (2'-FdC) and other 2'-fluoro modified nucleotides into RNA strands represents a significant advancement in the development of therapeutic oligonucleotides. This modification, where the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom, confers several advantageous properties to the RNA molecule. These include enhanced thermal stability, increased resistance to nuclease degradation, and the ability to modulate innate immune responses.[1][2][3] These characteristics make 2'-fluoro-modified RNAs highly attractive for a range of applications, including antisense therapy, RNA interference (RNAi), aptamer development, and ribozyme engineering.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis and analysis of 2'-fluoro-modified RNA.

Key Properties and Applications

The substitution of the 2'-hydroxyl with a 2'-fluoro group induces a C3'-endo sugar pucker, which preorganizes the oligonucleotide into an A-form helical geometry, characteristic of RNA duplexes.[3][5][6] This conformational preference is a key contributor to the observed increase in thermal stability of duplexes containing 2'-fluoro-modified nucleotides.

Advantages of 2'-Fluoro-deoxycytidine Incorporation:

  • Increased Thermal Stability: The incorporation of 2'-fluoro nucleotides significantly increases the melting temperature (Tm) of RNA duplexes.[1][3][5] This enhanced stability is enthalpically driven and is attributed to stronger Watson-Crick hydrogen bonding and improved base stacking interactions.[7]

  • Enhanced Nuclease Resistance: While 2'-fluoro modification at phosphodiester linkages offers some protection, combining it with phosphorothioate (B77711) (PS) linkages results in high resistance to both endo- and exonucleases.[5][8][9] This increased stability is crucial for in vivo applications where rapid degradation by serum nucleases is a major obstacle.[10]

  • Modulation of Immune Responses: 2'-fluoro modifications can differentially regulate the activation of pattern recognition receptors (PRRs). For instance, they have been shown to abrogate signaling through Toll-like receptors 3 and 7 (TLR3/7) while enhancing the activity of RIG-I, a key sensor of viral RNA.[11][12] This property is critical for designing therapeutic RNAs that can either evade or stimulate an immune response, depending on the application.

  • Improved In Vivo Efficacy: The combination of high binding affinity, nuclease resistance, and tunable immunogenicity contributes to the improved performance of 2'-fluoro-modified oligonucleotides in cellular and in vivo settings.[3][13]

Applications:

  • Antisense Oligonucleotides: Chimeric 2'-F-RNA/DNA antisense oligonucleotides exhibit high affinity for target RNA, are resistant to nucleases, and can activate RNase H for target degradation.[5][8]

  • siRNA: The incorporation of 2'-fluoro pyrimidines into siRNA duplexes increases their stability in human plasma and can enhance their in vivo activity.[3][13]

  • Aptamers: 2'-fluoro-modified aptamers exhibit higher binding affinities and increased resistance to nucleases, making them more robust for diagnostic and therapeutic purposes.[3][10]

  • Ribozymes: The enhanced stability of 2'-fluoro-modified RNA can be beneficial for the development of catalytic RNA molecules with longer functional half-lives.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the incorporation of 2'-fluoro-deoxycytidine and other 2'-fluoro-nucleotides into RNA.

Table 1: Impact of 2'-Fluoro Modification on Duplex Thermal Stability (Tm)

Modification TypeDuplex PartnerΔTm per Modification (°C)Reference(s)
2'-F-RNARNA+1.8 to +2.0[3][5]
2'-OMe-RNARNA+1.3 to +1.5[3][5]
RNARNA+1.1[5]
2'-F-RNADNA+0.5[3]

Table 2: Kinetic Parameters for 2'-Fluoro-deoxycytidine Triphosphate (dFdCTP) Incorporation by DNA Polymerases

DNA PolymeraseSubstrateApparent KmApparent Ki of dFdCTP (µM)Reference(s)
Polymerase αdCTP vs dFdCTPKm ratio: 21.811.2[14][15]
Polymerase εdCTP vs dFdCTPKm ratio: 22.914.4[14][15]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 2'-Fluoro-Modified RNA via In Vitro Transcription

This protocol describes the synthesis of RNA containing 2'-fluoro-deoxycytidine and 2'-fluoro-deoxyuridine using a mutant T7 RNA polymerase. The Y639F mutant of T7 RNA polymerase shows reduced discrimination against 2'-modified NTPs.[2] A similar approach can be used with Syn5 RNA polymerase and its Y564F mutant, which also efficiently incorporates 2'-fluoro-dNMPs.[2][16]

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase (Y639F mutant, e.g., DuraScribe® T7 Transcription Kit)

  • ATP, GTP (standard ribonucleoside triphosphates)

  • 2'-Fluoro-dCTP (2'-FdCTP)

  • 2'-Fluoro-dUTP (2'-FdUTP)

  • Transcription Buffer (typically contains Tris-HCl, MgCl2, spermidine, DTT)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • Purification system (e.g., MEGAclear™ Kit, denaturing PAGE)

Procedure:

  • Transcription Reaction Setup:

    • Assemble the transcription reaction on ice in a nuclease-free microcentrifuge tube.

    • A typical 20 µL reaction mixture would include:

      • Transcription Buffer (10X): 2 µL

      • ATP (100 mM): 2 µL

      • GTP (100 mM): 2 µL

      • 2'-FdCTP (100 mM): 2 µL

      • 2'-FdUTP (100 mM): 2 µL

      • Linearized DNA template (0.5-1.0 µg): X µL

      • RNase Inhibitor (40 U/µL): 1 µL

      • T7 RNA Polymerase (Y639F): 2 µL

      • Nuclease-free water: to 20 µL

    • Mix gently by pipetting.

  • Incubation:

    • Incubate the reaction at 37°C for 2-4 hours. Longer incubation times may increase yield but can also lead to more side products.

  • DNase Treatment:

    • Add 1 µL of RNase-free DNase I to the reaction mixture.

    • Incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purification of 2'-F-RNA:

    • Purify the transcribed 2'-F-RNA using a suitable method. For small RNAs, denaturing polyacrylamide gel electrophoresis (PAGE) followed by elution is recommended for high purity. For longer transcripts, a column-based purification kit can be used.

    • If using PAGE, visualize the RNA by UV shadowing, excise the band, and elute the RNA overnight in an appropriate buffer (e.g., 0.3 M sodium acetate).

    • Precipitate the RNA with ethanol, wash with 70% ethanol, and resuspend in nuclease-free water.

  • Quantification and Quality Control:

    • Determine the concentration of the purified 2'-F-RNA using a spectrophotometer (e.g., NanoDrop).

    • Assess the integrity and purity of the RNA by running an aliquot on a denaturing gel.

Protocol 2: Nuclease Resistance Assay

This protocol allows for the assessment of the stability of 2'-fluoro-modified RNA in the presence of nucleases, for example, in human serum.

Materials:

  • Purified 2'-F-RNA

  • Unmodified control RNA of the same sequence

  • Human serum (or a specific nuclease like RNase A)

  • Nuclease-free water

  • Denaturing polyacrylamide gel (e.g., 15-20% for small RNAs)

  • TBE buffer

  • Gel loading buffer (containing a denaturant like formamide)

  • Staining solution (e.g., SYBR Gold or ethidium (B1194527) bromide)

  • Gel imaging system

Procedure:

  • Reaction Setup:

    • Prepare reaction mixtures in nuclease-free tubes. For each time point, a separate reaction will be needed.

    • For a 20 µL reaction:

      • RNA (2'-F-modified or unmodified control, ~1 µg): X µL

      • Human serum (e.g., 10% final concentration): 2 µL

      • Nuclease-free water: to 20 µL

    • Prepare a zero-time-point control by adding the loading buffer immediately after mixing.

  • Incubation:

    • Incubate the reactions at 37°C.

    • At designated time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr), stop the reaction by adding an equal volume of denaturing gel loading buffer and placing the tube on ice or freezing it.

  • Gel Electrophoresis:

    • Heat the samples at 95°C for 5 minutes before loading.

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Visualization and Analysis:

    • Stain the gel with a suitable nucleic acid stain.

    • Visualize the gel using an imaging system.

    • Compare the intensity of the full-length RNA band for the 2'-F-modified and unmodified RNA at different time points to assess the extent of degradation.

Visualizations

Experimental_Workflow_for_2F_RNA_Synthesis cluster_synthesis Step 1: In Vitro Transcription cluster_purification Step 2: Purification cluster_analysis Step 3: Analysis Template Linearized DNA Template (with T7 Promoter) Transcription Transcription Reaction Template->Transcription NTPs NTP Mix (ATP, GTP, 2'-FdCTP, 2'-FdUTP) NTPs->Transcription Enzyme T7 RNA Polymerase (Y639F Mutant) Enzyme->Transcription DNase DNase I Treatment (Template Removal) Transcription->DNase Incubate at 37°C Purify Purification (e.g., Denaturing PAGE) DNase->Purify Elution Elution & Precipitation Purify->Elution QC Quantification (UV-Spec) & Quality Control (Gel) Elution->QC Final_Product Purified 2'-F-RNA QC->Final_Product

Caption: Workflow for enzymatic synthesis and purification of 2'-fluoro-modified RNA.

RIG_I_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RNA_2F 5'-ppp 2'-F-RNA RIGI RIG-I (inactive) RNA_2F->RIGI binds & activates RIGI_active RIG-I (active) MAVS MAVS RIGI_active->MAVS activates TBK1 TBK1 MAVS->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_P p-IRF3 IRF3_dimer p-IRF3 Dimer IRF3_P->IRF3_dimer dimerizes DNA DNA IRF3_dimer->DNA translocates to nucleus IFNB IFN-β Gene IRF3_dimer->IFNB binds promoter IFNB_mRNA IFN-β mRNA IFNB->IFNB_mRNA transcription

Caption: Enhanced activation of the RIG-I signaling pathway by 5'-triphosphate 2'-F-RNA.

Conclusion

The incorporation of 2'-fluoro-deoxycytidine into RNA oligonucleotides offers a powerful strategy to enhance their therapeutic potential. The resulting molecules exhibit superior stability and can be designed to have specific interactions with the innate immune system. The protocols provided herein offer a starting point for researchers to produce and evaluate these promising molecules for a variety of applications in research and drug development. Careful optimization of transcription conditions and purification methods will be key to obtaining high-quality 2'-fluoro-modified RNA for downstream experiments.

References

Application Notes and Protocols for Solid-Phase Synthesis Using Dmt-2'-f-dc(ac) Amidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of modified oligonucleotides as therapeutic agents, diagnostic probes, and research tools has become increasingly prevalent. Modifications to the sugar moiety, such as the introduction of a 2'-fluoro (2'-F) group, have been shown to confer desirable properties, including enhanced nuclease resistance and increased thermal stability of duplexes with complementary RNA strands.[1][2] The Dmt-2'-f-dc(ac) phosphoramidite (B1245037) is a key building block for introducing 2'-fluoro-deoxycytidine residues into synthetic oligonucleotides. The 4,4'-dimethoxytrityl (Dmt) group at the 5'-position provides a temporary protecting group that is removed at the beginning of each coupling cycle, while the acetyl (ac) group protects the exocyclic amine of cytosine and is removed during the final deprotection step.[1] This document provides detailed application notes and protocols for the efficient incorporation of Dmt-2'-f-dc(ac) amidite in solid-phase oligonucleotide synthesis.

Key Properties and Advantages of 2'-Fluoro-Modified Oligonucleotides

Oligonucleotides incorporating 2'-fluoro-deoxycytidine exhibit several advantageous characteristics compared to their unmodified DNA or RNA counterparts:

  • Increased Thermal Stability: The 2'-fluoro modification locks the sugar pucker in a C3'-endo conformation, similar to RNA, which leads to the formation of more stable A-form helices when hybridized to RNA targets.[3] This results in a significant increase in the melting temperature (Tm) of the duplex.

  • Enhanced Nuclease Resistance: While phosphodiester linkages with 2'-F modifications are not inherently resistant to nucleases, the corresponding phosphorothioate (B77711) linkages exhibit high resistance to enzymatic degradation.[2]

  • Improved Binding Affinity: The pre-organized A-form helical structure of 2'-F modified oligonucleotides leads to a higher binding affinity for target RNA molecules.[3]

  • Reduced Immunostimulation: In the context of siRNA, 2'-F modifications have been shown to reduce immunostimulatory effects.[4]

These properties make 2'-fluoro-modified oligonucleotides highly suitable for a range of applications, including antisense therapy, siRNA-mediated gene silencing, and aptamer development.[2][3][4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of oligonucleotides containing 2'-fluoro-deoxycytidine.

ParameterTypical ValueReference
Recommended Coupling Time 3 minutes[3]
Expected Coupling Efficiency >98%[5]
Increase in Melting Temperature (Tm) per 2'-F Modification ~2.0°C[5]

Table 1: Synthesis Parameters for this compound

Deprotection ReagentTemperatureDurationNotesReference
Ammonium (B1175870) Hydroxide (B78521)/Methylamine (B109427) (AMA) (1:1) 65°C10 minutesRecommended for fast deprotection. The acetyl group on dC is labile and avoids side reactions.[1]
Ammonium Hydroxide 55°C17 hoursA standard, slower deprotection method.[5]
Potassium Carbonate (0.05M in Methanol) Room Temperature4 hoursAn ultra-mild deprotection option for sensitive oligonucleotides.[6]

Table 2: Recommended Deprotection Conditions

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides incorporating this compound follows the standard phosphoramidite solid-phase synthesis cycle. This process is typically performed on an automated DNA/RNA synthesizer.

Workflow for a Single Coupling Cycle

G start Start of Cycle (Solid Support with Free 5'-OH) detritylation Step 1: Detritylation (Removal of 5'-DMT group) Reagent: Trichloroacetic Acid (TCA) in Dichloromethane (B109758) (DCM) start->detritylation washing1 Washing (Anhydrous Acetonitrile) detritylation->washing1 coupling Step 2: Coupling (Addition of this compound) Reagents: Amidite + Activator (e.g., ETT) washing1->coupling washing2 Washing (Anhydrous Acetonitrile) coupling->washing2 capping Step 3: Capping (Acetylation of unreacted 5'-OH groups) Reagents: Acetic Anhydride (B1165640) and N-Methylimidazole washing2->capping washing3 Washing (Anhydrous Acetonitrile) capping->washing3 oxidation Step 4: Oxidation (Conversion of phosphite (B83602) to phosphate) Reagent: Iodine solution washing3->oxidation washing4 Washing (Anhydrous Acetonitrile) oxidation->washing4 end End of Cycle (Elongated chain with protected 5'-DMT) washing4->end

Caption: Standard phosphoramidite synthesis cycle.

Methodology:

  • Detritylation: The 5'-DMT protecting group is removed from the support-bound nucleoside by treating with a solution of trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane (DCM). This exposes a free 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The Dmt-2'-f-dc(ac) phosphoramidite, dissolved in anhydrous acetonitrile (B52724) to a concentration of 0.1 M, is activated by a weak acid such as 5-Ethylthio-1H-tetrazole (ETT) and delivered to the synthesis column. The activated amidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 3 minutes is recommended for this modified amidite.[3]

  • Capping: To prevent the elongation of chains that failed to couple in the previous step, any unreacted 5'-hydroxyl groups are irreversibly blocked by acetylation using a mixture of acetic anhydride and N-methylimidazole.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

Recommended Protocol (UltraFAST Deprotection):

  • Transfer the solid support from the synthesis column to a screw-cap vial.

  • Add a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).

  • Incubate the vial at 65°C for 10 minutes.[1]

  • Cool the vial and transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a centrifugal evaporator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer for purification.

Note: The use of acetyl-protected dC is crucial when using AMA to prevent the formation of N4-methyl-cytidine.[1]

Purification and Analysis

The crude oligonucleotide is typically purified by High-Performance Liquid Chromatography (HPLC) and its identity is confirmed by Mass Spectrometry (MS).

HPLC Purification Workflow

G start Crude Deprotected Oligonucleotide hplc Ion-Pair Reversed-Phase HPLC (e.g., C18 column) start->hplc fraction Fraction Collection (Based on UV absorbance at 260 nm) hplc->fraction analysis Purity and Identity Confirmation (Analytical HPLC and LC-MS) fraction->analysis pooling Pooling of Pure Fractions analysis->pooling desalting Desalting pooling->desalting final_product Purified Oligonucleotide desalting->final_product

Caption: Oligonucleotide purification and analysis workflow.

HPLC Conditions (Example):

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP) + 15 mM N,N-Diisopropylethylamine (DIPEA) in water.

  • Mobile Phase B: 100 mM HFIP + 15 mM DIPEA in 80% acetonitrile.

  • Gradient: A linear gradient of increasing Mobile Phase B.

  • Detection: UV at 260 nm.

Mass Spectrometry Analysis:

Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the synthesized oligonucleotide.

Application Example: siRNA-Mediated Silencing of KRAS

Oligonucleotides containing 2'-fluoro modifications are frequently used in the design of siRNAs to enhance their stability and efficacy. The following diagram illustrates the mechanism of action for an siRNA designed to silence the expression of the KRAS oncogene, a key driver in many cancers.

G

References

Application Notes and Protocols for Dmt-2'-f-dc(ac) Amidite in Antisense Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the specific modulation of gene expression. Chemical modifications to the oligonucleotide backbone and sugar residues are crucial for enhancing their drug-like properties, including nuclease resistance, binding affinity to target mRNA, and pharmacokinetic profile. The incorporation of 2'-fluoro (2'-F) modifications has emerged as a key strategy in the design of potent ASOs. The Dmt-2'-f-dc(ac) amidite is a phosphoramidite (B1245037) building block used in solid-phase oligonucleotide synthesis to introduce 2'-deoxy-2'-fluorocytidine (B130037) residues into the ASO sequence. This modification significantly enhances the thermal stability of the ASO-RNA duplex and confers notable resistance to nuclease degradation, thereby improving the in vivo efficacy and duration of action.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of antisense oligonucleotides incorporating this compound.

Key Advantages of 2'-Fluoro Modification

The introduction of a fluorine atom at the 2' position of the ribose sugar imparts several beneficial properties to antisense oligonucleotides:

  • Increased Binding Affinity: The electronegativity of the fluorine atom favors an RNA-like C3'-endo sugar pucker, which pre-organizes the oligonucleotide into a conformation amenable to binding with its target RNA. This results in a significant increase in the melting temperature (Tm) of the ASO-RNA duplex.

  • Enhanced Nuclease Resistance: The 2'-fluoro group provides steric hindrance to endo- and exonucleases, thereby increasing the metabolic stability of the oligonucleotide in biological fluids and within cells.[1]

  • RNase H Activation: ASOs containing a central "gap" of DNA-like residues flanked by 2'-modified nucleotides, such as 2'-fluoro, can effectively recruit RNase H to cleave the target mRNA, leading to potent gene silencing.

Application: Targeting TNF-α and Bcl-2 with 2'-Fluoro Modified Antisense Oligonucleotides

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine implicated in a range of autoimmune diseases. Antisense oligonucleotides targeting TNF-α mRNA can reduce its expression, offering a therapeutic strategy for inflammatory conditions.[2][3]

B-cell lymphoma 2 (Bcl-2) is a key anti-apoptotic protein that is overexpressed in many cancers, contributing to tumor cell survival and resistance to chemotherapy. ASOs designed to downregulate Bcl-2 expression can induce apoptosis in cancer cells.

Below are diagrams illustrating the signaling pathways of TNF-α and Bcl-2, which can be targeted by antisense oligonucleotides.

TNF_alpha_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activation RIP1->IKK_complex Activation I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylation & Degradation NF_kappa_B NF-κB NF_kappa_B_nucleus NF-κB NF_kappa_B->NF_kappa_B_nucleus Translocation ASO Antisense Oligonucleotide (2'-F modified) TNF_mRNA TNF-α mRNA ASO->TNF_mRNA Hybridization & Degradation TNF_mRNA->TNF_alpha Translation (Blocked) Gene_Expression Inflammatory Gene Expression NF_kappa_B_nucleus->Gene_Expression Induction TNF_gene TNF-α Gene NF_kappa_B_nucleus->TNF_gene Induction TNF_gene->TNF_mRNA Transcription Bcl2_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Apoptotic_Stimuli Apoptotic Stimuli BH3_only BH3-only proteins (e.g., Bim, Bad) Apoptotic_Stimuli->BH3_only Activation Bcl2 Bcl-2 BH3_only->Bcl2 Inhibition Bax_Bak Bax/Bak BH3_only->Bax_Bak Activation Bcl2->Bax_Bak Inhibition MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Induction ASO Antisense Oligonucleotide (2'-F modified) Bcl2_mRNA Bcl-2 mRNA ASO->Bcl2_mRNA Hybridization & Degradation Bcl2_mRNA->Bcl2 Translation (Blocked) Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Initiation Apoptosis Apoptosis Caspase_Activation->Apoptosis ASO_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Biophysical Characterization cluster_application In Vitro/In Vivo Application start Automated Solid-Phase Synthesis deprotection Cleavage & Deprotection start->deprotection purification HPLC Purification deprotection->purification desalting Desalting purification->desalting qc1 Quality Control (Mass Spec, HPLC) desalting->qc1 tm_analysis Tm Analysis (UV-Vis) qc1->tm_analysis nuclease_assay Nuclease Resistance Assay qc1->nuclease_assay qc2 Data Analysis tm_analysis->qc2 nuclease_assay->qc2 cell_culture Cell-based Assays qc2->cell_culture animal_models Animal Models cell_culture->animal_models efficacy_testing Efficacy Testing (e.g., qPCR, Western Blot) animal_models->efficacy_testing

References

Troubleshooting & Optimization

Technical Support Center: Deoxyribonucleoside Phosphoramidites in Acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions concerning the degradation of deoxyribonucleoside phosphoramidites in acetonitrile (B52724).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deoxyribonucleoside phosphoramidite (B1245037) degradation in acetonitrile?

A1: The degradation of deoxyribonucleoside phosphoramidites in acetonitrile is primarily caused by three main pathways:

  • Hydrolysis: Reaction with trace amounts of water in the acetonitrile is a significant degradation route.[1][2][3][] This acid-catalyzed hydrolysis leads to the formation of H-phosphonates.

  • Elimination of Acrylonitrile: This process can occur, leading to the formation of unwanted byproducts.[1][2][5][6]

  • Autocatalytic Acrylonitrile-Induced Formation: Degraded products can catalyze further degradation, specifically forming cyanoethyl phosphonoamidates.[1][2][5][6]

Q2: Which of the standard deoxyribonucleoside phosphoramidites is the most unstable in acetonitrile?

A2: The stability of the four standard deoxyribonucleoside phosphoramidites in acetonitrile decreases in the following order: T ≈ dC > dA > dG.[1][2][5][6] Deoxyguanosine (dG) phosphoramidite is significantly less stable and degrades much faster than the others.[2][3][5]

Q3: How does the concentration of the phosphoramidite solution affect its stability?

A3: Higher concentrations of phosphoramidites in acetonitrile can lead to an increased rate of degradation.[1][2][6] For dG, the degradation is second order with respect to the phosphoramidite concentration, indicating an autocatalytic hydrolysis process.[2][3] Diluting the phosphoramidite solution can help to improve its stability.[6]

Q4: What is the impact of water content in acetonitrile on phosphoramidite stability?

A4: Even trace amounts of water in acetonitrile can significantly accelerate the degradation of phosphoramidites through hydrolysis.[][7] It is crucial to use anhydrous acetonitrile with a water content of less than 30 ppm, and preferably 10 ppm or less, to minimize this degradation pathway.[6][8]

Troubleshooting Guide

Issue: Low Coupling Efficiency in Oligonucleotide Synthesis

  • Possible Cause: Degradation of phosphoramidite solutions.

  • Troubleshooting Steps:

    • Verify Solvent Quality: Ensure the acetonitrile used to dissolve the phosphoramidites is anhydrous (≤ 30 ppm water).[6][8] Consider using a fresh, sealed bottle of DNA synthesis grade acetonitrile.[7]

    • Use Freshly Prepared Solutions: Prepare phosphoramidite solutions fresh before synthesis whenever possible. If solutions are stored, minimize the storage time.

    • Check for Proper Storage: Store phosphoramidite solutions under an inert atmosphere (e.g., argon) to prevent exposure to moisture and oxygen.[6][9] Solid phosphoramidites should be stored at -20°C.[2][9]

    • Consider Additives: Adding molecular sieves to the acetonitrile can help to remove residual moisture.[1][2][6] The addition of a small amount of a non-nucleophilic base, such as triethylamine (B128534) (TEA), can also help to reduce acid-catalyzed hydrolysis.[2][6]

Issue: Unexpected Peaks in HPLC or Mass Spectrometry Analysis of Synthesized Oligonucleotides

  • Possible Cause: Incorporation of degradation products from the phosphoramidite solutions.

  • Troubleshooting Steps:

    • Analyze Phosphoramidite Purity: Before synthesis, analyze the purity of the phosphoramidite solutions using HPLC-MS to identify any existing degradation products.[1][6]

    • Review Synthesis Time: For the synthesis of long oligonucleotides, the extended time the phosphoramidite solutions sit on the synthesizer can lead to significant degradation, especially for dG.[10] Consider using freshly prepared solutions for lengthy syntheses.

    • Optimize Deprotection: Some degradation products can lead to side reactions during deprotection. Ensure that the deprotection conditions are optimized for your sequence and any modifications.

Data Presentation

Table 1: Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile

Deoxyribonucleoside PhosphoramiditePurity after 5 Weeks (%)
T98
dC(bz)98
dA(bz)94
dG(ib)61

Data summarized from studies on 0.2 M solutions stored under an inert atmosphere.[1][2][5][6]

Table 2: Effect of Various Conditions on the Stability of dG Phosphoramidite in Acetonitrile after 10 Days

ConditionPurity of dG Amidite (area-%)
Standard (0.2 M in Acetonitrile)92.5
Diluted (0.1 M in Acetonitrile)95.8
With Molecular Sieves97.2
With Triethylamine (0.05 M)98.1

Data adapted from Krotz, A. H., et al. (2004).[6]

Experimental Protocols

Protocol 1: Analysis of Deoxyribonucleoside Phosphoramidite Stability by HPLC-MS

Objective: To determine the purity and identify degradation products of deoxyribonucleoside phosphoramidites in acetonitrile over time.

Methodology:

  • Sample Preparation:

    • Prepare a 0.2 M solution of the deoxyribonucleoside phosphoramidite in anhydrous acetonitrile (< 30 ppm water) in a sealed vial under an inert argon atmosphere.[6]

    • Store the solution at room temperature.

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw an aliquot for analysis.

  • HPLC-MS Analysis:

    • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS).[1][6]

    • Column: A suitable reversed-phase column for oligonucleotide analysis (e.g., C18).

    • Mobile Phase A: An aqueous solution with an ion-pairing agent (e.g., 100 mM triethylammonium (B8662869) acetate (B1210297) in water).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to separate the phosphoramidite from its degradation products.

    • Detection: UV detection at an appropriate wavelength (e.g., 260 nm) and mass spectrometry to identify the molecular weights of the parent compound and any impurities.[5]

  • Data Analysis:

    • Integrate the peak areas from the HPLC chromatogram to determine the percentage purity of the phosphoramidite at each time point.

    • Use the mass spectrometry data to identify the major degradation products based on their mass-to-charge ratio.

Visualizations

Degradation Pathway of Deoxyribonucleoside Phosphoramidites Phosphoramidite Deoxyribonucleoside Phosphoramidite H_Phosphonate H-Phosphonate Phosphoramidite->H_Phosphonate Hydrolysis (+H2O) CE_Phosphonoamidate Cyanoethyl Phosphonoamidate Phosphoramidite->CE_Phosphonoamidate Autocatalytic Acrylonitrile-Induced Formation H_Phosphonate->Phosphoramidite Elimination of Acrylonitrile

Caption: Primary degradation pathways of deoxyribonucleoside phosphoramidites in acetonitrile.

Experimental Workflow for Phosphoramidite Stability Analysis cluster_prep Sample Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare 0.2 M Phosphoramidite solution in anhydrous MeCN under Argon Store Store at Room Temperature Prep->Store Sample Withdraw Aliquots at Defined Time Points Store->Sample HPLC_MS Analyze by HPLC-MS Sample->HPLC_MS Data Determine Purity and Identify Degradation Products HPLC_MS->Data

Caption: Workflow for assessing the stability of phosphoramidites in acetonitrile.

References

Preventing hydrolysis of Dmt-2'-f-dc(ac) amidite in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the hydrolysis of Dmt-2'-f-dc(ac) amidite in solution, ensuring optimal results in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of this compound hydrolysis during oligonucleotide synthesis?

The most common sign of amidite hydrolysis is a significant drop in coupling efficiency during synthesis.[1] This leads to a higher proportion of deletion mutations (n-1 sequences) and ultimately results in a low yield of the full-length oligonucleotide, which can complicate purification.[1][2] Monitoring the color of the DMT cation released during the detritylation step can also provide an indication; a weaker color than expected may suggest poor coupling in the previous cycle.[3]

Q2: What is the main cause of this compound degradation in solution?

The primary cause of degradation is hydrolysis due to reaction with trace amounts of water.[1][4] Phosphoramidites are highly sensitive to moisture, which converts the reactive P(III) species into an unreactive H-phosphonate.[5][6] This reaction consumes the amidite, rendering it incapable of coupling to the growing oligonucleotide chain.[1] The reaction is a critical variable to control for ensuring optimal yield and purity in oligonucleotide synthesis.[4]

Q3: How critical is the water content in the acetonitrile (B52724) (ACN) used for dissolution?

The water content in acetonitrile is exceptionally critical. Even trace amounts of moisture can significantly lower coupling efficiency.[1][4] For successful synthesis, especially of long oligonucleotides, it is imperative to use truly anhydrous ACN with a water content of 15 ppm or lower.[1] Using molecular sieves to pre-treat ACN before use is a recommended practice to ensure it is anhydrous.[2]

Q4: What is the recommended procedure for dissolving solid this compound to prevent moisture exposure?

To minimize hydrolysis, the amidite must be dissolved under strictly anhydrous and inert conditions.[1][2] It is crucial to allow the vial of solid amidite to warm to room temperature before opening to prevent condensation of atmospheric moisture. The dissolution should be performed using anhydrous acetonitrile under a dry inert gas atmosphere, such as argon or helium.[1]

Q5: How long is the this compound stable once dissolved in acetonitrile?

Q6: What are the optimal storage conditions for both the solid and dissolved amidite?

Proper storage is crucial to maintain the integrity of the amidite.[10] Solid amidite should be stored at -20°C under an inert atmosphere.[11][12][13] Once dissolved in anhydrous acetonitrile, the solution should also be stored at -20°C if not for immediate use, though its stability is limited.[11]

Troubleshooting Guide

This section addresses the common problem of low coupling efficiency, which is often linked to amidite hydrolysis.

Problem: Low Coupling Efficiency and High n-1 Impurities

This is the most frequent issue arising from amidite degradation. Follow this guide to diagnose and resolve the problem.

Potential Cause 1: Amidite Hydrolysis due to Moisture

  • Verification: The most direct method to check for moisture is to measure the water content of your reagents, especially the acetonitrile diluent, using Karl Fischer titration or other sensitive methods like GC-VUV.[4]

  • Solution:

    • Always use a fresh, sealed bottle of anhydrous-grade acetonitrile (≤15 ppm water) for dissolving phosphoramidites.[1]

    • Implement a strict anhydrous handling protocol for dissolving the amidite (see Protocol 2 below).

    • Ensure the inert gas (argon or helium) supplied to the synthesizer is passed through an in-line drying filter.[1]

Potential Cause 2: Degraded Phosphoramidite (B1245037) Solution

  • Verification: If the amidite solution has been on the synthesizer for more than a few days, degradation is likely.[7][8]

  • Solution: Discard the old solution and prepare a fresh one from solid amidite immediately before starting the synthesis run.

Potential Cause 3: Ineffective Capping or Oxidation Steps

  • Verification: While not directly causing hydrolysis, inefficient capping of unreacted 5'-hydroxyl groups will lead to an accumulation of deletion mutations that can be mistaken for poor coupling performance.[2][14] Similarly, issues in the oxidation step, which uses an aqueous iodine solution, can re-introduce water if not followed by sufficient ACN washes.[2]

  • Solution:

    • Ensure capping reagents (Acetic Anhydride and N-Methylimidazole) are fresh and active.[2]

    • Perform additional acetonitrile washes after the oxidation step to thoroughly remove residual water.[2] An additional capping step after oxidation can also help remove water more efficiently than ACN alone.[2]

Data Summary

Table 1: Recommended Storage Conditions

FormTemperatureAtmosphereDuration
Solid Powder-10 to -30°C[7][8]Dry, Inert GasPer manufacturer's expiration
In Solution (ACN)-20°C[11]Dry, Inert Gas2-3 days (recommended)[7][8]

Table 2: Stability of Related Phosphoramidites in Acetonitrile Solution

Amidite TypeReported StabilityReference
2'-F-U-CE Phosphoramidite2-3 days[7]
2'-F-G-CE Phosphoramidite2-3 days[8]
Standard dC PhosphoramiditePurity reduced by 2% after 5 weeks[9]

Table 3: Recommended Maximum Water Content in Synthesis Reagents

ReagentMax Water Content (ppm)Reference
Acetonitrile (Amidite Diluent)10-15[1]
Acetonitrile (Wash Solvent)< 30
Activator Solution< 30

Experimental Protocols

Protocol 1: Preparation of Anhydrous Acetonitrile using Molecular Sieves

  • Activation of Sieves: Place a sufficient quantity of 4Å molecular sieves in a flask. Heat under vacuum at >200°C for at least 4 hours to activate. Allow to cool to room temperature under an inert gas (e.g., argon).

  • Solvent Treatment: Add HPLC-grade acetonitrile to the flask containing the activated molecular sieves.

  • Incubation: Gently swirl the flask and allow it to stand for at least 24 hours under an inert gas atmosphere.[2]

  • Dispensing: Use a dry syringe or cannula to withdraw the anhydrous acetonitrile for use, ensuring the flask remains sealed under an inert atmosphere.

Protocol 2: Anhydrous Dissolution of this compound

  • Equilibration: Remove the vial of solid phosphoramidite from the -20°C freezer and place it in a desiccator. Allow it to warm to ambient temperature for at least 30 minutes. This prevents moisture from condensing on the cold solid.

  • Inert Atmosphere: Once at room temperature, open the vial in a glove box or under a steady stream of dry argon or helium.

  • Solvent Addition: Using a dry, gas-tight syringe, add the required volume of anhydrous acetonitrile to the vial.

  • Dissolution: Cap the vial tightly with a septum cap and gently swirl or sonicate until the amidite is fully dissolved.

  • Transfer: Immediately transfer the solution to the appropriate reservoir on the DNA synthesizer, ensuring the system is purged with inert gas.

Visual Guides

Hydrolysis_Pathway cluster_legend Legend Amidite Active this compound (P(III) Species) HPhosphonate Inactive H-Phosphonate (Cannot Couple) Amidite->HPhosphonate Hydrolysis H2O H₂O (Moisture) H2O->HPhosphonate Active Reactive Species Inactive Degradation Product

Caption: The hydrolysis pathway of a phosphoramidite.

Amidite_Prep_Workflow cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_synthesis Synthesis Phase Start Start: Equilibrate Amidite to Room Temp Dry_ACN Use Anhydrous Acetonitrile (<15 ppm H₂O) Start->Dry_ACN Inert_Atm Prepare Inert Atmosphere (Argon or Helium) Dry_ACN->Inert_Atm Add_Solvent Add ACN to Solid Amidite Under Inert Gas Inert_Atm->Add_Solvent Dissolve Cap and Mix Until Fully Dissolved Add_Solvent->Dissolve Transfer Transfer Solution to Synthesizer Dissolve->Transfer Synthesize Begin Oligonucleotide Synthesis Transfer->Synthesize

Caption: Workflow for preparing amidite solutions to prevent hydrolysis.

Troubleshooting_Tree Problem Problem: Low Coupling Efficiency Check_H2O Check H₂O content of ACN & Activator Problem->Check_H2O Start Here Check_Age Is amidite solution > 3 days old? Check_H2O->Check_Age No (H₂O OK) Sol_H2O Solution: Use fresh anhydrous reagents. Follow anhydrous protocols. Check_H2O->Sol_H2O Yes (High H₂O) Check_Synth Check synthesizer for leaks or bad seals Check_Age->Check_Synth No Sol_Age Solution: Prepare a fresh amidite solution. Check_Age->Sol_Age Yes Sol_Synth Solution: Perform system maintenance. Replace seals. Check_Synth->Sol_Synth Yes Success Coupling Efficiency Restored Check_Synth->Success No (Problem elsewhere) Sol_H2O->Success Sol_Age->Success Sol_Synth->Success

Caption: Decision tree for troubleshooting low coupling efficiency.

References

Technical Support Center: Troubleshooting 2'-Fluoro Phosphoramidite Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with 2'-fluoro phosphoramidites in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling efficiency of 2'-fluoro phosphoramidites often lower than that of standard DNA or RNA phosphoramidites?

Low coupling efficiency with 2'-fluoro phosphoramidites is a known issue stemming from two primary factors:

  • Steric Hindrance: The fluorine atom at the 2' position of the ribose sugar is larger than a hydrogen atom, creating steric hindrance that can impede the approach of the phosphoramidite (B1245037) to the growing oligonucleotide chain.

  • Electron-Withdrawing Effect: Fluorine is a highly electronegative atom. This electron-withdrawing nature reduces the nucleophilicity of the 5'-hydroxyl group of the incoming phosphoramidite, making the coupling reaction less favorable.

Q2: What are the initial signs of low coupling efficiency during synthesis?

The primary indicator of low coupling efficiency is a significant decrease in the intensity of the trityl cation color released during the detritylation step. This indicates that a smaller than expected number of couplings occurred in the previous cycle. Post-synthesis analysis, such as HPLC or mass spectrometry, will also show a higher proportion of shorter, failure sequences (n-1, n-2, etc.).

Q3: Can the choice of activator significantly impact the coupling efficiency of 2'-fluoro phosphoramidites?

Yes, the choice of activator is critical. While 1H-Tetrazole is a standard activator for DNA synthesis, more potent activators are often required to overcome the reduced reactivity of 2'-fluoro phosphoramidites. Activators like 4,5-Dicyanoimidazole (DCI) and 5-Ethylthio-1H-tetrazole (ETT) have been shown to significantly improve coupling efficiencies. DCI is a more nucleophilic activator, while ETT and other tetrazole derivatives are more acidic, which can enhance the rate of the coupling reaction.[1]

Q4: Is it necessary to extend the coupling time for 2'-fluoro phosphoramidites?

Yes, extending the coupling time is a common and effective strategy to improve the efficiency of the reaction. Due to the slower reaction kinetics, a longer coupling time allows for more complete reaction between the activated phosphoramidite and the growing oligonucleotide chain. A typical starting point is to double the standard coupling time used for DNA phosphoramidites. For some 2'-fluoro phosphoramidites, a coupling time of 3 minutes is recommended.[2]

Q5: Are there any special considerations for the deprotection of oligonucleotides containing 2'-fluoro modifications?

Yes. Caution should be exercised when using a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) for deprotection, especially with heating. Heating 2'-fluoro-modified oligonucleotides in AMA can lead to degradation of the 2'-fluoro nucleotides.[2] It is advisable to perform deprotection at room temperature or to use alternative deprotection methods if high temperatures are required for other modifications present in the oligonucleotide.

Troubleshooting Guides

Problem: Low Overall Yield and Presence of Multiple Shorter Sequences in Final Product

This is the most common issue and directly points to inefficient coupling at one or more steps.

Troubleshooting Workflow

G cluster_activator Activator Optimization cluster_time Coupling Time Optimization start Low Coupling Efficiency Observed activator Review Activator Choice start->activator coupling_time Extend Coupling Time activator->coupling_time If using Tetrazole tetrazole Using 1H-Tetrazole? activator->tetrazole reagent_quality Check Reagent Quality coupling_time->reagent_quality double_time Double standard coupling time coupling_time->double_time concentration Optimize Reagent Concentrations reagent_quality->concentration synthesis_protocol Modify Synthesis Protocol concentration->synthesis_protocol analysis Analyze Results synthesis_protocol->analysis tetrazole->coupling_time No switch_activator Switch to DCI or ETT tetrazole->switch_activator Yes switch_activator->coupling_time incremental_increase Incrementally increase time double_time->incremental_increase

Troubleshooting workflow for low coupling efficiency.

Detailed Steps and Protocols:

  • Evaluate and Optimize the Activator:

    • Rationale: Standard activators like 1H-Tetrazole may not be sufficiently reactive for 2'-fluoro phosphoramidites. More potent activators can significantly enhance the reaction rate.

    • Recommendation: Switch from 1H-Tetrazole to 4,5-Dicyanoimidazole (DCI) or 5-Ethylthio-1H-tetrazole (ETT). DCI, being more nucleophilic and less acidic than tetrazole, is often a preferred choice as it can increase the coupling rate and is highly soluble in acetonitrile (B52724).[1]

    • Experimental Protocol:

      • Prepare fresh solutions of the chosen activator (e.g., 0.25 M DCI in anhydrous acetonitrile).

      • Perform a small-scale test synthesis of a short oligonucleotide containing the 2'-fluoro modification.

      • Compare the trityl yields and the final product purity (via HPLC or mass spectrometry) with the results obtained using 1H-Tetrazole.

  • Extend the Coupling Time:

    • Rationale: The sterically hindered nature of 2'-fluoro phosphoramidites slows down the coupling reaction. A longer reaction time can compensate for this and drive the reaction to completion.

    • Recommendation: Start by doubling the coupling time used for standard DNA phosphoramidites. For many synthesizers, this means increasing the time from approximately 1-2 minutes to 3-5 minutes. A 3-minute coupling time is a good starting point for many 2'-fluoro phosphoramidites.[2]

    • Experimental Protocol:

      • Program the oligonucleotide synthesizer to extend the coupling step specifically for the 2'-fluoro phosphoramidite bases.

      • Begin with a 3-minute coupling time and assess the results.

      • If the efficiency is still suboptimal, incrementally increase the coupling time (e.g., in 1-minute increments) in subsequent test syntheses until a plateau in coupling efficiency is reached.

  • Verify Reagent Quality and Handling:

    • Rationale: Phosphoramidites and synthesis reagents are sensitive to moisture and oxidation. Degraded reagents will lead to poor coupling efficiency.

    • Recommendations:

      • Use fresh, high-quality anhydrous acetonitrile for all dilutions.

      • Ensure that phosphoramidite solutions are fresh (ideally not more than 2-3 days old) and have been stored under anhydrous conditions.

      • Confirm that the activator solution is also fresh and has been properly stored.

    • Protocol for Reagent Handling:

      • Purchase phosphoramidites in small quantities to ensure freshness.

      • Store all phosphoramidites and activators in a desiccator or under an inert atmosphere (e.g., argon).

      • When preparing solutions, use syringes that have been oven-dried or purged with a dry, inert gas.

      • Cap reagent bottles tightly immediately after use.

Data Presentation: Activator Performance Comparison

The following table summarizes the impact of activator choice on the final product yield of a 34-mer oligoribonucleotide containing 2'-fluoropyrimidine residues.

ActivatorPhosphoramidite EquivalentsFinal Product Yield
0.45 M 1H-Tetrazole20%
0.45 M 1H-Tetrazole + 0.1 M N-Methylimidazole (NMI)213%
1.0 M 4,5-Dicyanoimidazole (DCI)254%[1]

This data clearly demonstrates the significant improvement in product yield when using DCI as the activator for the synthesis of oligonucleotides containing 2'-fluoro modifications.

Problem: Degradation of 2'-Fluoro Modified Oligonucleotides During Deprotection

Issue: Observation of unexpected peaks in the HPLC or mass spectrum of the final product, particularly at masses lower than the expected full-length product, after deprotection with AMA at elevated temperatures.

Root Cause Analysis and Solution

G start Degradation during Deprotection deprotection_conditions Review Deprotection Conditions start->deprotection_conditions ama_heating Using AMA with Heat? deprotection_conditions->ama_heating modify_deprotection Modify Deprotection Protocol ama_heating->modify_deprotection Yes analysis Analyze Final Product ama_heating->analysis No room_temp_ama Use AMA at Room Temperature modify_deprotection->room_temp_ama alternative_reagent Use Alternative Deprotection Reagent modify_deprotection->alternative_reagent room_temp_ama->analysis alternative_reagent->analysis

Troubleshooting workflow for degradation during deprotection.

Detailed Explanation and Recommendations:

  • Mechanism of Degradation: While the exact mechanism is not fully elucidated in the provided search results, the degradation of 2'-fluoro nucleotides in heated AMA is a known issue.[2] It is likely that the combination of a strong base (methylamine) and heat facilitates side reactions involving the 2'-fluoro group, potentially leading to strand cleavage or modification of the nucleobase.

  • Recommended Deprotection Protocol for 2'-Fluoro Containing Oligonucleotides:

    • Cleavage from Solid Support: Treat the solid support with a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) for 1-2 hours at room temperature.

    • Base Deprotection: Continue the incubation in the AMA solution at room temperature for an additional 2 hours.

    • Work-up: After deprotection, evaporate the AMA solution and proceed with the standard desalting or purification protocol.

  • Alternative Deprotection Strategies: If other modifications in the oligonucleotide require harsher deprotection conditions, consider using protecting groups for the standard bases that are more labile and can be removed under milder conditions, thus avoiding the need for heating.

By following these troubleshooting guides and understanding the underlying chemical principles, researchers can significantly improve the coupling efficiency and overall success of synthesizing oligonucleotides containing 2'-fluoro phosphoramidites.

References

Identifying impurities in Dmt-2'-f-dc(ac) amidite batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dmt-2'-f-dc(ac) amidite.

Frequently Asked Questions (FAQs)

Q1: What are the common classes of impurities in this compound batches?

A1: Impurities in phosphoramidite (B1245037) batches are generally categorized into three main classes based on their reactivity and potential impact on oligonucleotide synthesis.[1][2]

  • Non-reactive and Non-critical: These impurities do not participate in the oligonucleotide synthesis reactions and are typically removed during standard purification processes.

  • Reactive but Non-critical: These impurities can be incorporated into the oligonucleotide chain during synthesis. However, the resulting modified oligonucleotides are usually easily separated from the desired full-length product.[1] Examples include phosphoramidites with modifications on the 5'-OH group other than the DMT group.[1]

  • Reactive and Critical: This is the most problematic class of impurities. They can be incorporated into the oligonucleotide and are difficult or impossible to separate from the final product.[1] An example of a critical impurity is the corresponding P(V) species, formed by oxidation of the phosphoramidite.

Q2: What are the potential sources of these impurities?

A2: Impurities in this compound batches can arise from several sources:

  • Starting materials: Impurities present in the raw materials used for the synthesis of the amidite.

  • Synthesis process: Side reactions, incomplete reactions, or degradation of intermediates during the multi-step synthesis of the phosphoramidite.[3]

  • Purification: Inefficient removal of by-products and unreacted reagents during the purification of the final product.

  • Storage and handling: Improper storage conditions, such as exposure to moisture or oxygen, can lead to degradation of the amidite over time. Oxidation of the phosphoramidite to the corresponding P(V) species is a common degradation pathway.[4]

Q3: How can I assess the purity of my this compound batch?

A3: Several analytical techniques are commonly used to determine the purity of phosphoramidites:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary method for assessing purity and quantifying impurities.[5]

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR): This technique is highly specific for phosphorus-containing compounds and is excellent for identifying and quantifying phosphorus-related impurities, such as the oxidized P(V) species.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown impurities by providing both chromatographic separation and mass information.[3][7]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency in Oligonucleotide Synthesis

Possible Cause: Poor quality of the this compound batch, specifically the presence of hydrolyzed amidite or a high concentration of the P(V) oxidized form.

Troubleshooting Steps:

  • Verify Amidite Purity:

    • Perform ³¹P NMR analysis to check for the presence of P(V) species and other phosphorus-containing impurities. The desired P(III) signal for phosphoramidites typically appears in the range of 140-155 ppm.[6]

    • Run an RP-HPLC analysis to assess the overall purity and look for unexpected peaks.

  • Check for Hydrolysis:

    • Hydrolysis of the phosphoramidite can occur due to moisture. Ensure that the amidite has been stored under anhydrous conditions. The hydrolyzed product is unreactive in the coupling step.

  • Use Fresh Solvent:

Issue 2: Unexpected Peaks in HPLC Analysis of the Amidite

Possible Cause: Presence of synthesis-related impurities or degradation products.

Troubleshooting Steps:

  • Characterize the Impurity:

    • Utilize LC-MS to determine the mass of the impurity. This information can help in proposing a potential structure and identifying its origin.

  • Review Synthesis and Purification Data:

    • If available, review the supplier's Certificate of Analysis and any provided analytical data.

  • Consider Potential Impurity Structures:

    • Based on the structure of this compound, potential impurities could include species with loss of the DMT group, loss of the cyanoethyl group, or modifications to the acetyl protecting group.

Quantitative Data Summary

The following tables summarize typical quality control specifications for this compound and related 2'-fluoro phosphoramidites.

Table 1: Purity and Impurity Specifications for this compound

ParameterSpecificationAnalysis Method
Purity≥99.0%³¹P NMR
Purity≥99.0%RP-HPLC
Any Single Critical Impurity≤ 0.15%HPLC
Total Critical Impurities≤ 0.3%HPLC
Total Impurities≤ 1.0%HPLC
Water Content≤0.2%Karl Fischer

Source: Syd Labs[4]

Table 2: General Impurity Limits for Phosphoramidites in Therapeutic Oligonucleotide Synthesis

Impurity TypeTarget Specification
Any Critical Impurity≤ 0.15%
Total Critical Impurities≤ 0.30%
Total Uncritical Impurities≤ 1.0%
Any Unspecified Impurity≤ 0.15%
Total P(III) Impurities (by ³¹P NMR)≤ 0.30%

Source: Holistic control strategy of oligonucleotides starting materials, USP[2]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Specific conditions may need to be optimized for your instrument and column.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[5]

Reagents:

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0 ± 0.1[5]

  • Mobile Phase B: Acetonitrile[5]

  • Sample Diluent: Anhydrous acetonitrile

Procedure:

  • Sample Preparation: Prepare a solution of the this compound in anhydrous acetonitrile at a concentration of approximately 1.0 mg/mL.[5]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[5]

    • Column Temperature: Ambient[5]

    • Detection Wavelength: 237 nm or 254 nm

    • Injection Volume: 5-10 µL

    • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to elute the main product and any impurities. A typical gradient might start at a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B over 20-30 minutes.

  • Data Analysis: The phosphoramidite should appear as two major peaks representing the two diastereomers at the chiral phosphorus center.[5] Calculate the purity by determining the area percentage of the two main peaks relative to the total peak area.

Protocol 2: ³¹P NMR for Impurity Profiling

Instrumentation:

  • NMR spectrometer with a phosphorus probe

Reagents:

  • Deuterated solvent (e.g., Acetonitrile-d₃ or Chloroform-d)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound in the deuterated solvent in an NMR tube.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.[5][6]

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, especially for detecting low-level impurities.

  • Data Analysis:

    • The two diastereomers of the Dmt-2'-f-dc(ac) phosphoramidite should appear as two singlets in the region of 140-155 ppm.[6]

    • P(V) impurities, such as the oxidized phosphoramidite, will appear in a different region of the spectrum, typically between -25 and 99 ppm.[5]

    • Integrate the peaks corresponding to the desired product and any impurities to determine their relative percentages.

Visualizations

Impurity_Troubleshooting_Workflow start Low Coupling Efficiency or Unexpected HPLC Peaks check_purity Assess Amidite Purity start->check_purity hplc_analysis Perform RP-HPLC Analysis check_purity->hplc_analysis nmr_analysis Perform ³¹P NMR Analysis check_purity->nmr_analysis evaluate_hplc Purity < 98% or Significant Impurity Peaks? hplc_analysis->evaluate_hplc evaluate_nmr P(V) Impurities > 0.5%? nmr_analysis->evaluate_nmr lcms_analysis Perform LC-MS Analysis (for unknown peaks) identify_impurity Characterize Impurity (Mass and Structure) lcms_analysis->identify_impurity evaluate_hplc->lcms_analysis Yes pass Amidite Batch Passes QC evaluate_hplc->pass No remediate Action: - Use a new batch of amidite - Re-purify existing batch - Optimize storage conditions evaluate_nmr->remediate Yes evaluate_nmr->pass No source_investigation Investigate Potential Source: - Synthesis Byproduct - Degradation identify_impurity->source_investigation source_investigation->remediate

Caption: Troubleshooting workflow for identifying impurities in this compound batches.

Analytical_Workflow cluster_0 Purity Assessment cluster_1 Impurity Identification hplc RP-HPLC purity_quant Purity (%) and Impurity Profile hplc->purity_quant nmr ³¹P NMR nmr->purity_quant lcms LC-MS impurity_id Impurity Mass and Structure lcms->impurity_id sample This compound Sample sample->hplc sample->nmr sample->lcms

Caption: Analytical workflow for the quality control of this compound.

References

Technical Support Center: Phosphoramidite Stability and Water Content

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphoramidites. The information focuses on the critical impact of water content on phosphoramidite (B1245037) stability and provides actionable solutions to common problems encountered during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of phosphoramidite degradation?

A1: The primary cause of phosphoramidite degradation is hydrolysis due to the presence of water.[1][2] Phosphoramidites are moisture-sensitive, and even trace amounts of water in solvents or on handling equipment can lead to the breakdown of the phosphoramidite molecule. This hydrolysis results in the formation of the corresponding H-phosphonate, which is inactive in the coupling reaction during oligonucleotide synthesis.

Q2: Are all phosphoramidites equally susceptible to degradation by water?

A2: No, the stability of phosphoramidites in the presence of water varies depending on the nucleobase. The general order of stability is T (thymidine) and dC (deoxycytidine) being the most stable, followed by dA (deoxyadenosine), with dG (deoxyguanosine) being significantly less stable.[1][2][3] The dG phosphoramidite is particularly prone to degradation, which can be autocatalytic in nature.[1]

Q3: What is the maximum acceptable water content in the acetonitrile (B52724) used for oligonucleotide synthesis?

A3: For optimal performance and to minimize degradation, the water content in acetonitrile should be kept as low as possible, preferably 10 ppm or less.[4] While some sources suggest a maximum of 30 ppm, maintaining a water content below this level is crucial for efficient coupling, especially when synthesizing long oligonucleotides.[4]

Q4: How can I minimize water contamination in my phosphoramidite solutions?

A4: To minimize water contamination, it is essential to use high-quality anhydrous acetonitrile. Additionally, the use of molecular sieves (3 Å) is highly recommended to dry the solvent before dissolving the phosphoramidites.[4] Always handle phosphoramidites and prepare solutions under an inert gas atmosphere (e.g., argon or nitrogen) and use dry glassware and syringes.

Q5: Can I visually detect phosphoramidite degradation?

A5: Visual inspection is not a reliable method for detecting phosphoramidite degradation. The degradation products are soluble and do not typically cause a visible change in the appearance of the phosphoramidite solution. Analytical techniques such as ³¹P NMR or HPLC are required to assess the purity and degradation of phosphoramidites.

Troubleshooting Guide

Issue: Low Coupling Efficiency in Oligonucleotide Synthesis

Low coupling efficiency is a common problem in oligonucleotide synthesis and is often linked to the degradation of phosphoramidites by water.[5][6] Use the following steps to troubleshoot this issue.

Potential Cause Troubleshooting Step Recommended Action
High Water Content in Acetonitrile 1. Verify Solvent Quality: Check the certificate of analysis for the water content of your acetonitrile.- Use a fresh bottle of anhydrous acetonitrile with a specified water content of <10 ppm. - If the solvent has been opened multiple times, its water content may have increased.
2. Measure Water Content: Use Karl Fischer titration to determine the exact water content of your solvent.- If the water content is >30 ppm, discard the solvent or dry it using activated molecular sieves.
Degraded Phosphoramidite 1. Check Phosphoramidite Age and Storage: Verify the expiration date and storage conditions of the phosphoramidite.- Use fresh phosphoramidites whenever possible. - Ensure phosphoramidites are stored at the recommended temperature (typically -20°C) under an inert atmosphere.
2. Analyze Phosphoramidite Purity: Use ³¹P NMR to assess the integrity of the phosphoramidite.- Look for the characteristic phosphoramidite peak (around 140-155 ppm) and the presence of H-phosphonate peaks (around 0-10 ppm), which indicate hydrolysis.[7][8]
Improper Handling Technique 1. Review Handling Procedures: Ensure all handling of phosphoramidites and solvents is performed under anhydrous and inert conditions.- Use dry glassware and syringes. - Purge vials with argon or nitrogen before adding solvent or phosphoramidite. - Use septa-sealed bottles to minimize exposure to atmospheric moisture.

Data Presentation

Table 1: Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile

The following table summarizes the reduction in purity of the four standard deoxyribonucleoside phosphoramidites after five weeks of storage in acetonitrile under an inert gas atmosphere.

PhosphoramiditePurity Reduction after 5 Weeks (%)Relative Stability
dG(ib) 39Least Stable
dA(bz) 6Moderately Stable
dC(bz) 2Stable
T 2Stable

Data sourced from Krotz et al., Nucleosides Nucleotides Nucleic Acids, 2004.[3]

Experimental Protocols

Protocol 1: Determination of Water Content in Acetonitrile using Karl Fischer Titration

This protocol outlines the procedure for determining the water content in acetonitrile using a volumetric Karl Fischer titrator.

Materials:

  • Karl Fischer Titrator (volumetric)

  • Anhydrous Methanol (B129727) (as solvent)

  • Karl Fischer Reagent (e.g., Hydranal™-Composite 5)

  • Water standard (e.g., Hydranal™-Water Standard 1.0)

  • Dry syringes and needles

  • Acetonitrile sample

Procedure:

  • Titrator Preparation:

    • Ensure the titration vessel is clean and dry.

    • Add anhydrous methanol to the titration vessel to a level that immerses the electrode and stirrer.

    • Seal the vessel and start the pre-titration to neutralize any residual water in the solvent until a stable, low drift is achieved.

  • Titer Determination:

    • Accurately add a known amount of the water standard to the conditioned methanol.

    • Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.

    • The titer of the Karl Fischer reagent (mg H₂O/mL) is calculated by the instrument. Repeat this step at least twice to ensure accuracy.

  • Sample Analysis:

    • Using a dry syringe, accurately measure a known volume or weight of the acetonitrile sample.

    • Inject the sample into the titration vessel.

    • Start the titration.

    • The instrument will titrate the sample and provide the water content in ppm or percentage.

Protocol 2: Analysis of Phosphoramidite Degradation by ³¹P NMR Spectroscopy

This protocol describes the use of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of phosphoramidites and detect degradation products.

Materials:

  • NMR Spectrometer with a phosphorus probe

  • NMR tubes (dry)

  • Anhydrous deuterated acetonitrile (CD₃CN)

  • Phosphoramidite sample

  • Inert gas (argon or nitrogen)

Procedure:

  • Sample Preparation:

    • In a glovebox or under a stream of inert gas, dissolve approximately 10-20 mg of the phosphoramidite sample in 0.5 mL of anhydrous deuterated acetonitrile in a dry NMR tube.

    • Cap the NMR tube securely.

  • NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Acquire a proton-decoupled ³¹P NMR spectrum. Typical acquisition parameters include:

      • Pulse Program: zgig (or equivalent proton-decoupled single pulse experiment)

      • Number of Scans: 64-128 (or as needed for good signal-to-noise)

      • Relaxation Delay (d1): 5-10 seconds

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify the characteristic signals:

      • Intact Phosphoramidite: A peak or a pair of diastereomeric peaks in the region of 140-155 ppm .[7]

      • H-phosphonate (Hydrolysis Product): A peak in the region of 0-10 ppm .[8]

      • Oxidized Phosphoramidite (P(V) species): Peaks in the region of -10 to 20 ppm .

    • Integrate the peaks corresponding to the intact phosphoramidite and the degradation products to quantify the purity of the sample.

Visualizations

Phosphoramidite_Degradation_Pathway Phosphoramidite Phosphoramidite (P(III)) H_Phosphonate H-phosphonate (Inactive) Phosphoramidite->H_Phosphonate Hydrolysis Water H₂O Water->Phosphoramidite

Phosphoramidite hydrolysis pathway.

Phosphoramidite_Handling_Workflow start Start solvent Select Anhydrous Acetonitrile (<10 ppm H₂O) start->solvent dry_solvent Dry Acetonitrile with Molecular Sieves (3 Å) solvent->dry_solvent dissolve Dissolve Phosphoramidite in Dried Acetonitrile dry_solvent->dissolve prepare_amidite Weigh Phosphoramidite under Inert Gas prepare_amidite->dissolve synthesizer Load onto Synthesizer dissolve->synthesizer end End synthesizer->end

Recommended phosphoramidite handling workflow.

Troubleshooting_Decision_Tree start Low Coupling Efficiency check_water Check H₂O Content of Acetonitrile start->check_water high_water H₂O > 30 ppm? check_water->high_water replace_solvent Action: Use Fresh/ Dry Acetonitrile high_water->replace_solvent Yes check_amidite Check Phosphoramidite (Age, Purity via ³¹P NMR) high_water->check_amidite No degraded_amidite Degradation Detected? check_amidite->degraded_amidite replace_amidite Action: Use Fresh Phosphoramidite degraded_amidite->replace_amidite Yes check_technique Review Handling Technique degraded_amidite->check_technique No

Troubleshooting low coupling efficiency.

References

Optimizing Deprotection of 2'-Fluoro Modified Oligonucleotides: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of deprotecting 2'-fluoro (2'-F) modified oligonucleotides. Clear, actionable solutions are presented to address common challenges encountered during this critical step of oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the standard deprotection conditions for oligonucleotides containing 2'-fluoro modifications?

A1: Oligonucleotides containing 2'-fluoro modifications are generally treated similarly to DNA during the base deprotection step.[1][2][3] A common method involves the use of aqueous methylamine (B109427) (e.g., 40% solution) at approximately 35°C for 30 minutes.[4] For mixed oligonucleotides containing both 2'-deoxy-2'-fluoro nucleotides and ribonucleotides, a two-step process is required. After the initial deprotection with aqueous methylamine, a second step using a reagent like triethylamine (B128534) trihydrofluoride (TEA·3HF) is necessary to remove the 2'-hydroxyl protecting groups (e.g., t-butyldimethylsilyl) from the ribonucleotides.[4] This second step is typically performed at around 65°C.[4]

Q2: My 2'-F modified oligonucleotide shows incomplete deprotection. What are the likely causes and how can I fix it?

A2: Incomplete deprotection is a common issue that can arise from several factors. One primary reason is the use of old or improperly stored deprotection reagents, such as ammonium (B1175870) hydroxide (B78521) that has lost ammonia (B1221849) gas saturation.[1] It is crucial to use fresh reagents for optimal results.[1] Another potential cause is insufficient reaction time or temperature. The rate-determining step is often the removal of the protecting group on the guanine (B1146940) (G) base.[1][2] Extending the deprotection time or increasing the temperature, within the tolerance limits of any sensitive modifications, can help drive the reaction to completion. Analysis by mass spectrometry is recommended to confirm the complete removal of all protecting groups, as chromatographic methods may not always detect small amounts of remaining protecting groups.[1][2]

Q3: Can I use the same deprotection strategy for a 2'-F modified oligo that also contains other sensitive modifications like dyes?

A3: Not necessarily. The presence of sensitive components like dyes often requires milder deprotection conditions to avoid their degradation.[1][5][6][7] It is imperative to review the specific recommendations for any sensitive modifications present in your oligonucleotide sequence.[1][6][7] For instance, some dyes are not stable under standard ammonium hydroxide or AMA (a mixture of ammonium hydroxide and methylamine) deprotection conditions.[1][5][7] In such cases, UltraMILD monomers and deprotection reagents, such as potassium carbonate in methanol (B129727), may be necessary.[1][5][7] Always follow the mildest procedure recommended for the most sensitive component in your oligo.[1]

Q4: What is "UltraFAST" deprotection, and is it suitable for 2'-F modified oligonucleotides?

A4: UltraFAST deprotection is a rapid method that typically uses a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).[1][3][7] This allows for deprotection in as little as 5-10 minutes at 65°C.[1][3][7] Since 2'-OMe-RNA and 2'-F-RNA are deprotected in a manner virtually identical to DNA, this method is generally suitable.[1][2][3] However, it is important to note that the UltraFAST system often requires the use of acetyl (Ac) protected dC to prevent base modification.[1][3][5][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the deprotection of 2'-fluoro modified oligonucleotides.

Problem Potential Cause Recommended Solution
Multiple peaks on HPLC/CE analysis Incomplete removal of base protecting groups.Verify the freshness of your deprotection reagent (e.g., ammonium hydroxide). Extend the deprotection time or increase the temperature according to the protecting groups used (see table below). Re-treat the oligonucleotide with fresh deprotection solution.[8]
Observed mass higher than expected in MS Residual protecting groups on the nucleobases.The most common reason for poor oligonucleotide performance is the presence of remaining G protecting groups.[1][2] Ensure deprotection conditions are sufficient to remove the specific G protecting group used (e.g., isobutyryl-dG may require longer deprotection than dmf-dG).
Degradation of the oligonucleotide Deprotection conditions are too harsh for the specific oligonucleotide sequence or modifications.For oligonucleotides containing sensitive groups (e.g., certain dyes), use milder deprotection methods such as potassium carbonate in methanol with UltraMILD monomers.[1][5][7] If the oligo contains 2'-deoxy-2'-fluoro nucleotides, avoid overly harsh basic conditions which can lead to degradation.[4]
Loss of DMT group during workup Excessive heat during vacuum concentration of the deprotection solution.When evaporating the deprotection solution, ensure the heat on the vacuum concentrator is turned off to prevent premature loss of the DMT group, which is crucial for DMT-on purification.[1][3]
Side reactions (e.g., base modification) Use of incompatible protecting groups with certain deprotection reagents.When using UltraFAST deprotection with AMA, it is critical to use acetyl (Ac) protected dC to avoid modification of the cytosine base.[1][3][5][7]

Deprotection Condition Comparison

The following table summarizes common deprotection conditions. Note that optimal conditions can vary based on the specific protecting groups used in synthesis.

Deprotection MethodReagentTemperatureDurationNotes
Standard Deprotection Ammonium Hydroxide (fresh)Room Temp12-16 hoursA traditional and widely used method.[1]
Ammonium Hydroxide (fresh)55°C6-8 hoursFaster than room temperature deprotection.[1]
UltraFAST Deprotection AMA (Ammonium Hydroxide/Methylamine 1:1)65°C5-10 minutesRequires Ac-protected dC to avoid side reactions.[1][3][5][7]
2'-F Oligo Specific 40% Aqueous Methylamine35°C30 minutesA recommended condition for oligonucleotides containing 2'-deoxy-2'-fluoro nucleotides.[4]
UltraMILD Deprotection 0.05M Potassium Carbonate in MethanolRoom Temp4 hoursFor use with UltraMILD protecting groups (Pac-dA, Ac-dC, iPr-Pac-dG) and sensitive modifications.[1][5][7]

Experimental Protocols

Protocol 1: Standard Deprotection of 2'-Fluoro Modified Oligonucleotides using Aqueous Methylamine
  • Cleavage from Support: Transfer the CPG support from the synthesis column to a 1.5 mL screw-cap tube.[9]

  • Deprotection Solution Addition: Add 1 mL of 40% aqueous methylamine solution to the tube.[9]

  • Incubation: Tightly seal the tube and incubate at 35°C for 30 minutes.[4]

  • Supernatant Transfer: After incubation, centrifuge the tube briefly and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Drying: Dry the oligonucleotide solution in a vacuum concentrator. Ensure no heat is applied if the DMT group is to be retained for purification.[1][3][9]

  • Further Processing: The dried oligonucleotide is now ready for purification (e.g., HPLC or gel electrophoresis) or downstream applications.

Protocol 2: Two-Step Deprotection for Mixed 2'-Fluoro and 2'-OH (RNA) Oligonucleotides
  • Base Deprotection: Follow steps 1-3 from Protocol 1 using aqueous methylamine at 35°C for 30 minutes to cleave the oligonucleotide from the support and remove the exocyclic amine protecting groups.[4]

  • Drying: Transfer the supernatant to a new tube and dry completely in a vacuum concentrator.

  • 2'-Hydroxyl Deprotection:

    • Resuspend the dried pellet in a solution of triethylamine trihydrofluoride (TEA·3HF) and a suitable solvent like N-Methylpyrrolidinone (NMP) or DMSO.[5][9]

    • A typical mixture involves preparing a solution of 1.5 ml NMP, 750 µl Triethylamine, and 1 ml TEA·3HF.[9]

  • Incubation: Incubate the mixture at 65°C for 1.5 to 2.5 hours to remove the 2'-TBDMS protecting groups.[5][9][10]

  • Quenching and Precipitation:

    • Cool the reaction on ice.

    • Precipitate the deprotected oligonucleotide by adding a solution like 3M Sodium Acetate and 1-butanol.[9]

  • Washing and Drying: Wash the resulting pellet with 70% ethanol (B145695) and dry.

  • Resuspension: Resuspend the purified oligonucleotide in an appropriate RNase-free buffer.[9]

Visual Workflows

Deprotection_Workflow cluster_synthesis Synthesis cluster_deprotection Deprotection cluster_purification Purification start Synthesized 2'-F Oligo (on CPG support) cleavage Cleavage & Base Deprotection (e.g., Aqueous Methylamine) start->cleavage check_rna Contains Ribonucleotides? cleavage->check_rna desilylation 2'-OH Deprotection (e.g., TEA.3HF) check_rna->desilylation Yes drying Drying check_rna->drying No desilylation->drying purify Purification (HPLC, PAGE, etc.) drying->purify final_product Pure 2'-F Oligo purify->final_product

Caption: General workflow for deprotection of 2'-fluoro modified oligonucleotides.

Troubleshooting_Logic start Deprotection Complete issue Incomplete Deprotection Detected (e.g., via MS or HPLC) start->issue cause1 Check Reagent Age/Quality issue->cause1 Possible Cause cause2 Review Time/Temperature issue->cause2 Possible Cause cause3 Sensitive Groups Present? issue->cause3 Possible Cause solution1 Use Fresh Deprotection Reagents cause1->solution1 solution2 Increase Time/Temperature (within limits) cause2->solution2 cause3->start No solution3 Switch to Milder Conditions (e.g., UltraMILD) cause3->solution3 Yes re_treat Re-treat Oligo with Optimized Conditions solution1->re_treat solution2->re_treat solution3->re_treat re_treat->start Verify Completion

Caption: Troubleshooting logic for incomplete deprotection of oligonucleotides.

References

Technical Support Center: HPLC Analysis of Dmt-2'-f-dc(ac) Amidite Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the HPLC analysis of Dmt-2'-f-dc(ac) amidite purity.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of this compound in an HPLC chromatogram?

A1: Due to the chiral center at the phosphorus atom, this compound typically appears as a pair of closely eluting peaks, representing the two diastereomers.[1][2][3] The purity is generally calculated based on the combined area of these two peaks relative to the total peak area in the chromatogram.

Q2: What are the common impurities that can be observed during the HPLC analysis of this compound?

A2: Common impurities can originate from the synthesis process or from degradation of the amidite. These may include:

  • Hydrolysis products: The phosphoramidite (B1245037) can hydrolyze to the corresponding H-phosphonate.

  • Oxidized species (P(V) impurities): Exposure to air can lead to the oxidation of the phosphorus center.[3]

  • Impurities from synthesis: These can include incompletely protected nucleosides or by-products from the phosphitylation reaction.

  • Deamination products: Although less common under anhydrous conditions, deamination of the cytosine base can occur.

Q3: What are the recommended storage conditions for this compound to maintain its purity?

A3: To minimize degradation, this compound should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxidation. It is crucial to handle the product under anhydrous conditions.

Q4: Why is triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer commonly used in the mobile phase for phosphoramidite analysis?

A4: TEAA acts as an ion-pairing agent, which helps to improve the peak shape and resolution of the phosphoramidite diastereomers on reversed-phase columns. The triethylammonium cation interacts with the negatively charged phosphate (B84403) backbone, reducing peak tailing and improving separation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Broad or Tailing Peaks 1. Inadequate buffering or incorrect mobile phase pH.2. Column degradation or contamination.3. Secondary interactions with the stationary phase.1. Ensure the mobile phase contains an appropriate concentration of TEAA (e.g., 0.1 M) and the pH is around 7.0.2. Flush the column with a strong solvent, or replace the column if it's old or has been subjected to harsh conditions.3. The use of TEAA should minimize this, but ensure the column is well-equilibrated with the mobile phase before injection.
Unexpected Peaks in the Chromatogram 1. Sample degradation due to moisture.2. Contaminated solvent or glassware.3. Air bubbles in the system.1. Prepare fresh samples in anhydrous acetonitrile (B52724). Ensure all handling steps are performed under inert gas if possible.2. Use HPLC-grade solvents and thoroughly clean all vials and syringes.3. Degas the mobile phase and purge the HPLC system.
Poor Resolution of Diastereomers 1. Inappropriate gradient slope.2. Column is not efficient enough.3. Mobile phase composition is not optimal.1. Optimize the acetonitrile gradient. A shallower gradient can improve the separation of closely eluting peaks.2. Use a high-resolution C18 column with a smaller particle size (e.g., 3.5 µm or smaller).3. Adjust the concentration of TEAA or try a different ion-pairing agent.
Drifting Baseline 1. Column not fully equilibrated.2. Mobile phase composition changing over time.3. Detector lamp is failing.1. Equilibrate the column with the initial mobile phase for a sufficient amount of time before starting the analysis.2. Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.3. Check the detector lamp's energy and replace it if necessary.
No Peaks or Very Small Peaks 1. Injection failure.2. Sample concentration is too low.3. Detector is not set to the correct wavelength.1. Check the autosampler and syringe for proper operation. Perform a manual injection to verify.2. Prepare a more concentrated sample solution.3. Set the UV detector to a wavelength where the DMT group has strong absorbance, typically around 260 nm.

Quantitative Data Summary

Table 1: Typical Purity Specifications for this compound

Parameter Specification
Purity by RP-HPLC ≥ 98.0%
Purity by ³¹P NMR ≥ 98.0%
Total Impurities by HPLC ≤ 2.0%
Any Single Impurity by HPLC ≤ 0.7%
Water Content (Karl Fischer) ≤ 0.2%

Note: Specifications may vary slightly between suppliers.

Experimental Protocols

Reversed-Phase HPLC Method for Purity Analysis of this compound

Objective: To determine the purity of this compound and identify any related impurities using reversed-phase high-performance liquid chromatography.

Materials:

  • This compound sample

  • Anhydrous acetonitrile (HPLC grade)

  • Triethylamine (B128534) (TEA)

  • Acetic acid (glacial)

  • Deionized water (18.2 MΩ·cm)

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)[1][3]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0. To prepare 1 L, add 13.9 mL of triethylamine and 5.7 mL of glacial acetic acid to 980 mL of deionized water. Adjust the pH to 7.0 with either TEA or acetic acid.

    • Mobile Phase B: Acetonitrile.[1]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of anhydrous acetonitrile to achieve a final concentration of ~1.0 mg/mL.[3]

    • Vortex briefly to ensure complete dissolution. Prepare the sample fresh before analysis to minimize degradation.

  • HPLC Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min[3]

    • Column Temperature: Ambient or controlled at 25 °C

    • Detection Wavelength: 260 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      25 5 95
      30 5 95
      31 95 5

      | 40 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • The main product, this compound, should appear as a pair of closely eluting peaks (diastereomers).

    • Calculate the purity by dividing the sum of the areas of the two main product peaks by the total area of all peaks, and express the result as a percentage.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (A: 0.1M TEAA, pH 7.0) (B: Acetonitrile) C Equilibrate C18 Column A->C B Prepare Sample (~1 mg/mL in Acetonitrile) D Inject Sample (10 µL) B->D C->D E Run Gradient Elution D->E F UV Detection at 260 nm E->F G Integrate Chromatogram F->G H Identify Diastereomer Peaks G->H I Calculate Purity (%) H->I

Caption: HPLC analysis workflow for this compound purity.

Troubleshooting_Tree cluster_peak_shape Peak Shape Problems cluster_unexpected_peaks Unexpected Peaks cluster_resolution Resolution Issues start HPLC Issue Observed p1 Broad or Tailing Peaks? start->p1 p2 Extra Peaks Present? start->p2 p3 Poor Diastereomer Separation? start->p3 s1 Check Mobile Phase (TEAA, pH) Flush or Replace Column p1->s1 Yes s2 Prepare Fresh Sample Use Anhydrous Solvents Degas Mobile Phase p2->s2 Yes s3 Optimize Gradient Use High-Resolution Column p3->s3 Yes

References

Technical Support Center: 31P NMR for Phosphoramidite Quality Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 31P NMR to assess the quality of phosphoramidites.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the expected 31P NMR chemical shifts for a high-quality phosphoramidite (B1245037)?

A1: High-quality phosphoramidites, which are P(III) compounds, typically exhibit signals in the range of 140 ppm to 155 ppm.[1] Because the phosphorus atom in a phosphoramidite is a chiral center, you will often observe two distinct diastereomeric signals, which may sometimes overlap.[1][2]

Q2: My 31P NMR spectrum shows significant peaks outside the 140-155 ppm range. What do these represent?

A2: Peaks outside the main phosphoramidite region indicate the presence of impurities. These are generally categorized as follows:

  • P(V) Impurities: Signals appearing in the region from -25 ppm to 50 ppm are characteristic of pentavalent phosphorus (P(V)) species.[1] These are often the result of oxidation or hydrolysis of the phosphoramidite.[3] A common P(V) impurity is the corresponding H-phosphonate.[3]

  • Other P(III) Impurities: Other trivalent phosphorus impurities can appear in the region of approximately 100 to 169 ppm, distinct from the main phosphoramidite signals around 150 ppm.[2]

Q3: What is an acceptable level of P(V) impurities in a phosphoramidite sample?

A3: Generally, for high-quality phosphoramidites suitable for oligonucleotide synthesis, the level of P(V) impurities should be very low, typically less than 1%.[2] For therapeutic-grade oligonucleotides, specifications can be even tighter, with total P(III) impurities ideally being ≤ 0.5%.[4]

Q4: I am seeing a loss of coupling efficiency in my synthesis, but the initial 31P NMR of the phosphoramidite looked good. What could be the issue?

A4: A common cause for a rapid decline in coupling efficiency, even with an initially pure phosphoramidite, is the presence of residual moisture.[5] Water can hydrolyze the phosphoramidite to an H-phosphonate, which is a P(V) species and inactive in the coupling reaction.[3][5] Even if not immediately apparent in the initial NMR, trace amounts of water can cause degradation over a short period.[5]

Troubleshooting Tip: If you suspect water contamination, consider the following:

  • Ensure all solvents are anhydrous.

  • Store phosphoramidites under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Consider treating liquid phosphoramidite solutions with activated molecular sieves (3 Å) for a couple of days prior to use.[5] You can monitor the effectiveness of this treatment by acquiring a 31P NMR spectrum after treatment.[5]

Q5: How can I quantify the purity of my phosphoramidite using the 31P NMR spectrum?

A5: The purity of a phosphoramidite can be determined by integrating the signals in the 31P NMR spectrum. The purity is calculated as the percentage of the integral of the main phosphoramidite peak(s) relative to the total integral of all phosphorus-containing species in the spectrum.

Purity (%) = [Integral(Phosphoramidite Peaks) / Total Integral(All Phosphorus Peaks)] x 100

For accurate quantification, it is crucial to ensure appropriate acquisition parameters are used, such as a sufficient relaxation delay (D1), to allow for complete relaxation of all phosphorus nuclei.[2]

Q6: My baseline is noisy, and the signal-to-noise ratio is poor. How can I improve my 31P NMR spectrum?

A6: To improve the quality of your 31P NMR spectrum, you can try the following:

  • Increase the number of scans: Acquiring more scans will improve the signal-to-noise ratio. A typical starting point is 1024 scans.[2]

  • Increase the sample concentration: A higher concentration of the phosphoramidite will result in a stronger signal. A concentration of around 0.3 g/mL has been reported to be effective.[2]

  • Optimize acquisition parameters: Ensure that parameters like the acquisition time (AQ) and relaxation delay (D1) are set appropriately. For example, an AQ of 1.5 seconds and a D1 of 2.0 seconds have been used.[2]

Data Presentation

Table 1: Typical 31P NMR Chemical Shifts for Phosphoramidites and Common Impurities

SpeciesPhosphorus Oxidation StateTypical Chemical Shift Range (ppm)Notes
Phosphoramidite P(III)140 - 155Often appears as two diastereomeric signals.[1][2]
Other P(III) Impurities P(III)100 - 169 (excluding main peak)Various trivalent phosphorus byproducts.[2]
H-phosphonates & Other P(V) Species P(V)-25 - 50Result from hydrolysis or oxidation.[1][2][3]

Table 2: General Quality Specifications for Phosphoramidites by 31P NMR

ParameterSpecificationReference
Purity (Main P(III) Species) ≥ 98% - 99%[4]
Total P(V) Impurities < 1%[2]
Total Other P(III) Impurities ≤ 0.5%[4]

Experimental Protocols

Protocol 1: Sample Preparation and 31P NMR Acquisition

This protocol provides a general guideline for preparing a phosphoramidite sample and acquiring a 31P NMR spectrum.

1. Sample Preparation: a. In a clean, dry NMR tube, accurately weigh approximately 0.3 g of the phosphoramidite sample. b. Add approximately 1 mL of a suitable deuterated solvent. Anhydrous deuterated chloroform (B151607) (CDCl3) containing 1% (v/v) triethylamine (B128534) (TEA) is commonly used to prevent acidic degradation.[2] c. Cap the NMR tube and gently mix until the sample is fully dissolved.

2. NMR Spectrometer Setup and System Suitability: a. Use a system suitability solution, such as 5% phosphoric acid (H3PO4) in D2O, to reference the chemical shift to 0 ppm.[2] b. Ensure the spectrometer is properly tuned for 31P.

3. Acquisition Parameters: a. Use a proton-decoupled pulse program (e.g., zgig on Bruker instruments) to obtain sharp singlet signals.[2] b. Set the following parameters as a starting point:

  • Spectral Width (SW): ~300 ppm[2]
  • Transmitter Offset (O1): ~100 ppm (to center the region of interest)[2]
  • Acquisition Time (AQ): ~1.5 seconds[2]
  • Relaxation Delay (D1): ~2.0 seconds[2]
  • Number of Scans (NS): 1024 or higher for better signal-to-noise[2]
  • Dummy Scans (DS): 4[2]

4. Data Processing: a. Apply an exponential multiplication function (line broadening) if necessary to improve the signal-to-noise ratio. b. Fourier transform the FID. c. Phase the spectrum carefully. d. Calibrate the chemical shift axis using the reference peak (if an external reference was used) or by setting the main phosphoramidite peak to its known value. e. Integrate all phosphorus-containing signals to determine the relative percentages of the main component and impurities.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis weigh Weigh ~0.3g Phosphoramidite dissolve Dissolve in CDCl3 with 1% TEA weigh->dissolve 1 mL setup Spectrometer Setup & System Suitability dissolve->setup acquire Acquire 31P Spectrum (Proton Decoupled) setup->acquire process Fourier Transform & Phasing acquire->process integrate Integrate All P-containing Signals process->integrate calculate Calculate Purity & Impurity Levels integrate->calculate report Quality Report calculate->report degradation_pathway Amidite Phosphoramidite (P-III) ~148 ppm HPhos H-phosphonate (P-V) ~0-10 ppm Amidite->HPhos Hydrolysis (H2O) Phosphate Phosphate Diester (P-V) ~0 ppm Amidite->Phosphate Oxidation (Air/Reagents) troubleshooting_tree start Start: Review 31P NMR Spectrum q1 Are there significant peaks outside 140-155 ppm? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are peaks in the -25 to 50 ppm range? a1_yes->q2 res3 Phosphoramidite appears pure. If synthesis fails, check for trace H2O or other issues. a1_no->res3 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No res1 Indicates P(V) impurities (Oxidation/Hydrolysis). Quantify and check against specs. a2_yes->res1 res2 Indicates other P(III) impurities. Quantify and check against specs. a2_no->res2

References

Technical Support Center: Managing Phosphoramidite Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to identify, manage, and prevent phosphoramidite (B1245037) degradation during automated oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of phosphoramidite degradation? Phosphoramidite degradation is primarily caused by exposure to moisture (hydrolysis) and air (oxidation).[1][2][] They are also sensitive to heat and acidic conditions, which can accelerate decomposition.[][4][5] Even trace amounts of water or acid can lead to the rapid breakdown of the phosphoramidite, rendering it inactive for synthesis.[][4]

Q2: How should phosphoramidites be stored to ensure stability? For long-term stability, phosphoramidites should be stored as dry powders under an inert atmosphere (like argon or nitrogen) at low temperatures, typically -20°C.[1][6][7] This minimizes exposure to moisture and oxygen, which are the main drivers of degradation.[1][2]

Q3: How long can I keep phosphoramidites dissolved in acetonitrile (B52724) on the synthesizer? While convenient, storing phosphoramidites in solution on a synthesizer significantly reduces their shelf life.[1][6] The stability in solution varies by nucleoside, with the general trend being T and dC > dA >> dG.[7] Deoxyguanosine (dG) phosphoramidites are particularly prone to degradation and can show significant breakdown within a matter of days at room temperature.[6][7][8] It is recommended to use fresh solutions, especially for dG, for long or critical syntheses.

Q4: My dG phosphoramidite seems to degrade much faster than other bases. Why is that? The increased instability of dG phosphoramidites is a well-documented phenomenon.[1][6][9] Studies have shown that dG degradation can be autocatalytic, meaning the degradation products can accelerate the breakdown of the remaining dG phosphoramidite.[1][9] The type of protecting group on the guanine (B1146940) base also influences its stability.[1][8]

Q5: What are the visible signs of a degraded phosphoramidite? The most direct indicator of phosphoramidite degradation is a drop in coupling efficiency during synthesis, leading to a lower yield of the full-length oligonucleotide.[10] While visual inspection is not a reliable method for assessing purity, significant degradation may sometimes result in discoloration of the solid amidite or its solution. The most reliable methods for assessing quality are analytical, such as ³¹P NMR or HPLC.[4][11]

Q6: What is the impact of using degraded phosphoramidites in a synthesis? Using degraded phosphoramidites results in failed coupling reactions. This leads to a higher proportion of truncated sequences (N-1, N-2, etc.) and a significantly lower yield of the desired full-length oligonucleotide.[10] The primary degradation product from hydrolysis is an H-phosphonate diester, which is inactive in the standard coupling reaction.[4]

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is the most common symptom of issues related to phosphoramidite degradation. Follow this guide to diagnose and resolve the problem.

Problem Possible Cause Recommended Action
Consistently low coupling efficiency for a specific base (especially dG) Phosphoramidite Degradation: The phosphoramidite, particularly dG, is inherently less stable and may have degraded in solution on the synthesizer.[6][7]1. Discard the phosphoramidite solution currently on the synthesizer. 2. Dissolve a fresh aliquot from a properly stored, solid stock. 3. For critical syntheses, consider performing a quality check on the amidite before use (See Protocol 1 ).
Sudden drop in coupling efficiency across all bases Reagent Contamination: The acetonitrile (diluent) or activator solution may be contaminated with water.[][12]1. Replace the acetonitrile bottle with a fresh, sealed bottle of anhydrous grade (<25 ppm water).[12] 2. Prepare a fresh solution of the activator. 3. Purge the delivery lines to ensure all old reagent is flushed from the system.
Gradual decline in synthesis yield over time Slow Degradation/System-wide Moisture: Gradual moisture ingress into reagents or synthesizer lines.1. Check all solvent and reagent bottle septa for punctures and ensure a tight seal. 2. Verify the integrity of the inert gas supply to the synthesizer. 3. Perform a system-wide flush and replace all reagents with fresh stock.
Low coupling efficiency persists after replacing reagents Synthesizer Fluidics Issue: Blockage or malfunction in the delivery lines for the phosphoramidite or activator.1. Run the synthesizer's built-in diagnostic and cleaning protocols. 2. Manually check the flow from the specific reagent lines to ensure proper delivery volumes. 3. Contact the synthesizer manufacturer for technical support if the issue cannot be resolved.

Key Data Summary

Table 1: Relative Stability of Deoxynucleoside Phosphoramidites in Acetonitrile Solution

Nucleoside PhosphoramiditeRelative StabilityObserved Purity Reduction (after 5 weeks at room temp)Reference
Thymidine (T) Highest~2%[7]
Deoxycytidine (dC) High~2%[7]
Deoxyadenosine (dA) Medium~6%[7]
Deoxyguanosine (dG) Low~39%[7]

Table 2: Common Phosphoramidite Impurities and Their Analytical Signatures

ImpurityCause of FormationAnalytical Detection MethodCharacteristic SignalReference
H-Phosphonate Diester Hydrolysis (reaction with water)³¹P NMR SpectroscopyTwo peaks at approximately 8 ppm and 10 ppm[4]
Phosphite (B83602) Triester Impurity from synthesis³¹P NMR SpectroscopyPeak at approximately 138-140 ppm[4]
Oxidized Amidite (Phosphoramidate) Oxidation (reaction with air/oxygen)LC-MSMass increase of ~16 Da[11]
"Reverse" Amidite (3'-DMT) Impurity from synthesisRP-HPLCResolvable peak distinct from the main product diastereomers[13]

Experimental Protocols

Protocol 1: Rapid Quality Control of Phosphoramidites by ³¹P NMR Spectroscopy

Objective: To qualitatively assess the purity of a phosphoramidite and detect common degradation byproducts like H-phosphonates.

Methodology:

  • Sample Preparation: In a dry environment (e.g., a glove box), accurately weigh 10-15 mg of the phosphoramidite powder into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of anhydrous deuterated acetonitrile (CD₃CN) to the NMR tube and cap it securely. Gently agitate to dissolve the solid completely.

  • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. A relatively short acquisition time with a sufficient number of scans is usually adequate.

  • Data Analysis:

    • Intact Phosphoramidite: Look for a pair of sharp peaks (representing the two diastereomers at the chiral phosphorus center) around 149 ppm .[4]

    • Hydrolysis Product (H-Phosphonate): Check for the presence of peaks in the region of 8-10 ppm .[4] The presence of significant peaks here indicates water damage.

    • Other Impurities: Note any other significant peaks, such as phosphite triesters around 138-140 ppm.[4] A clean spectrum should be dominated by the peaks at ~149 ppm.

Protocol 2: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

Objective: To quantify the purity of a phosphoramidite raw material and separate it from synthesis-related impurities.

Methodology:

  • Sample Preparation: Prepare a stock solution of the phosphoramidite at a concentration of 1.0 mg/mL in anhydrous acetonitrile.[14]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[14]

    • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.[14]

    • Mobile Phase B: Acetonitrile.[14]

    • Flow Rate: 1.0 mL/min.[14]

    • Gradient: Develop a suitable gradient to resolve the main peaks from any impurities (a typical starting point is a linear gradient from 50% B to 100% B over 20-30 minutes).

    • Detection: UV detector at 260 nm (or the λₘₐₓ of the specific nucleobase).

  • Data Analysis:

    • An intact phosphoramidite will typically elute as two major, closely-spaced peaks, which represent the two diastereomers.[14]

    • Calculate purity by integrating the area of the two main peaks and dividing by the total area of all peaks in the chromatogram. High-quality phosphoramidites should exhibit a purity of ≥99.0%.[14]

Visualizations

Troubleshooting Workflow for Low Coupling Efficiency

G start Start: Low Coupling Efficiency Observed check_amidite Is the phosphoramidite solution fresh? (Especially dG) start->check_amidite check_solvents Are diluent (ACN) and activator fresh and anhydrous? check_amidite->check_solvents Yes replace_amidite Action: Replace with freshly prepared phosphoramidite solution. check_amidite->replace_amidite No check_system Run synthesizer fluidics diagnostics. Are reagent deliveries correct? check_solvents->check_system Yes replace_solvents Action: Replace ACN and activator with fresh, anhydrous stock. check_solvents->replace_solvents No service_system Action: Clean lines and/or contact manufacturer for service. check_system->service_system No investigate_further Problem Persists: Investigate sequence-specific issues or solid support. check_system->investigate_further Yes synthesis_ok Problem Resolved: Continue Synthesis replace_amidite->synthesis_ok replace_solvents->synthesis_ok service_system->synthesis_ok

Caption: A logical workflow for troubleshooting low coupling efficiency.

Primary Degradation Pathways of Phosphoramidites

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway amidite1 Nucleoside Phosphoramidite (P-III, Reactive) h_phosphonate H-Phosphonate Diester (P-III, Unreactive in Coupling) amidite1->h_phosphonate Acid catalyst accelerates h2o + H₂O (Moisture) h2o->amidite1 amidite2 Nucleoside Phosphoramidite (P-III, Reactive) phosphoramidate Phosphoramidate (P-V, Unreactive) amidite2->phosphoramidate o2 + [O] (e.g., Air) o2->amidite2

Caption: The two main chemical pathways for phosphoramidite degradation.

References

Validation & Comparative

A Comparative Guide to 2'-Modified Phosphoramidites: Spotlight on DMT-2'-F-dC(Ac) Amidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of oligonucleotide therapeutics, the chemical modification of nucleic acids is paramount to enhancing their efficacy, stability, and safety. Among the various modifications, those at the 2'-position of the ribose sugar have proven to be particularly impactful. This guide provides an objective comparison of DMT-2'-F-dC(Ac) amidite with other common 2'-modified phosphoramidites, supported by experimental data and detailed protocols to aid researchers in the selection of optimal building blocks for their therapeutic candidates.

Introduction to 2'-Modified Phosphoramidites

Standard, unmodified oligonucleotides are susceptible to rapid degradation by nucleases and can exhibit suboptimal binding affinity to their target sequences. Chemical modifications are introduced to overcome these limitations. Modifications at the 2'-position of the ribose are particularly effective as they can modulate the sugar pucker, influencing the overall helical geometry of the oligonucleotide duplex and its interaction with proteins and nucleases. This guide focuses on three key second-generation 2'-modifications: 2'-Fluoro (2'-F), 2'-O-Methyl (2'-OMe), and 2'-O-Methoxyethyl (2'-MOE).

This compound is a phosphoramidite (B1245037) building block used in solid-phase oligonucleotide synthesis to introduce a 2'-fluoro modification at a deoxycytidine residue. The 5'-dimethoxytrityl (DMT) group allows for controlled, stepwise synthesis, while the N-acetyl (Ac) group protects the exocyclic amine of cytosine.

Comparative Performance Data

The choice of a 2'-modification significantly impacts the key biophysical properties of an oligonucleotide. The following tables summarize the quantitative effects of 2'-F, 2'-OMe, and 2'-MOE modifications on thermal stability, nuclease resistance, and binding affinity.

Table 1: Thermal Stability (Melting Temperature, Tm)

An increase in the melting temperature (Tm) of an oligonucleotide duplex indicates enhanced thermal stability and binding affinity. The data below showcases the change in Tm per modification.

ModificationΔTm per Modification (°C)Reference
2'-Fluoro (2'-F) +1.8 to +2.5[1][2]
2'-O-Methyl (2'-OMe) Generally increases Tm; Me-S-ODN·RNA > DNA·RNA[3]
2'-O-Methoxyethyl (2'-MOE) +0.9 to +1.6[1]

Note: The exact ΔTm can vary depending on the sequence context, the number of modifications, and the nature of the complementary strand (DNA or RNA).

Table 2: Nuclease Resistance

Enhanced resistance to nuclease degradation is crucial for the in vivo efficacy of therapeutic oligonucleotides. The following table compares the stability of modified oligonucleotides in serum.

ModificationHalf-life (t1/2) in SerumReference
Unmodified siRNA < 4 hours (complete degradation)[4]
2'-Fluoro (2'-F) modified siRNA > 24 hours[4]
2'-O-Methyl (2'-OMe) modified S-ODN > 72 hours[3]
2'-O-Methoxyethyl (2'-MOE) Significantly increased nuclease resistance[1]
Table 3: Binding Affinity and In Vitro Activity
ModificationIn Vitro Activity (IC50)Reference
Unmodified siRNA 0.95 nM[5]
2'-Fluoro (2'-F) modified siRNA 0.50 nM (approximately 2-fold more potent)[5]
2'-O-Methyl (2'-OMe) Effective in reducing target protein levels[3]
2'-O-Methoxyethyl (2'-MOE) Enables high potency and long tissue half-lives[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections provide protocols for key experiments cited in this guide.

Solid-Phase Oligonucleotide Synthesis using Phosphoramidite Chemistry

This protocol outlines the fundamental steps for synthesizing oligonucleotides on a solid support.

1. Preparation of the Solid Support:

  • The synthesis begins with the first nucleoside pre-attached to a solid support, typically controlled pore glass (CPG), via its 3'-hydroxyl group. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group.

2. Synthesis Cycle: The cycle consists of four main steps and is repeated for each nucleotide addition in the 3' to 5' direction.

a. Detritylation:

  • The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. This exposes the 5'-hydroxyl for the subsequent coupling reaction.

b. Coupling:

  • The next phosphoramidite monomer (e.g., this compound), dissolved in an anhydrous solvent like acetonitrile, is activated by a catalyst, such as 5-(ethylthio)-1H-tetrazole (ETT).
  • The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.

c. Capping:

  • To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are blocked by acetylation using a capping reagent, typically a mixture of acetic anhydride (B1165640) and N-methylimidazole.

d. Oxidation:

  • The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate (B84403) triester using an oxidizing agent, such as an iodine solution in a mixture of tetrahydrofuran, pyridine, and water.

3. Cleavage and Deprotection:

  • After the final synthesis cycle, the terminal 5'-DMT group is typically removed (DMT-off synthesis) or left on for purification purposes (DMT-on synthesis).

  • The oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed by treatment with a strong base, such as concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

4. Purification:

  • The final oligonucleotide product is purified from shorter failure sequences and other impurities using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Nuclease Resistance Assay (Serum Stability)

This protocol assesses the stability of oligonucleotides in the presence of nucleases found in serum.

1. Oligonucleotide Preparation:

  • Prepare stock solutions of the modified and unmodified oligonucleotides in nuclease-free water.

2. Incubation with Serum:

  • Incubate the oligonucleotides at a final concentration of 1-5 µM in a solution containing 90% fetal bovine serum (FBS) or human serum at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

3. Sample Analysis:

  • At each time point, quench the nuclease activity by adding a stop solution (e.g., formamide (B127407) loading buffer with EDTA).

  • Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).

4. Visualization and Quantification:

  • Stain the gel with a fluorescent dye (e.g., SYBR Gold or GelRed) and visualize the bands under UV light.

  • Quantify the intensity of the full-length oligonucleotide band at each time point using densitometry software.

  • Calculate the half-life (t1/2) of the oligonucleotide by plotting the percentage of intact oligonucleotide versus time.

Binding Affinity Assay (Surface Plasmon Resonance - SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte.

1. Sensor Chip Preparation:

  • Select a suitable sensor chip (e.g., a streptavidin-coated chip for biotinylated oligonucleotides).

  • Immobilize the ligand (e.g., a biotinylated target RNA or DNA) onto the sensor chip surface.

2. Analyte Preparation:

  • Prepare a series of dilutions of the analyte (the modified oligonucleotide) in a suitable running buffer (e.g., HBS-EP buffer).

3. Binding Measurement:

  • Inject the different concentrations of the analyte over the sensor chip surface at a constant flow rate.

  • Monitor the change in the refractive index at the surface, which is proportional to the amount of analyte binding to the immobilized ligand. This generates a sensorgram showing the association and dissociation phases.

4. Data Analysis:

  • Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

  • From the fitted curves, determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). A lower Kd value indicates higher binding affinity.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of modified phosphoramidites.

G General Structure of a 2'-Modified Phosphoramidite Amidite 5'-DMT Protected Nucleobase Sugar 2'-R 3'-Phosphoramidite (P(N(iPr)2)OCE)

Structure of a 2'-Modified Phosphoramidite.

G Solid-Phase Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Detritylation->Coupling Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Detritylation Next Cycle G Workflow for Comparing Modified Oligonucleotides cluster_synthesis Oligonucleotide Synthesis cluster_analysis Biophysical & Functional Analysis Synth_Unmod Unmodified Oligo Tm_Analysis Thermal Stability (Tm) Synth_Unmod->Tm_Analysis Nuclease_Assay Nuclease Resistance Synth_Unmod->Nuclease_Assay Binding_Assay Binding Affinity (SPR) Synth_Unmod->Binding_Assay InVitro_Activity In Vitro Activity (IC50) Synth_Unmod->InVitro_Activity Synth_2F 2'-F Modified Oligo Synth_2F->Tm_Analysis Synth_2F->Nuclease_Assay Synth_2F->Binding_Assay Synth_2F->InVitro_Activity Synth_2OMe 2'-OMe Modified Oligo Synth_2OMe->Tm_Analysis Synth_2OMe->Nuclease_Assay Synth_2OMe->Binding_Assay Synth_2OMe->InVitro_Activity Synth_2MOE 2'-MOE Modified Oligo Synth_2MOE->Tm_Analysis Synth_2MOE->Nuclease_Assay Synth_2MOE->Binding_Assay Synth_2MOE->InVitro_Activity Comparison Comparative Analysis Tm_Analysis->Comparison Nuclease_Assay->Comparison Binding_Assay->Comparison InVitro_Activity->Comparison

References

A Head-to-Head Comparison: 2'-Fluoro vs. 2'-O-Methyl Modified Oligonucleotides in Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of chemical modifications is paramount in the design of oligonucleotide therapeutics. Among the most pivotal second-generation modifications are the 2'-fluoro (2'-F) and 2'-O-methyl (2'-OMe) substitutions of the ribose sugar. These modifications are instrumental in enhancing the drug-like properties of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), primarily by increasing their binding affinity to target RNA and improving their resistance to nuclease degradation. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational design of next-generation nucleic acid-based therapies.

Key Performance Characteristics at a Glance

Both 2'-F and 2'-OMe modifications significantly improve upon the characteristics of unmodified RNA oligonucleotides. However, they exhibit distinct profiles in terms of thermodynamic stability, resistance to enzymatic degradation, and in vivo activity. The choice between these modifications is often context-dependent, factoring in the specific application, delivery method, and desired therapeutic window.

Data Presentation: Quantitative Comparison
Property2'-Fluoro (2'-F) Modification2'-O-Methyl (2'-OMe) ModificationUnmodified RNASource(s)
Thermal Stability (ΔTm per modification) +1.8 to +2.5 °C+0.9 to +1.7 °CBaseline[1][2]
Nuclease Resistance (Serum Half-life) >24 hours (siRNA with 2'-F pyrimidines)Highly stable, little degradation after prolonged incubation (fully modified aptamer)<4 hours (unmodified siRNA)[3][4]
In Vitro Potency (IC50 for Factor VII siRNA) ~0.50 nMNot as potent as 2'-F in this specific study~0.95 nM[3]
In Vivo Potency (Factor VII silencing in mice) Approximately 2-fold more potent than unmodified siRNATolerated on the sense strand, but not the antisense strand in this specific studyBaseline[3]
Toxicity Profile Can be associated with hepatotoxicity in ASO gapmers, potentially due to increased protein bindingGenerally well-tolerated; reduced non-specific protein binding compared to phosphorothioate-only oligosCan trigger immune responses[5][6][7]

Delving into the Experimental Evidence

The data presented above is a synthesis of findings from multiple studies. Below are detailed methodologies for key experiments that form the basis of these comparisons.

Experimental Protocol 1: Nuclease Resistance Assay in Serum

This protocol outlines a method to assess the stability of modified oligonucleotides in the presence of nucleases found in serum.

Materials:

  • Modified (2'-F or 2'-OMe) and unmodified control oligonucleotides.

  • Fetal Bovine Serum (FBS) or human serum.

  • Nuclease-free water.

  • 10x Annealing Buffer (e.g., 100 mM Tris, pH 7.5, 1 M NaCl, 10 mM EDTA).

  • 2x RNA Loading Dye (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA).

  • 15% Polyacrylamide/7M Urea Gel (or glycerol-tolerant gel).

  • 1x TBE Buffer.

  • Nucleic acid stain (e.g., SYBR Gold).

  • Gel imaging system.

Procedure:

  • Oligonucleotide Preparation: Resuspend single-stranded oligonucleotides in nuclease-free water to a stock concentration of 200 µM. For duplexes, combine equimolar amounts of the sense and antisense strands with 10x annealing buffer, heat at 95°C for 5 minutes, and then allow to cool slowly to room temperature.

  • Serum Incubation: In a microcentrifuge tube, prepare a reaction mixture containing 50 pmol of the oligonucleotide duplex and 50% FBS in a final volume of 10 µL.

  • Time Course: Incubate the reactions at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and immediately stop the degradation by adding an equal volume of 2x RNA loading dye and freezing at -20°C.

  • Gel Electrophoresis: Denature the samples by heating at 70°C for 5 minutes, then place on ice. Load the samples onto a 15% denaturing polyacrylamide gel. Run the gel in 1x TBE buffer at a constant voltage.

  • Visualization and Analysis: After electrophoresis, stain the gel with a nucleic acid stain. Visualize the bands using a gel imaging system. The intensity of the full-length oligonucleotide band at each time point is quantified to determine the rate of degradation and the half-life.[8]

Experimental Protocol 2: Thermal Melting (Tm) Analysis

This protocol describes how to determine the melting temperature (Tm) of an oligonucleotide duplex, which is a measure of its thermal stability.

Materials:

  • Annealed oligonucleotide duplexes (as prepared above).

  • Melting buffer (e.g., 10 mM Sodium Phosphate, 150 mM NaCl, pH 7.0).

  • UV-Vis spectrophotometer with a Peltier temperature controller.

  • Quartz cuvettes.

Procedure:

  • Sample Preparation: Dilute the annealed oligonucleotide duplex in the melting buffer to a final concentration that gives an initial absorbance at 260 nm (A260) between 0.2 and 1.0 at room temperature.

  • Instrument Setup: Place the cuvettes in the spectrophotometer and allow the temperature to equilibrate at the starting temperature (e.g., 20°C).

  • Melting Curve Acquisition: Program the instrument to increase the temperature at a controlled rate (e.g., 1°C/minute) from the starting temperature to a final temperature where the duplex is fully denatured (e.g., 95°C). Record the A260 at regular temperature intervals (e.g., every 0.5°C or 1°C).

  • Data Analysis: Plot the A260 as a function of temperature to generate a melting curve. The Tm is the temperature at which 50% of the duplex has dissociated into single strands. This is typically determined by finding the maximum of the first derivative of the melting curve.[9][10]

Visualizing the Context: Workflows and Pathways

Understanding the experimental and biological context in which these modified oligonucleotides are used is crucial for their effective application.

experimental_workflow cluster_design 1. Design & Synthesis cluster_invitro 2. In Vitro Evaluation cluster_biophysical 3. Biophysical Characterization cluster_invivo 4. In Vivo Studies a Target Selection b Oligo Design (ASO/siRNA) a->b c Synthesis with 2'-F or 2'-OMe b->c d Cell Culture c->d h Thermal Stability (Tm) c->h i Nuclease Resistance Assay c->i e Transfection/Delivery d->e f Gene Expression Analysis (RT-qPCR, Western Blot) e->f g Toxicity Assessment e->g j Animal Model f->j k Systemic/Local Administration j->k l Efficacy & PK/PD Analysis k->l m Toxicology k->m

Caption: A typical experimental workflow for the development and evaluation of modified oligonucleotides.

ASO_siRNA_Mechanisms cluster_aso Antisense Oligonucleotide (ASO) Pathway cluster_sirna siRNA (RNAi) Pathway cluster_outcome Therapeutic Outcome ASO 2'-F or 2'-OMe Modified ASO (Gapmer) mRNA_ASO ASO:mRNA Heteroduplex ASO->mRNA_ASO Hybridization RNaseH RNase H1 mRNA_ASO->RNaseH Recruitment Cleavage_ASO mRNA Cleavage RNaseH->Cleavage_ASO Catalysis Outcome Reduced Protein Expression Cleavage_ASO->Outcome siRNA 2'-F or 2'-OMe Modified siRNA RISC_loading RISC Loading siRNA->RISC_loading RISC_active Activated RISC RISC_loading->RISC_active Strand Separation mRNA_siRNA RISC:mRNA Complex RISC_active->mRNA_siRNA Target Recognition Cleavage_siRNA mRNA Cleavage mRNA_siRNA->Cleavage_siRNA Slicer Activity Cleavage_siRNA->Outcome

References

A Researcher's Guide to Evaluating DMT-2'-F-dC(Ac) Amidite Performance from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the quality of phosphoramidite (B1245037) building blocks is paramount. The performance of DMT-2'-F-dC(Ac) amidite, a key reagent for introducing 2'-fluoro modifications, can vary between suppliers, impacting coupling efficiency, final oligonucleotide purity, and overall yield. While direct, publicly available head-to-head comparative studies are scarce, this guide provides a framework for an objective in-house evaluation of this compound from various manufacturers.

This guide outlines the key performance indicators to assess, provides detailed experimental protocols for a comparative analysis, and presents a logical workflow for making an informed decision on the most suitable supplier for your research needs.

Key Performance Indicators and Supplier Specifications

The initial assessment of a phosphoramidite begins with the supplier's specifications. While not a substitute for in-house validation, these provide a baseline for quality. Key parameters include purity, which is typically determined by High-Performance Liquid Chromatography (HPLC) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes publicly available specifications from several suppliers for this compound.

Table 1: Comparison of Supplier Specifications for this compound

SpecificationLGC, Biosearch TechnologiesHongeneSyd LabsSigma-Aldrich (Merck)
Purity (by HPLC) Not specified≥98.0%[1][2]≥99.0%[3]Not specified
Purity (by ³¹P NMR) Not specifiedNot specified≥99.0%[3]≥99%
Appearance Not specifiedWhite powder[1][2]White to off-white powder[3]White to off-white powder
Storage Condition -10 to -30°C[4]-20°C[1][2]-20±5℃[3]Not specified
Moisture Content Not specified≤0.20% w/w (Karl Fischer)[1]Not specified≤0.3% (Karl Fischer)
CAS Number Not specified159414-99-0[1][2]159414-99-0[3]159414-99-0

Note: This data is compiled from publicly available information on supplier websites and may be subject to change. It is recommended to obtain the most current certificate of analysis for any product.

Experimental Design for Performance Comparison

To rigorously compare the performance of this compound from different suppliers, a series of controlled experiments should be conducted. The following workflow provides a comprehensive approach to this evaluation.

G cluster_0 Phase 1: Amidite Quality Control cluster_1 Phase 2: Oligonucleotide Synthesis cluster_2 Phase 3: Product Analysis & Comparison A Receive Amidite from Suppliers A, B, C B ³¹P NMR Analysis (Purity & Impurity Profile) A->B C Stability Test (³¹P NMR over time in solution) B->C D Synthesize Standard Test Oligo (e.g., a 20-mer with multiple 'F-dC' insertions) C->D E Monitor Trityl Cation Release (Estimate Coupling Efficiency) D->E F Cleavage and Deprotection E->F G RP-HPLC Analysis (Purity of Crude Oligo) F->G H LC-MS Analysis (Identity Confirmation & Impurity ID) F->H I Final Performance Evaluation G->I H->I

Caption: Experimental workflow for comparing phosphoramidite performance.

Detailed Experimental Protocols

Phosphoramidite Purity and Stability by ³¹P NMR Spectroscopy

Objective: To assess the initial purity of the this compound from each supplier and its stability in solution over time.

Materials:

Protocol:

  • Prepare a solution of each phosphoramidite sample in anhydrous acetonitrile at the same concentration used on the DNA synthesizer (e.g., 0.1 M).

  • For initial purity, immediately take an aliquot of the freshly prepared solution, evaporate the acetonitrile, and redissolve in CDCl₃ for analysis.

  • Acquire a ³¹P NMR spectrum. The phosphoramidite should appear as two signals around 150 ppm, corresponding to the two diastereomers.[5]

  • Integrate the signals corresponding to the phosphoramidite and any impurity signals. P(V) impurities will typically appear between -10 and 20 ppm, while H-phosphonates will be near 0 ppm. Calculate the purity as the percentage of the desired phosphoramidite signals relative to all phosphorus-containing species.

  • For the stability test, store the remaining phosphoramidite solutions in anhydrous acetonitrile under an inert atmosphere (e.g., argon) at room temperature to simulate on-synthesizer conditions.[5]

  • Acquire ³¹P NMR spectra at regular intervals (e.g., 24, 48, 72 hours).

  • Quantify the percentage of degradation over time by comparing the integration of the phosphoramidite signals to the degradation product signals.[5]

Oligonucleotide Synthesis and Coupling Efficiency Monitoring

Objective: To synthesize a standardized oligonucleotide sequence using amidites from each supplier and to compare their average coupling efficiency.

Materials:

  • DNA synthesizer.

  • Controlled Pore Glass (CPG) solid support.

  • Standard DNA phosphoramidites (dA, dG, T).

  • This compound solutions from each supplier.

  • All necessary synthesis reagents (activator, capping, oxidation, deblocking solutions).

Protocol:

  • Design a test oligonucleotide sequence, for example, a 20-mer containing at least four 2'-F-dC residues. A mixed sequence is preferable to identify any sequence-dependent effects.

  • For each supplier's amidite, perform a separate synthesis of the test oligonucleotide on the same scale.

  • Ensure all other synthesis conditions (reagents, cycle times, etc.) are identical for all runs. A recommended coupling time for 2'-fluoro amidites is 3 minutes.[4]

  • During each synthesis, monitor the color intensity of the trityl cation released during the deblocking step. The synthesizer's conductivity or UV absorbance monitoring can provide a quantitative measure of the trityl release.

  • Calculate the stepwise and average coupling efficiencies for each synthesis based on the trityl yield data.

The standard phosphoramidite cycle is a four-step process that is repeated to build the oligonucleotide chain.

G Deblock 1. Deblocking (Removal of DMT group) Coupling 2. Coupling (Amidite addition) Deblock->Coupling Free 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Chain extended Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Failed sequences blocked Oxidation->Deblock Stable phosphate (B84403) triester

Caption: The four-step phosphoramidite synthesis cycle.

Crude Oligonucleotide Purity Analysis by RP-HPLC and LC-MS

Objective: To assess the purity of the final crude oligonucleotide product and confirm its identity.

Materials:

  • Ammonium hydroxide (B78521) or a suitable deprotection solution like AMA (Ammonium hydroxide/methylamine).[4][6]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a suitable column (e.g., C18).

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Mobile phase buffers (e.g., triethylammonium (B8662869) acetate (B1210297) (TEAA) and acetonitrile, or triethylamine (B128534) and hexafluoroisopropanol (HFIP) for LC-MS compatibility).[7]

Protocol:

  • After synthesis, cleave the oligonucleotide from the solid support and deprotect it using a standard protocol. For 2'-F modified oligos, AMA can be used at room temperature for 2 hours.[4]

  • Lyophilize the crude oligonucleotide samples.

  • Dissolve the samples in an appropriate buffer for analysis.

  • Inject equal amounts of each sample into the RP-HPLC system. Separate the full-length product from failure sequences (e.g., n-1, n-2).

  • Calculate the purity of the crude product by integrating the peak area of the full-length oligonucleotide relative to the total area of all oligonucleotide-related peaks.[5]

  • Inject the samples into the LC-MS system to confirm the mass of the full-length product.[5] This will verify the correct incorporation of the 2'-F-dC(Ac) amidite and help in identifying any modifications or impurities. 2'-fluoro modifications are known to stabilize oligonucleotides against fragmentation during some mass spectrometry analyses.[8][9]

Data Presentation and Interpretation

All quantitative data from these experiments should be compiled into clear, structured tables to facilitate a direct comparison between suppliers.

Table 2: Amidite Quality Control Data

SupplierInitial ³¹P NMR Purity (%)Purity after 48h in Solution (%)Key Impurities Observed
Supplier A
Supplier B
Supplier C

Table 3: Oligonucleotide Synthesis and Purity Data

SupplierAverage Coupling Efficiency (%)Crude Purity by HPLC (%)Expected Mass (Da)Observed Mass (Da)
Supplier A
Supplier B
Supplier C

By systematically evaluating the initial purity and stability of the phosphoramidite, its performance in solid-phase synthesis, and the quality of the final oligonucleotide product, researchers can objectively determine which supplier's this compound offers the best performance and value for their specific application. This structured approach ensures a reliable and reproducible supply of high-quality modified oligonucleotides for research and therapeutic development.

References

A Researcher's Guide to Purity in Commercially Available 2'-F-dC Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of phosphoramidites is a critical determinant of success in oligonucleotide synthesis. This guide provides an objective comparison of the analytical methods used to assess the purity of commercially available 2'-deoxy-2'-fluorocytidine (B130037) (2'-F-dC) phosphoramidites, supported by experimental data and detailed protocols.

The quality of phosphoramidites, the chemical building blocks for DNA and RNA synthesis, directly impacts the yield and purity of the final oligonucleotide product. Impurities in these starting materials can lead to the incorporation of incorrect bases, deletions, or other modifications, compromising the integrity and function of the synthesized oligonucleotides. This is particularly crucial in the development of therapeutic oligonucleotides, where stringent purity standards are paramount.[1][2]

Understanding Phosphoramidite (B1245037) Purity: Key Analytical Techniques

Several analytical techniques are employed to determine the purity of phosphoramidites. The most common and powerful methods include High-Performance Liquid Chromatography (HPLC), Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • High-Performance Liquid Chromatography (HPLC): This technique separates the phosphoramidite from its impurities based on their physicochemical properties, allowing for quantification of the main component and any contaminants. Reversed-phase HPLC (RP-HPLC) is a commonly used method for this purpose.

  • Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR): As each phosphoramidite contains a phosphorus atom, ³¹P NMR is a highly specific method for assessing purity. It can distinguish the desired phosphoramidite from phosphorus-containing impurities, such as oxidized phosphoramidites (P(V) species).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass detection of mass spectrometry. It is invaluable for identifying and characterizing unknown impurities by providing information on their molecular weight.[3]

Representative Purity Comparison of 2'-F-dC Phosphoramidites

While direct, head-to-head comparative studies of all commercially available 2'-F-dC phosphoramidites are not publicly available, data from certificates of analysis and published studies provide insights into typical purity levels and impurity profiles. The following table summarizes representative data for 2'-F-dC phosphoramidites from various suppliers, illustrating the key quality attributes to consider.

SupplierProduct NamePurity by HPLC (%)Purity by ³¹P NMR (%)Key Impurity Specifications
Supplier A (Example) DMT-2'-F-Ac-dC-CE-Phosphoramidite≥99.0≥99.0Any single critical impurity ≤ 0.15%; Total critical impurities ≤ 0.3%[4]
Supplier B (Example) 2'-F-Bz-dC Phosphoramidite98.03Not specifiedNot specified[5]
Supplier C (Example) 2'-F-dC(Ac) Phosphoramidite≥99%Not specifiedWater content ≤0.3%[6]
Supplier D (Example) DMT-2′Fluoro-dC(ac) Phosphoramidite99%Not specifiedNot specified

Note: The data presented is based on information available in public documents and may vary between batches. It is crucial to obtain a lot-specific Certificate of Analysis for any phosphoramidite.

A study by Thermo Fisher Scientific on a similar 2'-fluoro-modified phosphoramidite from four different vendors (unnamed) highlighted that while all samples exceeded the specified purity of 98%, their impurity profiles differed.[3] This underscores the importance of in-depth analysis beyond a simple purity percentage.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of phosphoramidite purity.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for the analysis of phosphoramidite purity by RP-HPLC.

  • Instrumentation: A UHPLC system with a diode array detector.[3]

  • Column: Accucore C18 column (2.1 x 100 mm, 2.6 µm).[7]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[7]

  • Mobile Phase B: Acetonitrile (B52724).[7]

  • Gradient: A linear gradient is typically used, for example, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • UV Detection: 260 nm.

  • Sample Preparation: Dissolve the phosphoramidite sample in anhydrous acetonitrile at a concentration of 1.0 mg/mL.[7]

Purity Assessment by ³¹P Nuclear Magnetic Resonance (³¹P NMR)

This protocol outlines a general procedure for acquiring ³¹P NMR spectra of phosphoramidites.

  • Instrumentation: An NMR spectrometer with a phosphorus probe.

  • Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN) in an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ³¹P NMR experiment.

    • Relaxation Delay: A sufficient delay (e.g., 5-10 seconds) should be used to ensure accurate quantification.

    • Number of Scans: Signal averaging is typically required to obtain a good signal-to-noise ratio.

  • Data Analysis: The purity is determined by integrating the signal of the main phosphoramidite diastereomers (typically appearing as two peaks around 148-150 ppm) and comparing it to the integration of any impurity signals (e.g., P(V) species which appear at different chemical shifts).

Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol describes a typical LC-MS method for the identification and characterization of phosphoramidite impurities.

  • Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).[3]

  • LC Conditions: The same LC conditions as described for HPLC purity analysis can be used.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.

    • Mass Range: A wide mass range should be scanned to detect potential impurities with different molecular weights.

    • Resolution: High resolution is crucial for accurate mass determination and elemental composition prediction.

  • Data Analysis: The detected masses are used to propose elemental compositions for the impurities. Fragmentation data (MS/MS) can be acquired to further elucidate the structure of the impurities.[7]

Visualizing Key Processes

To better understand the context of phosphoramidite purity, the following diagrams illustrate the oligonucleotide synthesis cycle and a typical analytical workflow for purity assessment.

Oligonucleotide_Synthesis_Cycle Detritylation 1. Detritylation (DMT group removal) Coupling 2. Coupling (Phosphoramidite addition) Detritylation->Coupling Capping 3. Capping (Blocking unreacted ends) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Detritylation Next Cycle Cleavage Cleavage & Deprotection Oxidation->Cleavage Final Cycle Oligo Purified Oligonucleotide Cleavage->Oligo

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Purity_Analysis_Workflow Sample 2'-F-dC Phosphoramidite Sample HPLC HPLC Analysis (Purity Quantification) Sample->HPLC NMR ³¹P NMR Analysis (Purity & P(V) Impurities) Sample->NMR LCMS LC-MS Analysis (Impurity Identification) Sample->LCMS Data Data Integration & Purity Assessment HPLC->Data NMR->Data LCMS->Data Report Certificate of Analysis Data->Report

Caption: Analytical workflow for phosphoramidite purity assessment.

References

A Comparative Guide to Oligonucleotides Synthesized with Dmt-2'-f-dc(ac) Amidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the chemical modification of oligonucleotides is paramount for enhancing therapeutic potential. The introduction of modifications such as 2'-fluoro (2'-F) substitutions can dramatically improve an oligonucleotide's stability, binding affinity, and in vivo performance. This guide provides a detailed characterization of oligonucleotides synthesized using N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine-3'-CE-phosphoramidite, or Dmt-2'-f-dc(ac) amidite. It offers an objective comparison with other common modifications, supported by experimental data and detailed protocols.

Performance Characterization of 2'-Fluoro Modified Oligonucleotides

Incorporating 2'-fluoro-deoxycytidine (2'-f-dc) into an oligonucleotide imparts several advantageous properties. The fluorine atom at the 2' position of the ribose sugar is small and highly electronegative, which locks the sugar into an RNA-like C3'-endo conformation. This pre-organization enhances binding to complementary RNA targets.

Key performance characteristics include:

  • Increased Binding Affinity: The 2'-F modification significantly increases the thermal stability (Tm) of duplexes formed with target RNA.[1] This enhancement is typically in the range of +1.3°C to +2.5°C per modification.[1][2][3] This high affinity translates to improved potency for antisense and RNAi applications.

  • Enhanced Nuclease Resistance: The 2'-F group provides steric hindrance and alters the sugar-phosphate backbone, rendering the oligonucleotide more resistant to degradation by cellular nucleases compared to unmodified DNA or RNA.[4][5] This property is crucial for increasing the in vivo half-life of oligonucleotide therapeutics. For maximum stability, 2'-F modifications are often used in conjunction with a phosphorothioate (B77711) (PS) backbone.[4]

  • Support for Catalytic Mechanisms: Unlike some other 2' modifications that abolish RNase H activity, the 2'-F modification is well-tolerated in the guide strand of siRNAs, as it maintains the A-form duplex geometry required by the RNA-induced silencing complex (RISC).[6] While uniform 2'-F modification can abrogate RNase H-mediated cleavage, it can be strategically placed in the "wings" of a "gapmer" antisense oligonucleotide (ASO) to increase affinity and stability, while a central DNA "gap" maintains RNase H activity.[5]

  • Modulation of Innate Immunity: Chemical modifications can alter how oligonucleotides interact with the innate immune system. The 2'-F modification has been shown to differentially control the activation of pattern recognition receptors (PRRs).[7] Specifically, it can abrogate the activity of Toll-like receptors (TLR) 3 and 7, while enhancing the activation of the RIG-I (retinoic acid-inducible gene I) pathway.[7] This property can be leveraged to either reduce unwanted inflammatory side effects or to design immunostimulatory therapeutics.

Comparative Analysis with Alternative Modifications

The choice of chemical modification is critical and depends on the desired therapeutic mechanism and application. The 2'-F modification offers a unique balance of properties compared to other second-generation modifications like 2'-O-Methyl (2'-OMe) and 2'-O-Methoxyethyl (2'-MOE), and the high-affinity Locked Nucleic Acid (LNA).

ModificationΔTm per Modification (vs. RNA target)Nuclease ResistanceSupports RNase H ActivityKey Features
2'-Fluoro (2'-F) ~ +2.5°C[1]Good to Excellent[4]No (in uniform ASOs); Yes (in gapmers)[5]Excellent mimic of 2'-OH; well-tolerated in siRNA guide strands.[1][6]
2'-O-Methyl (2'-OMe) ~ +1.0 to +1.5°C[8]Good[3]No (in uniform ASOs); Yes (in gapmers)[8]Cost-effective; reduces immune stimulation.[8][9]
2'-O-Methoxyethyl (2'-MOE) ~ +0.9 to +1.7°C[1][3]Excellent[3][10]No (in uniform ASOs); Yes (in gapmers)Widely used in approved ASO drugs; enhances specificity.[1][3]
Locked Nucleic Acid (LNA) ~ +4.0 to +8.0°C[1]ExcellentNo (in uniform ASOs); Yes (in gapmers)Unprecedented binding affinity; can increase cytotoxicity.[1][11]

Table 1: Performance Comparison of 2'-Ribose Modifications. This table summarizes the key performance metrics for common oligonucleotide modifications, providing a basis for selecting the appropriate chemistry for a given application.

Characterization of Dmt-2'-f-dc(ac) Phosphoramidite (B1245037)

The starting material for incorporating 2'-f-dc into an oligonucleotide is a key determinant of the final product's quality.

PropertyValue
Synonym N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine-3'-CE-phosphoramidite
CAS Number 159414-99-0
Molecular Formula C₄₁H₄₉FN₅O₈P
Molecular Weight 789.83 g/mol
Appearance White to off-white powder
Purity Assessment ≥98-99% by Reversed-Phase HPLC and ³¹P-NMR
Storage -20°C

Table 2: Physicochemical Properties of Dmt-2'-f-dc(ac) Phosphoramidite. This table provides essential information for the handling and quality control of the phosphoramidite building block.

Mandatory Visualizations

Logical and Experimental Workflows

G cluster_cycle Synthesis Cycle Deblocking Deblocking Coupling Coupling Deblocking->Coupling Free 5'-OH Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Oxidation->Deblocking Next Cycle cleave 5. Cleavage from Solid Support Oxidation->cleave Final Cycle Complete start 1. Solid Support with First Nucleoside start->Deblocking amidite 2. Add Dmt-2'-f-dc(ac) Amidite + Activator amidite->Coupling deprotect 6. Base Deprotection cleave->deprotect purify 7. HPLC Purification deprotect->purify qc 8. Quality Control (LC-MS, UV-Vis) purify->qc final Final Characterized Oligonucleotide qc->final

Caption: Automated oligonucleotide synthesis workflow using the phosphoramidite method.

G cluster_aso Antisense Oligonucleotide (ASO) Action cluster_sirna siRNA (RNAi) Action aso 2'-F Modified Gapmer ASO hybrid ASO:mRNA Hybrid aso->hybrid target_mrna Target mRNA target_mrna->hybrid rnaseh RNase H hybrid->rnaseh cleavage mRNA Cleavage & Degradation rnaseh->cleavage sirna 2'-F Modified siRNA Duplex dicer Dicer (processing) sirna->dicer risc_loading RISC Loading dicer->risc_loading risc_active Active RISC (Guide Strand) risc_loading->risc_active slicing mRNA Slicing & Degradation risc_active->slicing target_mrna2 Target mRNA target_mrna2->slicing

Caption: Mechanisms of action for 2'-F modified ASOs and siRNAs.

G vrna Viral RNA (5'-ppp dsRNA) rigi RIG-I (Cytosolic Sensor) vrna->rigi recognized by mavs MAVS (Mitochondrial Adaptor) rigi->mavs activates mod 2'-F modification enhances RIG-I activation rigi->mod kinases TBK1 / IKKε mavs->kinases recruit & activate irf IRF3 / IRF7 (Transcription Factors) kinases->irf phosphorylate nucleus Nucleus irf->nucleus translocate to ifn Type I Interferon (IFN-β) Production nucleus->ifn induce transcription of

Caption: Simplified signaling pathway for RIG-I mediated innate immune response.

Experimental Protocols

Oligonucleotide Synthesis

Oligonucleotides incorporating this compound are synthesized using standard automated solid-phase phosphoramidite chemistry, proceeding in the 3' to 5' direction.

  • Solid Support: The synthesis begins with the first nucleoside attached to a controlled pore glass (CPG) solid support.

  • Synthesis Cycle: Each addition of a nucleotide involves a four-step cycle:[12]

    • Deblocking (Detritylation): An acid (e.g., trichloroacetic acid in dichloromethane) is used to remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group.

    • Coupling: The Dmt-2'-f-dc(ac) phosphoramidite, activated by a catalyst like 5-(ethylthio)-1H-tetrazole (ETT), is added. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing chain.

    • Capping: To prevent the elongation of unreacted sequences (failure sequences), any unreacted 5'-hydroxyl groups are irreversibly blocked (capped) using reagents such as acetic anhydride (B1165640) and N-methylimidazole.

    • Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution. For synthesizing phosphorothioate backbones, a sulfurizing agent is used instead.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (e.g., acetyl on the cytosine base, cyanoethyl on the phosphate backbone) are removed using a concentrated ammonium (B1175870) hydroxide (B78521) solution.

Purification

Crude, deprotected oligonucleotides are a mixture of the full-length product and shorter failure sequences. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for purification.[13][14]

  • Principle: RP-HPLC separates molecules based on their hydrophobicity. The full-length oligonucleotide, typically with the DMT group left on (DMT-on), is significantly more hydrophobic than the shorter, DMT-off failure sequences, allowing for effective separation.

  • Instrumentation: An HPLC system equipped with a UV detector and a C8 or C18 reversed-phase column.[15]

  • Mobile Phase: A typical mobile phase involves a gradient of acetonitrile (B52724) in an aqueous buffer containing an ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA).[14][16]

    • Buffer A: 0.1 M TEAA in water

    • Buffer B: 0.1 M TEAA in 50% acetonitrile

  • Procedure:

    • The crude DMT-on oligonucleotide is dissolved in the mobile phase.

    • The sample is injected onto the column.

    • A linear gradient from a low to a high percentage of Buffer B is applied to elute the oligonucleotides.

    • Elution is monitored by UV absorbance at 260 nm.[14]

    • The main peak, corresponding to the DMT-on full-length product, is collected.

    • The collected fraction is dried, and the DMT group is removed with an acid wash, followed by desalting.

Characterization and Quality Control

The identity and purity of the final oligonucleotide product must be confirmed.

  • Mass Spectrometry (MS): This is the primary technique for confirming the molecular weight of the synthesized oligonucleotide.[17]

    • Methods: Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used.[17][18]

    • Procedure: A small amount of the purified oligonucleotide is ionized and its mass-to-charge ratio is measured.[17] The experimentally measured molecular weight is compared to the theoretical calculated mass of the desired sequence. This confirms the correct incorporation of all nucleosides, including the 2'-f-dc modification, and helps identify any impurities.[19]

  • Purity Analysis by HPLC/UPLC: The purity of the final product is assessed using analytical anion-exchange or reversed-phase HPLC. A single major peak should be observed, and its area percentage represents the purity of the oligonucleotide.

  • Thermal Denaturation (Tm Analysis): To verify the enhanced binding affinity, the melting temperature (Tm) is determined.[20]

    • Procedure: The modified oligonucleotide is annealed to a complementary RNA strand. The sample is placed in a UV-Vis spectrophotometer equipped with a temperature controller. The absorbance at 260 nm is monitored as the temperature is slowly increased. The Tm is the temperature at which 50% of the duplex has denatured into single strands.[20]

References

Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of 2'-Fluoro Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of oligonucleotide therapeutics, the precise characterization of modified oligonucleotides is paramount. Among the myriad of chemical modifications, 2'-fluoro (2'-F) substitutions have gained prominence for their ability to enhance nuclease resistance and binding affinity. This guide provides an objective comparison of mass spectrometry (MS) techniques for the analysis of 2'-fluoro modified oligonucleotides, juxtaposed with alternative analytical methods. Supported by experimental data and detailed protocols, we aim to equip you with the knowledge to select the most appropriate analytical strategy for your research needs.

The introduction of a fluorine atom at the 2' position of the ribose sugar ring significantly impacts the physicochemical properties of an oligonucleotide. This modification not only confers desirable biological properties but also influences its behavior during analysis. Mass spectrometry, a cornerstone of molecular analysis, offers unparalleled capabilities for the detailed characterization of these modified biomolecules.

Mass Spectrometry: A Powerful Tool for Modified Oligonucleotide Analysis

Mass spectrometry has proven to be an indispensable tool for confirming the identity, purity, and sequence of synthetic oligonucleotides. For 2'-fluoro modified oligos, MS techniques offer distinct advantages, primarily due to the stabilizing effect of the 2'-F modification. This substitution strengthens the N-glycosidic bond, reducing the incidence of fragmentation, a common challenge in the analysis of unmodified DNA by techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).

Performance Comparison of Mass Spectrometry Techniques

Two primary MS ionization techniques are routinely employed for oligonucleotide analysis: MALDI-Time of Flight (TOF) MS and Electrospray Ionization (ESI) MS. Each presents a unique set of advantages and disadvantages for the analysis of 2'-fluoro modified oligonucleotides.

FeatureMALDI-TOF MSESI-MS
Throughput High, well-suited for rapid screening of a large number of samples.[1]Lower, often coupled with liquid chromatography (LC) for more detailed analysis.[1]
Mass Range Effective for oligonucleotides up to ~50 bases; performance can degrade for longer sequences.[2]Maintains accuracy and resolution for a broader range of oligonucleotide lengths, including those exceeding 120 bases.[2][3]
Fragmentation 2'-Fluoro modification significantly reduces fragmentation compared to unmodified DNA, especially in matrices like 2,5-dihydroxybenzoic acid (2,5-DHBA).Generally a "soft" ionization technique with minimal fragmentation, ideal for intact mass analysis.
Data Complexity Produces singly charged ions, leading to simpler spectra.Generates a series of multiply charged ions, requiring deconvolution to determine the molecular weight.[3]
Salt Tolerance More tolerant to salts and impurities in the sample.Less tolerant to non-volatile salts, often requiring sample cleanup or the use of volatile buffers.
Coupling to LC Not directly coupled to liquid chromatography.Routinely coupled with LC (LC-MS) for separation and analysis of complex mixtures.[4][5]

Alternative and Complementary Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of 2'-fluoro modified oligonucleotides often involves the use of orthogonal analytical techniques. Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Capillary Gel Electrophoresis (CGE) provide valuable information on purity, heterogeneity, and length.

Comparative Overview of Analytical Techniques
TechniquePrincipleKey Advantages for 2'-F OligosKey Limitations
IP-RPLC-MS Separation based on hydrophobicity, enhanced by an ion-pairing agent.[6]High-resolution separation of full-length product from shorter failure sequences (n-1, n-2). MS compatibility for mass confirmation.[4][5][7]Ion-pairing reagents can suppress MS signal and contaminate the instrument.[8]
HILIC Separation based on partitioning between a polar stationary phase and a less polar mobile phase.[9][10]Orthogonal selectivity to IP-RPLC, effective for separating polar impurities. MS-friendly mobile phases.[9][11][12]Can have lower resolution for length-based separations compared to IP-RPLC.[10]
CGE Separation based on size through a sieving matrix under an electric field.[13][14][15]High-resolution separation of oligonucleotides based on length, capable of single-nucleotide resolution.[15][16]Not directly coupled to MS for mass confirmation. Can be sensitive to secondary structures.

Experimental Workflows and Protocols

To facilitate the practical application of these techniques, we provide detailed experimental protocols and a generalized workflow for the analysis of 2'-fluoro modified oligonucleotides.

Generalized Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of 2'-fluoro modified oligonucleotides, from sample preparation to data analysis.

Oligonucleotide Analysis Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Synthesis Oligonucleotide Synthesis (with 2'-F monomers) Purification Purification (e.g., HPLC, PAGE) Synthesis->Purification Desalting Desalting Purification->Desalting LC_MS LC-MS Analysis (IP-RPLC or HILIC) Desalting->LC_MS Identity & Purity MALDI_MS MALDI-TOF MS Analysis Desalting->MALDI_MS Rapid Mass Check CGE Capillary Gel Electrophoresis Desalting->CGE Purity & Length Mass_Confirmation Intact Mass Confirmation LC_MS->Mass_Confirmation Purity_Assessment Purity Assessment (Chromatographic/Electrophoretic Profile) LC_MS->Purity_Assessment Sequence_Verification Sequence Verification (MS/MS Fragmentation) LC_MS->Sequence_Verification MALDI_MS->Mass_Confirmation CGE->Purity_Assessment

A generalized workflow for the analysis of 2'-fluoro modified oligonucleotides.
Experimental Protocol: MALDI-TOF MS Analysis

Objective: To determine the intact molecular weight of a 2'-fluoro modified oligonucleotide.

Materials:

  • 2'-fluoro modified oligonucleotide sample (desalted)

  • MALDI matrix solution (e.g., 10 mg/mL 2,5-dihydroxybenzoic acid (2,5-DHBA) in 50% acetonitrile/0.1% trifluoroacetic acid)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation: Mix 1 µL of the oligonucleotide sample (typically 1-10 pmol/µL) with 1 µL of the MALDI matrix solution directly on the MALDI target plate.

  • Crystallization: Allow the mixture to air-dry at room temperature, forming a crystalline matrix incorporating the analyte.

  • Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire mass spectra in the appropriate mode (linear or reflectron, positive or negative ion mode, though negative is common for oligonucleotides).

  • Data Analysis: Process the raw spectrum to determine the monoisotopic or average mass of the oligonucleotide. Compare the experimental mass to the theoretical calculated mass.

Experimental Protocol: IP-RPLC-MS Analysis

Objective: To assess the purity and confirm the mass of a 2'-fluoro modified oligonucleotide.

Materials:

  • LC-MS grade water, acetonitrile, and methanol

  • Ion-pairing reagents (e.g., triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP))[4][5]

  • Reversed-phase HPLC column suitable for oligonucleotides (e.g., C18)

  • LC-MS system (e.g., ESI-QTOF or ESI-Orbitrap)

Mobile Phase Preparation:

  • Mobile Phase A: Prepare an aqueous solution of the ion-pairing reagents (e.g., 15 mM TEA and 400 mM HFIP in water).[17]

  • Mobile Phase B: Prepare a solution of the ion-pairing reagents in an organic solvent (e.g., 15 mM TEA and 400 mM HFIP in 50:50 acetonitrile/water).

Chromatographic Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Column Temperature: 60-80 °C

  • Flow Rate: 0.2-0.4 mL/min

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase the concentration to elute the oligonucleotide.

  • Injection Volume: 1-10 µL

MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Mass Range: Dependent on the expected mass and charge states of the oligonucleotide.

  • Data Acquisition: Acquire full scan MS data. If sequence confirmation is desired, perform tandem MS (MS/MS) experiments.

Data Analysis:

  • Chromatogram Analysis: Integrate the peaks in the chromatogram to determine the purity of the oligonucleotide.

  • Mass Spectrum Deconvolution: Process the mass spectrum of the main peak to determine the molecular weight of the full-length product.

  • Impurity Identification: Analyze the mass spectra of minor peaks to identify potential impurities such as n-1 or n+1 species.

Experimental Protocol: Capillary Gel Electrophoresis (CGE)

Objective: To assess the purity and length heterogeneity of a 2'-fluoro modified oligonucleotide.

Materials:

  • Capillary electrophoresis system with a UV detector

  • Gel-filled or polymer-filled capillary

  • Running buffer containing a sieving matrix and denaturants (e.g., urea)[15]

  • Oligonucleotide sample and appropriate size standards

Procedure:

  • Capillary Conditioning: Condition the capillary according to the manufacturer's instructions.

  • Sample Injection: Inject a small volume of the oligonucleotide sample into the capillary using electrokinetic or hydrodynamic injection.

  • Electrophoresis: Apply a high voltage across the capillary to separate the oligonucleotides based on size.

  • Detection: Monitor the separation at a specific wavelength (typically 260 nm) as the oligonucleotides migrate past the detector.

  • Data Analysis: Analyze the resulting electropherogram to determine the purity of the sample by comparing the peak area of the full-length product to the total peak area. The migration time can be compared to size standards to confirm the length of the oligonucleotide.[15]

Conclusion

The analysis of 2'-fluoro modified oligonucleotides requires a multi-faceted approach to ensure comprehensive characterization. Mass spectrometry, particularly ESI-MS coupled with liquid chromatography, stands out for its ability to provide detailed information on identity, purity, and sequence in a single analysis. The inherent stability of 2'-F modified oligonucleotides makes them particularly amenable to MALDI-TOF MS for rapid, high-throughput screening. However, a complete analytical picture is often achieved by integrating data from orthogonal techniques like IP-RPLC, HILIC, and CGE. The choice of the most suitable analytical strategy will ultimately depend on the specific research question, the desired level of characterization, and the available instrumentation. This guide provides a foundational understanding to aid in making those critical decisions in the dynamic field of oligonucleotide therapeutics.

References

A Head-to-Head Comparison: DMT-2'-F-dC(Ac) Amidite vs. Unlocked Nucleic Acid (UNA) Monomers in Oligonucleotide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of nucleic acid therapeutics, the strategic incorporation of modified nucleotides is paramount for enhancing the efficacy, stability, and specificity of oligonucleotides. Among the myriad of available modifications, 2'-fluoro-arabinonucleic acid (2'-F-ANA), synthesized using monomers like DMT-2'-F-dC(Ac) amidite, and Unlocked Nucleic Acid (UNA) present contrasting approaches to modulating oligonucleotide properties. This guide provides a detailed, data-driven comparison of these two critical modifications to assist researchers, scientists, and drug development professionals in making informed decisions for their therapeutic design.

At a Glance: Key Performance Differences

Oligonucleotides modified with 2'-F-ANA and UNA exhibit divergent effects on duplex stability, a critical factor in their therapeutic application. While 2'-F-ANA significantly enhances thermal stability and binding affinity, UNA introduces flexibility that leads to a decrease in duplex stability. These fundamental differences dictate their suitability for various applications, from antisense technology to siRNA design.

PropertyThis compound (incorporating 2'-F-ANA)Unlocked Nucleic Acid (UNA) Monomers
Duplex Thermal Stability (ΔTm) Increases Tm by ~+1.2°C to +1.5°C per modification[1][2][3][4]Decreases Tm by up to -12°C per modification in RNA:RNA duplexes and -10°C in RNA:DNA duplexes[5][6]
Binding Affinity Enhanced affinity for both RNA and ssDNA targets[7][8][9]Decreased affinity for complementary strands[10]
Nuclease Resistance High resistance to endo- and exonucleases, further enhanced by phosphorothioate (B77711) linkages[1][2]High resistance to nucleases[5][6]
RNase H Activity 2'-F-ANA/RNA hybrids are substrates for and can induce RNase H cleavage[1][2][8]Compatible with RNase H activity[11]
Structural Conformation Induces an A-like helical structure in duplexes with RNA[7][8][12]Acyclic and highly flexible structure[5][6][13]
Primary Applications Antisense oligonucleotides, siRNAs, and aptamers requiring high binding affinity and stability[1][2][3][10]siRNAs to reduce off-target effects, probes requiring tunable stability, and applications benefiting from increased mismatch discrimination[11][14][15]

Delving Deeper: A Comparative Analysis

The Rigidity of 2'-F-ANA vs. the Flexibility of UNA

The core distinction between these two monomers lies in the conformational properties they impart to the sugar-phosphate backbone of an oligonucleotide.

This compound is a phosphoramidite (B1245037) used in the synthesis of oligonucleotides containing 2'-F-ANA. The fluorine atom at the 2' position of the arabinose sugar, in the 'up' or 'ara' configuration, pre-organizes the sugar pucker into a conformation that is favorable for binding to complementary strands.[7][8] This "locked" characteristic contributes to the observed increase in thermal stability and binding affinity. The resulting 2'-F-ANA/RNA duplexes adopt an A-like helical geometry, which is a key structural feature for recognition and cleavage by RNase H, a critical mechanism for many antisense drugs.[7][8][12]

Unlocked Nucleic Acid (UNA) , in stark contrast, is an acyclic RNA mimic where the C2'-C3' bond of the ribose ring is absent.[11][14] This break in the sugar ring introduces a high degree of flexibility into the oligonucleotide backbone.[5][6][13] This flexibility disrupts the stable helical geometry of a duplex, leading to a significant decrease in thermal stability.[5][6] However, this destabilizing effect can be strategically employed to fine-tune the binding properties of siRNAs, potentially reducing off-target effects by weakening interactions with unintended mRNA sequences.[11]

cluster_2F_ANA This compound (2'-F-ANA) cluster_UNA Unlocked Nucleic Acid (UNA) Monomer F_ANA 2'-Fluoro (ara) modification F_ANA_Prop1 Conformationally restricted sugar F_ANA->F_ANA_Prop1 F_ANA_Prop2 Increased Duplex Stability (Higher Tm) F_ANA_Prop1->F_ANA_Prop2 F_ANA_Prop3 Enhanced Binding Affinity F_ANA_Prop1->F_ANA_Prop3 F_ANA_Prop4 RNase H Activation F_ANA_Prop3->F_ANA_Prop4 UNA Acyclic C2'-C3' bond UNA_Prop1 Highly flexible backbone UNA->UNA_Prop1 UNA_Prop2 Decreased Duplex Stability (Lower Tm) UNA_Prop1->UNA_Prop2 UNA_Prop3 Reduced Binding Affinity UNA_Prop1->UNA_Prop3 UNA_Prop4 Improved Mismatch Discrimination UNA_Prop2->UNA_Prop4

Logical relationship of monomer properties.
Nuclease Resistance: A Shared Advantage

Both 2'-F-ANA and UNA modifications confer a high degree of resistance to nuclease degradation compared to unmodified DNA or RNA.[1][2][5][6] This is a critical attribute for any in vivo therapeutic application, as it prolongs the half-life of the oligonucleotide drug. For 2'-F-ANA, this resistance can be further potentiated by the inclusion of phosphorothioate (PS) linkages.[1][2]

Experimental Methodologies

The data presented in this guide is derived from standard biophysical and biochemical assays. Below are generalized protocols for the key experiments used to compare these modified oligonucleotides.

Oligonucleotide Synthesis

Oligonucleotides incorporating either this compound or UNA monomers are synthesized using automated solid-phase phosphoramidite chemistry.[16][17]

  • Solid Support: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).

  • Deprotection (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside.

  • Coupling: The desired phosphoramidite monomer (e.g., this compound or a UNA phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 6 minutes is recommended for 2'-F-ANA monomers.[18]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant sequences.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Iteration: The cycle of deprotection, coupling, capping, and oxidation is repeated until the desired sequence is assembled.

  • Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the bases and phosphate backbone are removed. For oligonucleotides containing 2'-F-RNA modifications, AMA (a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) is used for 2 hours at room temperature for deprotection.[19]

  • Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC).

Thermal Melting (Tm) Analysis

Thermal melting studies are performed to determine the duplex stability.

  • Sample Preparation: The modified oligonucleotide and its complementary strand are annealed in a buffered solution (e.g., phosphate buffer with NaCl).

  • UV Spectrophotometry: The sample is placed in a UV spectrophotometer equipped with a temperature controller.

  • Melting Curve Generation: The absorbance at 260 nm is monitored as the temperature is gradually increased. As the duplex denatures into single strands, the absorbance increases (hyperchromic effect).

  • Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated. This is determined by taking the first derivative of the melting curve.

cluster_workflow Thermal Melting (Tm) Analysis Workflow A Anneal modified oligo with complementary strand B Place sample in UV spectrophotometer A->B C Gradually increase temperature B->C D Monitor A260 absorbance C->D E Generate melting curve (Absorbance vs. Temperature) D->E F Calculate first derivative of the melting curve E->F G Determine Tm (peak of the first derivative) F->G

Workflow for Tm determination.
Nuclease Resistance Assay

  • Incubation: The modified oligonucleotides are incubated with a nuclease solution (e.g., snake venom phosphodiesterase for 3'-exonuclease activity or serum) at a physiological temperature (37°C).

  • Time Points: Aliquots are taken at various time points.

  • Quenching: The enzymatic reaction in the aliquots is stopped (e.g., by heat inactivation or addition of a chelating agent like EDTA).

  • Analysis: The integrity of the oligonucleotide at each time point is analyzed by methods such as HPLC or gel electrophoresis to quantify the amount of full-length product remaining.

  • Half-life Calculation: The data is used to calculate the half-life of the oligonucleotide under the specific nuclease conditions.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and UNA monomers is entirely dependent on the desired therapeutic outcome.

  • For applications requiring high binding affinity, enhanced thermal stability, and potent RNase H-mediated target degradation, such as in many antisense designs, 2'-F-ANA is the superior choice . Its ability to pre-organize the oligonucleotide into a favorable binding conformation makes it a powerful tool for robust target engagement.

  • For applications where duplex stability needs to be modulated, such as in reducing the off-target effects of siRNAs, UNA provides a unique advantage . Its inherent flexibility can be strategically positioned to weaken binding to mismatched targets, thereby improving the specificity of the therapeutic agent.

Ultimately, a thorough understanding of the contrasting properties of these modifications will empower researchers to design more effective and specific oligonucleotide-based therapies.

References

A Comparative Guide to DMT-2'-F-dC(Ac) Amidite for siRNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of RNA interference (RNAi) therapeutics, the chemical composition of small interfering RNA (siRNA) is a critical determinant of its stability, efficacy, and overall therapeutic potential. The strategic incorporation of modified nucleosides is paramount to overcoming the inherent instability of natural RNA and to enhance its drug-like properties. This guide provides an objective comparison of DMT-2'-F-dC(Ac) amidite, a 2'-fluoro modified phosphoramidite (B1245037), with other commonly used alternatives in siRNA synthesis, supported by experimental data.

Introduction to 2'-Fluoro Modifications

The 2'-position of the ribose sugar in nucleotides is a primary site for chemical modifications aimed at improving the characteristics of siRNAs. The 2'-hydroxyl group of natural RNA is a key mediator of its degradation by endonucleases. Replacing this group can significantly enhance nuclease resistance. Among the various modifications, the 2'-fluoro (2'-F) substitution has emerged as a particularly valuable tool in the design of potent and stable siRNA duplexes. This compound is a key building block for incorporating 2'-deoxy-2'-fluorocytidine (B130037) into synthetic oligonucleotides. The fluorine atom, being highly electronegative, locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form RNA helices. This pre-organization of the sugar conformation contributes to increased thermal stability of the siRNA duplex.[1]

Performance Comparison: 2'-Fluoro vs. 2'-O-Methyl Modification

A prevalent alternative to the 2'-fluoro modification is the 2'-O-methyl (2'-OMe) group. Both modifications enhance nuclease resistance and are well-tolerated within the RNA-induced silencing complex (RISC), the cellular machinery that executes gene silencing.[2] However, they impart distinct biophysical and biological properties to the siRNA.

Data Presentation

The following tables summarize the quantitative data comparing the performance of siRNAs synthesized with 2'-fluoro and 2'-O-methyl modifications against unmodified siRNAs.

ParameterUnmodified siRNA2'-F Modified siRNA2'-OMe Modified siRNA
Coupling Efficiency >99%>99%>99%
Thermal Stability (Tm) 71.8 °C[1]86.2 °C (for pyrimidine (B1678525) modifications)[1]~77-79 °C[3]
Nuclease Resistance (Half-life in human plasma) < 1 minute[3]> 24 hours[4][5]> 72 hours (with phosphorothioate (B77711) backbone)[6]
In Vitro Gene Silencing (IC50) 0.95 nM[4]0.50 nM[4]Comparable to unmodified, but can be sequence-dependent[7]
In Vivo Gene Silencing Baseline~2-fold more potent than unmodified[1][4]Active, but potency can be reduced at certain positions[2]

Note: The presented data is a synthesis of findings from multiple studies. Direct side-by-side comparisons may vary based on the specific siRNA sequence, modification pattern, and experimental conditions.

Key Performance Attributes of this compound

Enhanced Thermal Stability

The incorporation of 2'-fluoro modifications, including from this compound, significantly increases the thermal stability of siRNA duplexes. The melting temperature (Tm) of an siRNA with 2'-F pyrimidine modifications was observed to be almost 15°C higher than that of the corresponding unmodified duplex.[4] This enhanced stability is primarily due to a favorable enthalpic contribution, suggesting stronger Watson-Crick base pairing and potentially improved base stacking interactions.[8][9] A higher Tm can be advantageous for the overall structural integrity of the siRNA duplex.

Superior Nuclease Resistance

One of the most significant advantages of 2'-fluoro modifications is the remarkable increase in resistance to nuclease degradation. Unmodified siRNAs are rapidly degraded in serum, with a half-life of less than a minute.[3] In contrast, siRNAs containing 2'-fluoro modifications exhibit a dramatically prolonged half-life in human plasma, exceeding 24 hours.[4][5] While 2'-OMe modifications also confer substantial nuclease resistance, the bulkier nature of the methyl group may offer slightly more steric hindrance to nucleases.[2]

Potent In Vitro and In Vivo Efficacy

siRNAs synthesized with 2'-fluoro amidites have demonstrated potent gene silencing activity both in cell culture and in animal models. In vitro studies have shown that 2'-F modified siRNAs can have a lower IC50 value, indicating higher potency, compared to their unmodified counterparts.[4] Furthermore, in vivo studies have revealed that 2'-F-modified siRNAs can be approximately twice as potent as unmodified siRNAs in silencing target gene expression.[1][4] The small size of the fluorine atom allows for its incorporation at most positions within both the sense and antisense strands without significantly disrupting the interaction with the RISC machinery.[4] In contrast, the bulkier 2'-OMe group can sometimes reduce RNAi activity, especially when placed at critical positions within the siRNA duplex.[2]

Experimental Protocols

Solid-Phase siRNA Synthesis using Phosphoramidite Chemistry

The synthesis of siRNAs incorporating this compound is performed using automated solid-phase phosphoramidite chemistry. The following is a generalized protocol:

  • Support Preparation: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG). The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group.

  • Synthesis Cycle: The oligonucleotide is synthesized in the 3' to 5' direction through a repeated four-step cycle for each nucleotide addition:

    • Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleotide by treatment with a mild acid (e.g., trichloroacetic acid in dichloromethane), exposing the hydroxyl group for the next coupling reaction.

    • Coupling: The next phosphoramidite monomer (e.g., this compound), dissolved in anhydrous acetonitrile, is activated by a weak acid like tetrazole or a derivative. The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times for modified amidites are often extended to ensure high efficiency.

    • Capping: To prevent the elongation of unreacted 5'-hydroxyl groups (failure sequences), they are permanently blocked by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using a reagent such as concentrated ammonium (B1175870) hydroxide. This treatment also removes the protecting groups from the phosphate backbone and the nucleobases.

  • Purification: The crude oligonucleotide is purified to remove failure sequences and other impurities. Common purification methods include high-performance liquid chromatography (HPLC) and polyacrylamide gel electrophoresis (PAGE).

Nuclease Resistance Assay
  • Oligonucleotide Preparation: Synthesize and purify unmodified, 2'-F modified, and 2'-OMe modified siRNAs.

  • Incubation: Incubate a fixed amount of each siRNA duplex in human serum (e.g., 50% or 90%) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30 minutes, 1, 4, 8, 24 hours).

  • Analysis: Analyze the integrity of the siRNA in each aliquot using denaturing polyacrylamide gel electrophoresis (PAGE) followed by staining (e.g., with SYBR Gold) or by using radiolabeled siRNAs and autoradiography.

  • Quantification: Quantify the amount of full-length siRNA remaining at each time point to determine the degradation kinetics and calculate the half-life.

Mandatory Visualizations

siRNA Synthesis Workflow

siRNA_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated for each nucleotide) Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Amidite Addition) Deblocking->Coupling Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Phosphate Stabilization) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage from Support & Deprotection Oxidation->Cleavage Start Start: Solid Support with 1st Nucleoside Start->Deblocking Purification Purification (HPLC/PAGE) Cleavage->Purification Final_siRNA Final Purified siRNA Duplex Purification->Final_siRNA

Caption: Automated solid-phase synthesis cycle for siRNA production.

siRNA-Mediated Gene Silencing Pathway

siRNA_Pathway siRNA Synthetic siRNA Duplex (with 2'-F modification) RISC_loading RISC Loading Complex siRNA->RISC_loading Passenger_ejection Passenger Strand Ejection RISC_loading->Passenger_ejection Active_RISC Active RISC (Guide Strand Loaded) Passenger_ejection->Active_RISC mRNA_binding Target mRNA Binding Active_RISC->mRNA_binding mRNA_cleavage mRNA Cleavage mRNA_binding->mRNA_cleavage Gene_silencing Gene Silencing mRNA_cleavage->Gene_silencing

Caption: The RNA interference (RNAi) pathway initiated by a synthetic siRNA.

Conclusion

This compound is an essential reagent for the synthesis of highly stable and potent siRNAs. The incorporation of 2'-fluoro modifications offers a distinct advantage over unmodified RNA in terms of thermal stability and resistance to nuclease degradation. When compared to the commonly used 2'-O-methyl modification, the 2'-fluoro group, due to its smaller size, appears to be better tolerated at various positions within the siRNA, often leading to superior in vitro and in vivo gene silencing activity. The choice between 2'-fluoro and 2'-O-methyl modifications will ultimately depend on the specific siRNA sequence, the desired pharmacokinetic profile, and the therapeutic application. However, the compelling experimental data supporting the efficacy of 2'-fluoro modified siRNAs make this compound and its counterpart 2'-fluoro amidites for other bases a cornerstone of modern therapeutic oligonucleotide design.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of DMT-2'-F-dC(Ac) Amidite

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling DMT-2'-F-dC(Ac) amidite must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this phosphoramidite (B1245037), a key reagent in oligonucleotide synthesis.

Immediate Safety and Handling Precautions:

This compound is a hazardous substance that requires careful handling in a well-ventilated area, preferably within a fume hood.[1] It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Mandatory personal protective equipment (PPE) includes safety goggles, chemical-resistant gloves, and a lab coat.[1][2] In case of a spill, the material should be absorbed with an inert substance like vermiculite (B1170534) or dry sand, collected in a sealed container for disposal, and the area decontaminated with alcohol.[2]

Quantitative Safety and Disposal Data

For quick reference, the following table summarizes key quantitative data related to the handling and disposal of this compound.

ParameterValue/InstructionSource
Purity (by ³¹P NMR) ≥99.0%Syd Labs
Purity (by RP-HPLC) ≥99.0%Syd Labs
Storage Temperature -20±5℃Syd Labs
Deactivating Agent 5% w/v aqueous solution of sodium bicarbonate (NaHCO₃)Benchchem[2]
Deactivation Reaction Time Minimum of 24 hoursBenchchem[2]
Solvent for Dissolution Anhydrous Acetonitrile (B52724)Benchchem[2]

Experimental Protocol for Deactivation and Disposal

The primary and recommended method for the safe disposal of this compound waste is a controlled deactivation process through hydrolysis. This converts the reactive phosphoramidite into a less reactive H-phosphonate species, which can then be disposed of as hazardous waste according to local, state, and federal regulations.[2] This protocol is designed for small quantities of expired or unused solid waste or residues in empty containers.

Materials:

  • This compound waste (solid or residue in containers)

  • Anhydrous Acetonitrile (ACN)

  • 5% (w/v) aqueous solution of sodium bicarbonate (NaHCO₃)

  • Appropriately sealed and labeled hazardous waste container

  • Stir plate and stir bar (optional, for larger quantities)

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat

Procedure:

  • Preparation: All operations must be performed inside a certified chemical fume hood. Ensure all necessary PPE is worn correctly.[2]

  • Dissolution:

    • For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.[2]

    • For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[2]

  • Quenching/Hydrolysis:

    • Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous solution of sodium bicarbonate.[2]

    • A general guideline is to use a 10-fold excess of the bicarbonate solution by volume to ensure complete hydrolysis.[2]

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete hydrolysis of the phosphoramidite.[2]

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[2]

  • Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[2]

Contaminated packaging should be disposed of as unused product in accordance with local, state, and federal regulations.[3][4]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Identification cluster_deactivation Deactivation Protocol cluster_disposal Final Disposal start Identify this compound Waste (Solid, Residue, or Contaminated Items) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First fume_hood Work in a Chemical Fume Hood ppe->fume_hood dissolve Dissolve Waste in Anhydrous Acetonitrile fume_hood->dissolve Begin Deactivation quench Slowly Add to 5% Sodium Bicarbonate Solution (10x Excess) dissolve->quench react Stir for 24 Hours at Room Temperature quench->react collect Transfer Hydrolyzed Mixture to Labeled Hazardous Waste Container react->collect Post-Reaction dispose Dispose via Institutional EHS or Licensed Contractor collect->dispose

Caption: Logical workflow for the safe deactivation and disposal of this compound.

References

Personal protective equipment for handling Dmt-2'-f-dc(ac) amidite

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dmt-2'-f-dc(ac) amidite

For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of this compound, a phosphoramidite (B1245037) used in oligonucleotide synthesis. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesChemical splash goggles compliant with EN 166 (EU) or NIOSH (US) standards.
Face ShieldRecommended when there is a significant risk of splashing.
Skin Protection Chemical-resistant GlovesNitrile or other suitable chemical-resistant gloves. Inspect for tears before use.
Laboratory CoatStandard laboratory coat, fully buttoned.
Respiratory Protection NIOSH-approved RespiratorRequired when handling the powder outside of a certified chemical fume hood or glovebox.

Operational Plan: Step-by-Step Handling Protocol

Due to its sensitivity to air and moisture, this compound must be handled under anhydrous conditions, preferably within a glovebox or a fume hood with a dry inert gas atmosphere (e.g., argon or nitrogen).

Experimental Protocol: Weighing and Dissolving this compound

Objective: To accurately weigh and dissolve this compound while maintaining its chemical integrity.

Materials:

  • This compound solid

  • Anhydrous acetonitrile (B52724)

  • Oven-dried glassware (vial, syringe)

  • Septum-sealed cap for the vial

  • Inert gas source (argon or nitrogen)

  • Analytical balance

  • Spatula

Procedure:

  • Preparation of Work Area: Ensure the glovebox or fume hood is clean and purged with a dry inert gas. All glassware and tools should be thoroughly dried in an oven and cooled under an inert atmosphere before use.

  • Equilibration of Amidite: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of moisture onto the cold powder.

  • Weighing: Inside the inert atmosphere, carefully transfer the desired amount of the amidite powder to a pre-weighed, oven-dried vial using a clean, dry spatula.

  • Dissolution: Using a dry syringe, add the required volume of anhydrous acetonitrile to the vial.[2] For many applications, a concentration of 0.1 M is used.[2]

  • Mixing: Gently swirl the vial to dissolve the solid completely. The solution should be clear and free of any particulates.[3]

  • Sealing and Storage: Immediately cap the vial with a septum-sealed cap. For short-term storage (up to a few days), the solution can be stored at 2-8°C. For longer-term storage, refer to the manufacturer's recommendations, which are typically -20°C.[3][4]

Diagram 1: Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_area Prepare Inert Atmosphere (Glovebox/Fume Hood) prep_glass Dry Glassware and Tools prep_area->prep_glass prep_amidite Equilibrate Amidite to Room Temperature prep_glass->prep_amidite weigh Weigh Amidite prep_amidite->weigh dissolve Dissolve in Anhydrous Acetonitrile weigh->dissolve mix Mix Until Dissolved dissolve->mix seal Seal Vial with Septum mix->seal store Store at Recommended Temperature seal->store

Caption: Workflow for preparing a this compound solution.

Disposal Plan: Safe Management of Chemical Waste

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for hazardous solid chemical waste.

  • Liquid Waste: Solutions containing this compound, as well as any rinsates from cleaning contaminated glassware, should be collected in a separate, sealed container for hazardous liquid chemical waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: All disposable items that have come into contact with the amidite, such as gloves, weighing papers, and syringe tips, must be disposed of as solid hazardous waste.

Spill Cleanup Procedure:

In the event of a spill, evacuate the area if necessary and ensure adequate ventilation. Wearing the appropriate PPE, cover the spill with an inert absorbent material such as vermiculite (B1170534) or sand.[5] Carefully sweep the absorbed material into a designated hazardous waste container.[6] Decontaminate the spill area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.[5]

Final Disposal:

All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name. Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Never dispose of this compound waste down the drain or in the regular trash.

Diagram 2: Logical Relationship for this compound Waste Management

G cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal solid_waste Solid Waste (Unused Amidite) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions, Rinsates) liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container contaminated_materials Contaminated Materials (Gloves, etc.) contaminated_materials->solid_container ehs_disposal Dispose via EHS or Licensed Contractor solid_container->ehs_disposal liquid_container->ehs_disposal

Caption: Waste management workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.